Phenylisoserine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C9H11NO3 |
|---|---|
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
3-anilino-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H11NO3/c11-8(9(12)13)6-10-7-4-2-1-3-5-7/h1-5,8,10-11H,6H2,(H,12,13) |
Clé InChI |
HOJZAHQWDXAPDJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)NCC(C(=O)O)O |
Synonymes |
eta-phenylisoserine phenylisoserine |
Origine du produit |
United States |
Foundational & Exploratory
An In-Depth Technical Guide on the Core Basic Properties of (2R,3S)-Phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2R,3S)-Phenylisoserine and its derivatives are chiral compounds of significant interest in medicinal chemistry and drug development. Most notably, the N-benzoyl derivative of (2R,3S)-phenylisoserine forms the C-13 side chain of the potent anticancer drug, Paclitaxel (Taxol®)[1]. This side chain is crucial for the pharmacological activity of Paclitaxel, which involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis[2]. This technical guide provides a comprehensive overview of the fundamental chemical, physical, and biological properties of (2R,3S)-phenylisoserine, along with detailed experimental protocols and visual representations of key processes and relationships.
Chemical and Physical Properties
(2R,3S)-Phenylisoserine is a non-proteinogenic amino acid characterized by a phenyl group and two stereocenters. Its derivatives, particularly the N-benzoyl and N-Fmoc protected forms, are widely used in synthesis. The core physical and chemical data for (2R,3S)-phenylisoserine and its key derivatives are summarized in the tables below.
Table 1: Core Properties of (2R,3S)-Phenylisoserine and Derivatives
| Property | (2R,3S)-Phenylisoserine | N-Benzoyl-(2R,3S)-3-phenylisoserine | Fmoc-(2R,3S)-3-phenylisoserine |
| Molecular Formula | C₉H₁₁NO₃[3] | C₁₆H₁₅NO₄[4][5] | C₂₄H₂₁NO₅ |
| Molecular Weight | 181.19 g/mol [3] | 285.29 g/mol [4][5] | 403.43 g/mol |
| CAS Number | 136561-53-0[3] | 132201-33-3[4][5] | 252206-27-2 |
| Appearance | - | White to off-white powder | Off-white powder |
| Melting Point | - | 169-172 °C[6][7] | 191-199 °C |
| Optical Rotation | - | [α]20/D −40° (c = 1.0 in ethanol)[6] | [α]D20 = +15 ± 2º (c=1 in 80% C₂H₅OH) |
Table 2: Spectral Data Summary for N-Benzoyl-(2R,3S)-3-phenylisoserine
| Spectral Data | Description |
| ¹H NMR | Spectra available on PubChem.[4] |
| ¹³C NMR | Spectra available on PubChem.[4] |
| Mass Spectrometry | Detailed mass spectrometry data is available on PubChem, showing precursor ions such as [M+Na]⁺.[4] |
| IR Spectra | FTIR spectra available on PubChem.[4] |
Experimental Protocols
This section provides detailed methodologies for the synthesis, purification, and characterization of (2R,3S)-phenylisoserine derivatives, as well as for assessing their biological activity.
Synthesis and Purification
2.1.1. Asymmetric Synthesis of (2R,3S)-N-Benzoyl-3-phenylisoserine Methyl Ester
This protocol is adapted from methodologies described in patent literature, employing an asymmetric synthesis approach to achieve the desired stereochemistry.
-
Step 1: Aldehyde-Imine Condensation: An (R)-proline catalyst is utilized for the enantioselective addition of an aldehyde to N-(phenylmethylene)benzamide. This reaction sets the stereochemistry at the two adjacent chiral centers.
-
Step 2: Oxidation: The resulting protected α-hydroxy-β-benzoylaminoaldehyde is then oxidized to the corresponding carboxylic acid derivative.
-
Step 3: Esterification: The carboxylic acid is subsequently esterified, for example with diazomethane, to yield the methyl ester.
-
Purification: The final product can be purified by recrystallization from a suitable solvent system, such as a mixture of ethyl acetate and heptane[8]. Chiral HPLC can be employed to confirm the enantiomeric purity.
2.1.2. Purification by Recrystallization
-
Solvent Selection: A solvent or solvent system in which the compound is sparingly soluble at room temperature but readily soluble at elevated temperatures is chosen. For (2R,3S)-N-benzoyl-3-phenylisoserine, a mixture of ethyl acetate and heptane has been reported to be effective[8].
-
Procedure:
-
Dissolve the crude product in a minimal amount of the hot solvent mixture.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent mixture.
-
Dry the crystals under vacuum.
-
Characterization Methods
2.2.1. Determination of Melting Point
The melting point is a crucial indicator of purity.
-
Apparatus: A standard melting point apparatus is used.
-
Procedure:
-
A small, finely powdered sample is packed into a capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded.
-
2.2.2. Measurement of Optical Rotation
Optical rotation confirms the stereochemical identity of the compound.
-
Apparatus: A polarimeter.
-
Procedure:
-
A solution of the compound of known concentration is prepared in a suitable solvent (e.g., ethanol).
-
The polarimeter cell is filled with the solution.
-
The angle of rotation of plane-polarized light is measured at a specific wavelength (typically the sodium D-line, 589 nm) and temperature.
-
The specific rotation is calculated using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
2.2.3. Chiral HPLC Analysis
Chiral High-Performance Liquid Chromatography (HPLC) is used to determine the enantiomeric excess of the synthesized compound[9][10].
-
Column: A chiral stationary phase (CSP) column is used. The choice of column depends on the specific derivative being analyzed.
-
Mobile Phase: A mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is used. Additives like diethylamine or trifluoroacetic acid may be used for basic or acidic compounds, respectively.
-
Procedure:
-
The sample is dissolved in the mobile phase.
-
The sample is injected onto the chiral HPLC column.
-
The enantiomers are separated based on their differential interaction with the chiral stationary phase.
-
The retention times of the two enantiomers are recorded, and the enantiomeric excess is calculated from the peak areas.
-
Biological Activity Assays
2.3.1. Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Lines: A panel of human cancer cell lines can be used (e.g., breast cancer lines like MCF-7 or SK-BR-3).
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are treated with various concentrations of the test compound for a specified duration (e.g., 72 hours).
-
An MTT solution is added to each well, and the plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength.
-
Cell viability is expressed as a percentage of the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is calculated[11].
-
Biological Role and Mechanism of Action
The primary biological significance of (2R,3S)-phenylisoserine lies in its role as a key component of Paclitaxel. The N-benzoyl-3-phenylisoserine side chain at the C-13 position of the baccatin III core is essential for the anticancer activity of Paclitaxel[12].
Mechanism of Action of Paclitaxel:
Paclitaxel's mechanism of action involves its binding to the β-tubulin subunit of microtubules. This binding stabilizes the microtubules, preventing their depolymerization. The disruption of normal microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death)[2].
Role of the (2R,3S)-Phenylisoserine Side Chain:
The phenylisoserine side chain plays a critical role in the binding of Paclitaxel to tubulin[13]. Structure-activity relationship studies have shown that modifications to this side chain can significantly impact the drug's efficacy. The stereochemistry of the side chain is crucial, and the (2R,3S) configuration is optimal for activity. The 2'-hydroxyl group of the side chain is also essential for binding and activity, likely through hydrogen bonding interactions with the tubulin protein[14].
While the this compound moiety itself is not the sole determinant of activity, its presence and correct configuration are indispensable for the potent anticancer effects of Paclitaxel. Some derivatives of N-benzoyl-3-phenylisoserine have been reported to exhibit cytotoxic, antiviral, and immunomodulatory activities[1]. The immunomodulatory effects of taxanes, including Paclitaxel, are an area of active research, with evidence suggesting they can stimulate an anti-tumor immune response[15][16][17].
Visualizations
Diagram 1: Asymmetric Synthesis Workflow
Caption: Workflow for the asymmetric synthesis of the target compound.
Diagram 2: Experimental Workflow for Purity and Identity Confirmation
Caption: Experimental workflow for confirming the purity and identity of the synthesized compound.
Diagram 3: Role in Paclitaxel's Mechanism of Action
References
- 1. N-Benzoyl-(2R,3S)-3-phenylisoserine | Antiviral | TargetMol [targetmol.com]
- 2. Crystal and molecular structure of paclitaxel (taxol) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Phenylisoserine, (2R,3S)- | C9H11NO3 | CID 7020763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-Benzoyl-3-phenylisoserine, (2R,3S)- | C16H15NO4 | CID 2762289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. N-Benzoyl-(2R,3S)-3-phenylisoserine 98 132201-33-3 [sigmaaldrich.com]
- 7. N-Benzoyl-(2R, 3S)-3-phenylisoserine, taxol side chain [myskinrecipes.com]
- 8. US8106231B2 - Process for the preparation of (2R,3S)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]
- 9. phx.phenomenex.com [phx.phenomenex.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. scielo.br [scielo.br]
- 12. Relationship between the structures of taxane derivatives and their microtubule polymerization activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring tubulin-paclitaxel binding modes through extensive molecular dynamics simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The immunological effects of taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Immune changes in patients with advanced breast cancer undergoing chemotherapy with taxanes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Crucial Component: A Technical Guide to the Discovery and History of Phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylisoserine, a non-proteinogenic amino acid, holds a significant place in the history of medicinal chemistry, primarily due to its critical role as the C-13 side chain of the blockbuster anticancer drug, Paclitaxel (Taxol®)[1][2][3][4]. The discovery and subsequent synthetic endeavors to obtain stereochemically pure this compound were pivotal in the development of a semi-synthetic route to Paclitaxel, transforming a scarce natural product into a widely accessible therapeutic agent. This technical guide provides an in-depth exploration of the discovery, historical development, and synthetic methodologies of this compound, tailored for professionals in the field of drug discovery and development.
The Discovery of this compound and its Link to Paclitaxel
The story of this compound is inextricably linked to the discovery and development of Paclitaxel. The anti-tumor activity of an extract from the bark of the Pacific yew tree (Taxus brevifolia) was first identified in 1963[5]. The active compound, Paclitaxel, was isolated in 1969, and its structure was elucidated in 1971[5]. A key structural feature of Paclitaxel is the ester-linked N-benzoyl-(2R,3S)-3-phenylisoserine side chain at the C-13 position of the complex diterpenoid core, baccatin III[1][2][3][6].
Early structure-activity relationship (SAR) studies revealed that this side chain is essential for the compound's potent anticancer activity, which stems from its unique mechanism of action: the promotion of microtubule assembly and stabilization, leading to cell cycle arrest and apoptosis[4][6][7][]. This realization spurred intense research efforts to synthesize the this compound side chain in an optically pure form. The development of a practical semi-synthetic route, attaching a synthetic side chain to the more readily available baccatin III, was a major breakthrough in making Paclitaxel a viable drug[3][5].
Synthetic Methodologies for this compound
The synthesis of the N-benzoyl-(2R,3S)-3-phenylisoserine side chain has been a significant focus of organic synthesis research. The primary challenge lies in controlling the stereochemistry at the C2' and C3' positions to obtain the desired (2'R, 3'S) diastereomer. Several successful strategies have been developed.
Asymmetric Synthesis via β-Lactams (Staudinger Cycloaddition)
One of the most prominent methods for the asymmetric synthesis of the Taxol side chain involves the Staudinger cycloaddition of a ketene with an imine to form a β-lactam (azetidin-2-one) intermediate[7][9]. This four-membered ring can then be hydrolyzed to yield the desired this compound derivative.
Key Features:
-
Diastereoselectivity: A common challenge is achieving high cis-diastereoselectivity during the β-lactam formation, as the trans-diastereomer can be a significant side product[9].
-
Chiral Auxiliaries: The use of chiral auxiliaries on the imine or ketene component allows for enantioselective synthesis.
-
Protecting Groups: Protecting groups, such as silyl ethers for the hydroxyl group and a benzoyl group for the nitrogen, are crucial to prevent side reactions[9].
Experimental Protocol: Generalized β-Lactam Strategy [7][9]
-
Imine Formation:
-
Dissolve the desired aldehyde (e.g., benzaldehyde) and a chiral amine in a non-polar solvent such as toluene.
-
Add a drying agent (e.g., anhydrous MgSO₄).
-
Stir the mixture at room temperature until imine formation is complete, monitoring the reaction by Thin Layer Chromatography (TLC) or ¹H NMR.
-
Filter off the drying agent and use the resulting imine solution directly in the next step.
-
-
Ketene Generation and Cycloaddition:
-
Cool the imine solution to 0 °C under an inert atmosphere (e.g., Argon).
-
In a separate flask, dissolve the appropriate acid chloride (e.g., acetoxyacetyl chloride) in the same non-polar solvent.
-
Slowly add the acid chloride solution to the cooled imine solution.
-
Allow the reaction to proceed, monitoring for the formation of the β-lactam.
-
-
Hydrolysis of the β-Lactam:
-
Once the cycloaddition is complete, the β-lactam is isolated and purified.
-
The ester group is hydrolyzed under basic conditions (e.g., using sodium carbonate in aqueous methanol) to afford the corresponding carboxylic acid.
-
The β-lactam ring is then opened under acidic or basic conditions to yield the this compound derivative.
-
Asymmetric Dihydroxylation
Another effective approach utilizes the Sharpless asymmetric dihydroxylation of a cinnamate ester. This method introduces the two hydroxyl groups in a stereocontrolled manner, which are then further functionalized to produce the desired amino alcohol.
Key Features:
-
High Enantioselectivity: This method is known for providing high enantiomeric excess (ee)[10].
-
Commercially Available Reagents: The use of commercially available AD-mix reagents simplifies the procedure[9].
Experimental Protocol: Asymmetric Dihydroxylation of a Cinnamate Ester [9]
-
Reaction Setup:
-
In a round-bottom flask, prepare a 1:1 solvent mixture of t-butanol and water.
-
Add the AD-mix-β (for the desired stereoisomer) to the solvent mixture.
-
Stir the mixture at room temperature until all solids have dissolved, resulting in a clear solution.
-
Cool the solution to 0 °C in an ice bath.
-
-
Substrate Addition:
-
Dissolve the cinnamate ester substrate in the t-butanol/water solvent system.
-
Add the substrate solution to the cooled AD-mix solution with vigorous stirring.
-
-
Reaction and Quenching:
-
Allow the reaction to stir at 0 °C, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by adding a solid sulfite salt (e.g., sodium sulfite).
-
Allow the mixture to warm to room temperature and stir until the color changes, indicating the quenching of the osmate ester.
-
-
Workup and Purification:
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by chromatography.
-
Chemoenzymatic Synthesis
Chemoenzymatic methods have also been successfully employed to produce optically active precursors for the Taxol side chain[3]. These approaches often involve the use of enzymes, such as lipases, to perform enantioselective transformations.
Key Features:
-
High Enantioselectivity: Enzymatic reactions can provide very high enantiomeric excess.
-
Mild Reaction Conditions: These reactions are typically carried out under mild conditions, which can be advantageous for sensitive substrates.
Experimental Protocol: Lipase-Mediated Enantioselective Transesterification [11]
-
Enzyme Immobilization:
-
Immobilize a suitable lipase (e.g., from Pseudomonas sp.) on a solid support.
-
-
Transesterification Reaction:
-
Dissolve the racemic trans-β-phenylglycidic ester in an organic solvent.
-
Add an acyl donor (e.g., isopropenyl acetate) and the immobilized lipase.
-
Allow the reaction to proceed at a controlled temperature, monitoring the conversion by chiral HPLC.
-
-
Separation and Further Synthesis:
-
Once the desired conversion is reached, filter off the enzyme.
-
Separate the unreacted ester (one enantiomer) from the acylated product (the other enantiomer) by chromatography.
-
The enantiomerically enriched ester can then be converted to the corresponding this compound derivative.
-
Organocatalytic Approaches
More recently, organocatalytic methods have emerged as a powerful tool for the asymmetric synthesis of the Taxol side chain. For example, (R)-proline has been used to catalyze the addition of aldehydes to N-(phenylmethylene)benzamides, yielding protected α-hydroxy-β-benzoylaminoaldehydes with high enantioselectivity (92-99% ee)[12]. These intermediates can then be oxidized to the corresponding this compound derivatives[12].
Quantitative Data Summary
The following tables summarize key quantitative data from various synthetic approaches to this compound derivatives.
| Synthetic Method | Key Intermediate | Yield (%) | Enantiomeric Excess (ee) (%) | Reference(s) |
| Asymmetric Dihydroxylation | Diol | 72 | 99 (after recrystallization) | [10] |
| Organocatalytic Aldehyde Addition | α-hydroxy-β-benzoylaminoaldehyde | - | 92-99 | [12] |
| Chiral Ester Enolate-Imine Cyclocondensation | 3-hydroxy-4-aryl-β-lactam | - | >96 | [13] |
Biological Activity and Mechanism of Action
The biological significance of this compound is predominantly realized in its role within the Paclitaxel molecule. The N-benzoyl-(2R,3S)-3-phenylisoserine side chain is crucial for Paclitaxel's ability to bind to the β-tubulin subunit of microtubules[4]. This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of the normal dynamic instability of microtubules leads to the arrest of the cell cycle in the G2/M phase and ultimately induces apoptosis[4][6][].
While the this compound moiety itself exhibits some cytotoxic, antiviral, and immunomodulatory activities, its primary importance lies in its contribution to the potent anticancer effects of Paclitaxel[14][15].
Visualizing Synthetic and Biological Pathways
Synthetic Workflow: Asymmetric Synthesis via β-Lactam
Caption: A generalized workflow for the asymmetric synthesis of this compound utilizing a β-lactam intermediate formed via Staudinger cycloaddition.
Biological Mechanism: Paclitaxel's Action on Microtubules
References
- 1. Practical synthesis of Taxol side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. Derivatives Of ?-phenylisoserine Side Chain Of Paclitaxel (taxol) With Varying Hydrophobicity [journalijar.com]
- 5. Paclitaxel total synthesis - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis of biologically active taxol analogues with modified this compound side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis of the C-13 Side-Chain of Taxol: Ingenta Connect [ingentaconnect.com]
- 11. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
- 12. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. N-Benzoyl-(2R,3S)-3-phenylisoserine | Antiviral | TargetMol [targetmol.com]
- 15. N-Benzoyl-(2R,3S)-3-phenylisoserine - Immunomart [immunomart.com]
The Phenylisoserine Core: A Scaffold of Significant Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenylisoserine scaffold is a key structural motif found in a variety of biologically active molecules, most notably in the potent anticancer agent paclitaxel (Taxol®). Its unique stereochemistry and functional groups make it a critical pharmacophore for interacting with various biological targets, leading to a wide spectrum of therapeutic effects. This technical guide provides a comprehensive overview of the biological significance of the this compound core, detailing its role in medicinal chemistry, its mechanisms of action, and the experimental methodologies used to evaluate its activity.
The this compound Core in Anticancer Therapy: The Taxol Story
The most prominent example of the biological importance of the this compound core is its presence as the C-13 side chain of paclitaxel.[1][2][3] This side chain, specifically the (2R,3S)-N-benzoyl-3-phenylisoserine moiety, is essential for the potent antitumor activity of Taxol and its analogues.[2][4]
Mechanism of Action: Microtubule Stabilization and Cell Cycle Arrest
Paclitaxel exerts its cytotoxic effects by binding to the β-tubulin subunit of microtubules.[5] This binding event stabilizes the microtubule polymer, preventing its depolymerization. The disruption of normal microtubule dynamics is catastrophic for rapidly dividing cancer cells, as it arrests the cell cycle in the G2/M phase, ultimately leading to apoptosis. The this compound side chain plays a crucial role in the binding affinity of paclitaxel to β-tubulin, with modifications to this chain significantly impacting its anticancer potency.[5][6]
A visual representation of the signaling pathway leading to cell cycle arrest induced by microtubule stabilization is provided below.
Structure-Activity Relationship and Analogue Development
Extensive research has focused on modifying the this compound side chain of paclitaxel to improve its therapeutic index, overcome drug resistance, and enhance its water solubility. Structure-activity relationship (SAR) studies have revealed that the stereochemistry at the C-2' and C-3' positions of the this compound moiety is critical for activity. Modifications at the N-benzoyl group and the 3'-phenyl group have led to the development of numerous analogues with varying potencies.
Table 1: Cytotoxicity of Paclitaxel and its Analogues with Modified this compound Side Chains
| Compound | Modification on this compound Side Chain | Cell Line | IC50 (µM) | Reference |
| Paclitaxel | N-benzoyl-3-phenylisoserine | A549 (Lung) | 0.002-0.05 | [7] |
| MCF-7 (Breast) | 3.81 ± 0.013 | [1] | ||
| HeLa (Cervical) | 2.85 ± 0.257 | [1] | ||
| Docetaxel | N-tert-butoxycarbonyl-3-phenylisoserine | Various | Generally more potent than paclitaxel | [6] |
| 1a'-homotaxol | One carbon homologated side chain | - | >27 times less active than paclitaxel in microtubule assembly | [6] |
| N3 Compound | 1,2,3-triazole ring addition | MCF-7 (Breast) | 66.85 µg/mL | |
| HDFn (Normal Fibroblast) | 70.74 µg/mL |
Emerging Therapeutic Applications of the this compound Core
Beyond its established role in anticancer therapy, the this compound scaffold is being explored for a range of other therapeutic applications, demonstrating its versatility as a pharmacophore.
Antiviral Activity: Inhibition of SARS-CoV-2 3CL Protease
Recent studies have identified this compound derivatives as potential inhibitors of the SARS-CoV-2 3CL protease (Mpro), an essential enzyme for viral replication. Docking simulations and in vitro assays have shown that these compounds can bind to the active site of the protease, inhibiting its function.
Table 2: Inhibitory Activity of this compound Derivatives against SARS-CoV-2 3CL Protease
| Compound | Target | IC50 (µM) | Reference |
| SK80 | SARS-CoV 3CL R188I mutant protease | 43 | [8] |
| Compound k3 | SARS-CoV-2 3CL protease | 0.010 | [9] |
| Compound c1 | SARS-CoV-2 3CL protease | 4.736 | [9] |
| Compound n2 | SARS-CoV-2 3CL protease | 9.984 | [9] |
| Compound A2 | SARS-CoV-2 3CL protease | 13.21 | [9] |
The workflow for identifying and validating such inhibitors is outlined below.
Histone Deacetylase (HDAC) Inhibition
Phenylisoxazole derivatives, which can be considered as constrained analogues of this compound, have been investigated as inhibitors of histone deacetylases (HDACs). HDACs are a class of enzymes that play a crucial role in epigenetic regulation, and their dysregulation is implicated in cancer and other diseases. Certain phenylisoxazole-based compounds have shown potent inhibitory activity against HDAC1 and antiproliferative effects in cancer cell lines.
Table 3: Inhibitory Activity of Phenylisoxazole Derivatives against HDACs and Cancer Cells
| Compound | Target/Cell Line | Activity | Reference |
| Compound 17 | HDAC1 | 86.78% inhibition at 1000 nM | [10][11][12] |
| Compound 17 | PC3 (Prostate Cancer) | IC50 = 5.82 µM | [10][11][12] |
| Compound 10 | PC3 (Prostate Cancer) | IC50 = 9.18 µM | [10][11] |
| Compound 23 | HDAC6 | IC50 = 700 nM | [13] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Synthesis of N-Benzoyl-(2R,3S)-phenylisoserine
A representative synthetic protocol for the Taxol side chain is as follows:
-
Coupling Reaction: A chiral imine, N-[(S)-methylbenzyl]benzaldimine, is coupled with (Z)-alpha-methoxy trimethylsilyl ketene acetal.
-
Lactamization: The resulting product undergoes lactamization.
-
Demethylation: The methoxy group is demethylated.
-
Methanolysis: The lactam is opened via methanolysis.
-
N-Benzoylation: The final step involves N-benzoylation to yield N-benzoyl-(2R,3S)-phenylisoserine methyl ester.
Note: This is a generalized protocol. For specific reaction conditions, including solvents, temperatures, and catalysts, please refer to the cited literature.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote or inhibit the polymerization of tubulin into microtubules.
-
Reagents: Purified tubulin, GTP solution, polymerization buffer (e.g., PIPES, MgCl2, EGTA), test compound, and a positive control (e.g., paclitaxel).
-
Procedure: a. Prepare a reaction mixture containing tubulin and polymerization buffer in a 96-well plate. b. Add the test compound at various concentrations. c. Initiate polymerization by adding GTP and incubating the plate at 37°C. d. Monitor the change in absorbance at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
-
Data Analysis: The rate and extent of polymerization are calculated from the absorbance curves. IC50 values for inhibitors or EC50 values for promoters can be determined.
Cytotoxicity Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds.
-
Cell Culture: Seed cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.
SARS-CoV-2 3CL Protease Inhibition Assay
This assay determines the ability of a compound to inhibit the enzymatic activity of the 3CL protease.
-
Reagents: Recombinant 3CL protease, a fluorogenic peptide substrate, assay buffer, and the test compound.
-
Procedure: a. In a 96-well plate, pre-incubate the 3CL protease with various concentrations of the this compound derivative. b. Initiate the enzymatic reaction by adding the fluorogenic substrate. c. Monitor the increase in fluorescence over time using a fluorescence plate reader. Cleavage of the substrate by the protease results in an increase in fluorescence.
-
Data Analysis: The rate of the enzymatic reaction is determined from the fluorescence signal. The IC50 value is calculated by plotting the reaction rate against the inhibitor concentration.
Histone Deacetylase (HDAC) Inhibition Assay
This assay measures the inhibition of HDAC enzymatic activity.
-
Reagents: Recombinant HDAC enzyme, a fluorogenic or colorimetric HDAC substrate, assay buffer, and the test compound.
-
Procedure: a. Pre-incubate the HDAC enzyme with various concentrations of the phenylisoxazole derivative in a 96-well plate. b. Add the HDAC substrate to initiate the reaction. c. After a specific incubation period, add a developer solution that generates a fluorescent or colorimetric signal proportional to the amount of deacetylated substrate. d. Measure the signal using a plate reader.
-
Data Analysis: The IC50 value is determined by analyzing the dose-response curve of the inhibitor.
Conclusion
The this compound core is a privileged scaffold in medicinal chemistry, with its significance firmly established through the remarkable success of paclitaxel in cancer therapy. The ongoing exploration of its derivatives continues to unveil new therapeutic possibilities, from combating viral infections to modulating epigenetic pathways. The detailed understanding of its structure-activity relationships and the application of robust experimental protocols are crucial for the rational design of novel and more effective therapeutic agents based on this versatile chemical entity. This guide provides a foundational resource for researchers dedicated to harnessing the full potential of the this compound core in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. Exploration of phenolic acid derivatives as inhibitors of SARS-CoV-2 main protease and receptor binding domain: potential candidates for anti-SARS-CoV-2 therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-Benzoyl-(2R, 3S)-3-phenylisoserine, taxol side chain [myskinrecipes.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and NMR-driven conformational analysis of taxol analogues conformationally constrained on the C13 side chain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity studies of antitumor taxanes: synthesis of novel C-13 side chain homologated taxol and taxotere analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis and evaluation of this compound derivatives for the SARS-CoV 3CL protease inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors | PLOS One [journals.plos.org]
- 11. Design, synthesis, and biological evaluation of phenylisoxazole-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Inhibitors of histone deacetylase 6 based on a novel 3-hydroxy-isoxazole zinc binding group - PMC [pmc.ncbi.nlm.nih.gov]
Phenylisoserine Derivatives: A Cornerstone in Modern Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylisoserine and its derivatives represent a critical pharmacophore in medicinal chemistry, most notably as the essential side chain of the blockbuster anticancer drug, paclitaxel (Taxol®) and its analogues. The unique structural features of the this compound moiety are pivotal for the biological activity of these compounds, primarily through their interaction with tubulin, leading to the stabilization of microtubules and subsequent cell cycle arrest and apoptosis. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and structure-activity relationships of this compound derivatives, with a focus on their application in the development of novel therapeutics. Detailed experimental protocols, quantitative biological data, and visual representations of relevant signaling pathways are presented to serve as a valuable resource for researchers in the field.
Synthesis of this compound Derivatives
The asymmetric synthesis of this compound derivatives is a key step in the production of paclitaxel and its analogues. A common and effective method involves the synthesis of a β-lactam intermediate, specifically a 3-hydroxy-4-aryl-2-azetidinone, which serves as a chiral precursor to the this compound side chain.
Experimental Protocol: Synthesis of (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone
This protocol describes a general procedure for the synthesis of a key β-lactam intermediate.
Materials:
-
Benzaldehyde
-
(R)-N-(p-methoxyphenyl)benzylideneamine
-
Triethylamine (Et3N)
-
Acetyl chloride
-
Zinc metal (dust)
-
Methanol (MeOH)
-
Dichloromethane (CH2Cl2)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO3)
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
Imine Formation: In a round-bottom flask, dissolve benzaldehyde and (R)-N-(p-methoxyphenyl)benzylideneamine in CH2Cl2. Add Et3N and stir the mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
[2+2] Cycloaddition: Cool the reaction mixture to -78 °C. Slowly add a solution of acetyl chloride in CH2Cl2. Allow the reaction to stir at -78 °C for 3-5 hours.
-
Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of NaHCO3. Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with CH2Cl2. Combine the organic layers, wash with brine, and dry over anhydrous MgSO4.
-
Purification: Remove the solvent under reduced pressure. The crude product, a cis/trans mixture of the N-(p-methoxyphenyl)-β-lactam, is purified by column chromatography on silica gel.
-
Deprotection: Dissolve the purified β-lactam in a mixture of MeOH and water. Add zinc dust and a catalytic amount of HCl. Stir the mixture at room temperature for 1-2 hours.
-
Final Purification: Filter the reaction mixture to remove the zinc dust. Neutralize the filtrate with a saturated aqueous solution of NaHCO3. Extract the product with CH2Cl2. Dry the combined organic layers over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield (3R,4S)-3-hydroxy-4-phenyl-2-azetidinone. The product can be further purified by recrystallization.
Workflow for this compound Side-Chain Synthesis and Coupling to Baccatin III
Phenylisoserine Structure-Activity Relationship: A Deep Dive into a Critical Pharmacophore
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylisoserine is a crucial chiral building block in medicinal chemistry, most famously recognized as the C-13 side chain of the potent anticancer drug Paclitaxel (Taxol). The unique structural arrangement of this amino acid derivative is fundamental to the biological activity of Taxol and a host of other pharmacologically active compounds. This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of this compound derivatives, focusing on their role as microtubule-targeting agents. We will delve into the quantitative data driving our understanding of this pharmacophore, detail key experimental protocols for its study, and visualize the complex signaling pathways it influences.
The core structure of N-acyl-phenylisoserine, characterized by a phenyl group at the C-3 position and a hydroxyl group at the C-2' position, provides a scaffold for extensive modification. The substituents on the phenyl ring, the nature of the N-acyl group, and the stereochemistry of the molecule all play pivotal roles in modulating its biological activity. Understanding these relationships is paramount for the rational design of novel therapeutics with enhanced efficacy and improved pharmacological profiles.
Structure-Activity Relationship of this compound Derivatives
The biological activity of this compound derivatives, particularly in the context of their microtubule-stabilizing effects, is highly sensitive to structural modifications. The following sections and tables summarize the key SAR findings based on available quantitative data.
The Critical Role of the 2'-Hydroxyl Group
A central theme in the SAR of this compound-containing compounds is the indispensable nature of the 2'-hydroxyl group. Quantitative analysis of Paclitaxel analogs has demonstrated that the removal of this single functional group leads to a dramatic loss of activity.[1][2]
Table 1: Impact of 2'-Hydroxyl Group Deletion on Biological Activity
| Compound | Key Structural Feature | Microtubule Binding Affinity (Relative to Paclitaxel) | Tubulin Assembly Efficacy | Cytotoxicity |
| Paclitaxel | Contains 2'-OH group | 1 | High | High |
| 2'-deoxy-Paclitaxel | Lacks 2'-OH group | >100-fold lower | Significantly reduced | Significantly reduced |
| N-debenzoyl-2'-deoxy-Paclitaxel | Lacks 2'-OH and N-benzoyl groups | No detectable binding | Inactive | Inactive |
| Baccatin III | Paclitaxel core without the side chain | ~300-fold lower than Paclitaxel | Very low | Very low |
Data compiled from multiple sources indicating the critical nature of the 2'-OH group for microtubule interaction and cytotoxicity.[1][2]
Molecular dynamics simulations suggest that the 2'-OH group of Paclitaxel forms a persistent hydrogen bond with the D26 residue within its binding site on β-tubulin.[1][2] The absence of this interaction in 2'-deoxy-Paclitaxel is believed to be the primary reason for its significantly lower binding affinity and, consequently, its reduced biological activity.[1][2]
Influence of Substituents on the Phenyl Rings
Modifications to the phenyl rings of the this compound side chain have been explored to enhance potency and overcome drug resistance.
Table 2: Structure-Activity Relationship of Paclitaxel Analogs with Modified Phenyl Rings
| Analog | Modification | Cytotoxicity against B16 Melanoma Cells | Reference |
| Paclitaxel | Unsubstituted Phenyl Rings | Comparable to analogs | [3] |
| Analog 2 | N-(p-chlorobenzoyl) at C-3' | Comparable to Paclitaxel | [3] |
| Analog 3 | p-chlorophenyl at C-3 | Comparable to Paclitaxel | [3] |
This table summarizes the activity of early analogs where simple halogen substitutions on the phenyl rings did not lead to a significant change in activity compared to the parent compound, Paclitaxel.
While the initial exploration of simple halogenated analogs did not yield compounds with vastly superior activity, this area remains a key focus for developing next-generation taxanes. The goal is to identify substitutions that can enhance binding affinity, improve water solubility, or circumvent efflux pump-mediated resistance mechanisms.
Experimental Protocols
Synthesis of N-Acyl-Phenylisoserine Derivatives
A common and effective method for the asymmetric synthesis of the this compound side chain involves the ester enolate-imine cyclocondensation to form a β-lactam intermediate.[3]
Protocol: Asymmetric Synthesis of 3-Hydroxy-4-aryl-2-azetidinone
-
Imine Formation: React an appropriate aromatic aldehyde with an amine to form the corresponding imine.
-
Enolate Formation: Treat an ester (e.g., ethyl acetate) with a strong base, such as lithium diisopropylamide (LDA), at low temperature (-78 °C) to generate the ester enolate.
-
Cyclocondensation: Add the imine to the solution of the ester enolate. The enolate will attack the imine, leading to a cyclization reaction that forms the β-lactam ring with the desired stereochemistry.
-
Purification: Quench the reaction and purify the resulting 3-hydroxy-4-aryl-2-azetidinone by chromatography.
Protocol: Acylation and Coupling to Baccatin III Derivatives
-
Acylation: Acylate the synthesized 2-azetidinone with the desired acyl chloride (e.g., benzoyl chloride, p-chlorobenzoyl chloride) in the presence of a base like pyridine to form the N-acyl-β-lactam.[3]
-
Coupling: Couple the N-acyl-β-lactam to a protected baccatin III derivative, such as 7-(triethylsilyl)baccatin III, using a coupling agent like 4-dimethylaminopyridine (DMAP) in pyridine.[3]
-
Deprotection: Remove the protecting groups (e.g., triethylsilyl) to yield the final Paclitaxel analog.
Biological Evaluation Protocols
Protocol: In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to promote the assembly of tubulin into microtubules.
-
Reagent Preparation:
-
Purified tubulin protein is kept on ice to prevent spontaneous polymerization.
-
A polymerization buffer (e.g., General Tubulin Buffer containing GTP) is prepared.
-
The test compound is dissolved in a suitable solvent (e.g., DMSO).
-
-
Assay Procedure:
-
The tubulin solution is mixed with the polymerization buffer and the test compound in a microplate well.
-
The plate is incubated at 37 °C to initiate polymerization.
-
The increase in turbidity (light scattering) due to microtubule formation is monitored over time by measuring the absorbance at 340 nm in a spectrophotometer.
-
-
Data Analysis: The rate and extent of polymerization in the presence of the test compound are compared to a control (vehicle only). For microtubule-stabilizing agents, an increase in the rate and extent of polymerization is expected. For inhibitors, a decrease is observed. IC50 (for inhibitors) or EC50 (for stabilizers) values can be calculated.
Protocol: Cytotoxicity Assay (MTT Assay)
This assay determines the concentration of a compound that is cytotoxic to a cancer cell line.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with serial dilutions of the test compound and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Incubation: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Solubilization: A solubilization solution (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of the formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to an untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is then determined.[4][5]
Signaling Pathways and Logical Relationships
The primary mechanism of action of Paclitaxel and its analogs containing the this compound side chain is the stabilization of microtubules, which disrupts the normal dynamics of the microtubule network. This interference leads to cell cycle arrest and ultimately apoptosis.
Caption: Microtubule dynamics and the intervention of this compound-based stabilizers.
This diagram illustrates the dynamic equilibrium between tubulin polymerization and depolymerization, a process regulated by GTP hydrolysis. This compound-containing microtubule stabilizers, such as Paclitaxel, bind to the β-tubulin subunit of assembled microtubules. This binding event inhibits depolymerization, leading to the formation of hyperstabilized, non-functional microtubules. The disruption of normal microtubule dynamics causes a prolonged block in the G2/M phase of the cell cycle, which in turn triggers the apoptotic cell death cascade.
Conclusion
The this compound side chain represents a remarkable pharmacophore, the subtle structural nuances of which have a profound impact on biological activity. The quantitative SAR data accumulated over years of research have solidified the understanding of key features, such as the essential 2'-hydroxyl group, that govern its interaction with its biological target, tubulin. The detailed experimental protocols provided herein offer a roadmap for the synthesis and evaluation of novel this compound derivatives. As our understanding of the intricate signaling pathways governing microtubule dynamics continues to grow, so too will the opportunities for the rational design of next-generation therapeutics that leverage the power of the this compound scaffold. Future research will undoubtedly focus on fine-tuning the structure to enhance efficacy against resistant cancers, improve pharmacokinetic properties, and explore novel therapeutic applications beyond oncology.
References
- 1. Dissecting paclitaxel-microtubule association: quantitative assessment of the 2'-OH group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dissecting the Paclitaxel-Microtubule Association: Quantitative Assessment of the 2′-OH Group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of biologically active taxol analogues with modified this compound side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
The Natural Occurrence of Phenylisoserine Analogs: A Technical Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the natural occurrence of phenylisoserine and its analogs. It is intended for researchers, scientists, and drug development professionals working in the fields of natural products chemistry, pharmacology, and medicinal chemistry. This document details the known natural sources, biosynthesis, and quantitative data of key this compound derivatives. Furthermore, it furnishes detailed experimental protocols for the isolation, purification, and quantification of these valuable compounds. Special emphasis is placed on N-benzoyl-(2R, 3S)-3-phenylisoserine, the crucial side chain of the anticancer drug paclitaxel (Taxol®), and Bestatin, a microbial dipeptide with immunostimulatory and enzyme-inhibiting properties.
Introduction
This compound is a β-amino acid characterized by a phenyl group and two chiral centers. Its derivatives are a class of natural products that have garnered significant attention due to their potent and diverse biological activities. The most prominent example is the N-benzoyl-(2R, 3S)-3-phenylisoserine side chain, which is an essential component for the anticancer activity of paclitaxel.[1] Beyond its role in complex diterpenoid alkaloids, simpler this compound analogs and related structures have been isolated from both plant and microbial sources, demonstrating a range of pharmacological effects. This guide aims to consolidate the current knowledge on the natural occurrence of these compounds, providing a valuable resource for their further investigation and potential therapeutic applications.
This compound Analogs in the Plant Kingdom: The Taxus Genus
The primary source of naturally occurring this compound analogs in the plant kingdom is the genus Taxus, commonly known as the yew tree. These plants are renowned for producing a plethora of complex diterpenoids, collectively known as taxanes, many of which are esterified with this compound derivatives.[2]
N-Benzoyl-(2R, 3S)-3-phenylisoserine: The Taxol® Side Chain
The most well-documented this compound analog is N-benzoyl-(2R, 3S)-3-phenylisoserine, the C-13 side chain of the blockbuster anticancer drug, paclitaxel (Taxol®).[3] While predominantly found esterified to the taxane core, the free side chain has also been isolated from the needles of the Himalayan Yew, Taxus baccata. This was the first report of its isolation as a distinct natural product.
This compound Methyl Ester
In addition to the N-benzoylated form, this compound methyl ester has been isolated from the bark of Taxus mairei.[4] This finding suggests that various simple derivatives of this compound may exist in yew species, potentially serving as precursors or degradation products of more complex taxanes.
Quantitative Data
The concentration of free this compound analogs in Taxus species is generally low. However, the abundance of paclitaxel and other taxanes provides an indirect measure of the biosynthetic capacity for the this compound moiety. The content of taxanes can vary significantly depending on the species, cultivar, plant part, and even the season.[5][6]
| Compound | Plant Source | Plant Part | Concentration (µg/g dry weight) | Reference |
| Paclitaxel | Taxus brevifolia | Bark | ~100 | [5] |
| Paclitaxel | Taxus baccata | Needles | 0 - 500 | [6] |
| 10-Deacetylbaccatin III | Taxus baccata | Needles | 0 - 4800 | [6] |
| Cephalomannine | Taxus baccata | Needles | 0 - 500 | [6] |
| Baccatin III | Taxus baccata | Needles | 0 - 500 | [6] |
Note: The concentrations of free this compound analogs are not well-documented and are presumed to be significantly lower than the major taxanes.
This compound Analogs from Microbial Sources: The Actinomycetes
The microbial world, particularly the phylum Actinobacteria, is a rich source of unique and bioactive secondary metabolites. Among these are compounds containing a this compound-like core.
Bestatin: A Dipeptide Analog
Bestatin, also known as Ubenimex, is a dipeptide consisting of (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) and L-leucine.[7] It was first isolated from the culture filtrate of Streptomyces olivoreticuli.[8] Bestatin is a potent inhibitor of several aminopeptidases, including aminopeptidase N (CD13), and exhibits immunomodulatory and antitumor activities.[8][9] The complete genome of Streptomyces olivoreticuli has been sequenced, revealing the biosynthetic gene cluster responsible for Bestatin production.[9][10]
Quantitative Data
The production of Bestatin can be achieved through fermentation of Streptomyces olivoreticuli. While specific industrial-scale fermentation yields are proprietary, laboratory-scale production and recovery have been documented. Metabolic engineering strategies are being explored to enhance the synthesis of Bestatin in Streptomyces.[11]
| Compound | Microbial Source | Fermentation Yield | Reference |
| Bestatin | Streptomyces olivoreticuli | Not explicitly quantified in g/L in available literature, but recoverable in significant amounts for purification. | [8] |
Biosynthesis of this compound Analogs
The biosynthetic pathways leading to this compound and its derivatives have been a subject of intense research due to the pharmacological importance of the end products.
Biosynthesis of the Taxol® Side Chain
The biosynthesis of the N-benzoyl-(2R, 3S)-3-phenylisoserine side chain in Taxus species begins with the amino acid L-phenylalanine.
Caption: Biosynthesis of the Taxol® Side Chain.
The key steps involve:
-
Isomerization: Phenylalanine aminomutase (PAM), a MIO-dependent enzyme, catalyzes the conversion of L-α-phenylalanine to β-phenylalanine.[12][13][14]
-
Activation: A CoA ligase activates β-phenylalanine to β-phenylalanoyl-CoA.[15]
-
Acylation: Baccatin III O-phenylpropanoyltransferase (BAPT) attaches the β-phenylalanoyl moiety to the C-13 hydroxyl group of baccatin III.[16]
-
Hydroxylation and Benzoylation: Subsequent hydroxylation at the C-2' position and N-benzoylation by N-debenzoyltaxol N-benzoyltransferase (DBTNBT) complete the formation of the paclitaxel side chain.[17]
Biosynthesis of the AHPA Moiety in Bestatin
The biosynthesis of the (2S,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid (AHPA) core of Bestatin also originates from L-phenylalanine, but follows a different pathway involving the incorporation of a two-carbon unit from acetate.[18]
Caption: Biosynthesis of the AHPA Moiety in Bestatin.
Radio-labeling studies have shown that L-phenylalanine undergoes decarboxylation and condensation with a two-carbon unit derived from acetic acid to form the AHPA moiety.[18] This is then coupled with L-leucine via a peptide synthetase to yield Bestatin.[19]
Experimental Protocols
This section provides an overview of the methodologies for the isolation, purification, and quantification of this compound analogs.
Isolation and Purification of N-Benzoyl-(2R, 3S)-3-phenylisoserine from Taxus baccata
Workflow:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Drugs That Changed Society: Microtubule-Targeting Agents Belonging to Taxanoids, Macrolides and Non-Ribosomal Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Antiplasmodial Activity of Hybrid Compounds Based on (2R,3S)-N-Benzoyl-3-phenylisoserine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation of this compound methyl ester from the bark of Taxus mairei [agris.fao.org]
- 5. Natural Taxanes: From Plant Composition to Human Pharmacology and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The Analgesic Activity of Bestatin as a Potent APN Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Complete Genome Sequence of Streptomyces olivoreticuli ATCC 31159 Which can Produce Anticancer Bestatin and Show Diverse Secondary Metabolic Potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic engineering of Streptomyces to enhance the synthesis of valuable natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. EC 5.4.3.10 - phenylalanine aminomutase (L-beta-phenylalanine forming). [ebi.ac.uk]
- 13. Synthesis of (S)- and (R)-β-Tyrosine by Redesigned Phenylalanine Aminomutase [mdpi.com]
- 14. Insight into the mechanism of aminomutase reaction: a case study of phenylalanine aminomutase by computational approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Transcript profiling of jasmonate‐elicited Taxus cells reveals a β‐phenylalanine‐CoA ligase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Molecular cloning and heterologous expression of the C-13 phenylpropanoid side chain-CoA acyltransferase that functions in Taxol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Biosynthesis of an unusual amino acyl moiety contained in bestatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Cytotoxic, Antiviral, and Immunomodulatory Activities of Phenylisoserine and Its Derivatives
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Phenylisoserine is a molecule of significant interest in the field of medicinal chemistry, primarily due to its core structure being a key component of the potent anti-cancer drug, Paclitaxel (Taxol). While this compound itself has been noted for its biological activities, the majority of available research focuses on its N-acyl derivatives, particularly N-Benzoyl-(2R,3S)-3-phenylisoserine, the C-13 side chain of Taxol. This guide provides a comprehensive overview of the current understanding of the cytotoxic, antiviral, and immunomodulatory properties of this compound, with a necessary emphasis on its more extensively studied derivatives due to the limited availability of data on the core molecule. The guide includes available quantitative data, detailed experimental methodologies, and visualizations of relevant biological pathways and experimental workflows to support further research and drug development efforts.
Cytotoxic Activities
The cytotoxic potential of this compound derivatives has been primarily explored in the context of cancer research. The N-benzoyl derivative, in particular, is crucial for the potent antitumor activity of Taxol.[1][2]
Quantitative Cytotoxicity Data
Quantitative data on the cytotoxicity of the core this compound molecule is scarce in publicly available literature. However, some data is available for its key derivative, N-Benzoyl-(2R,3S)-3-phenylisoserine.
| Compound | Cell Line | Assay Type | Result | Reference |
| N-Benzoyl-(2R,3S)-3-phenylisoserine | B16 Melanoma | Not Specified | 62% inhibition at 42 µM | [3] |
Note: The lack of extensive IC50 values for a range of cancer cell lines for this compound and its derivatives highlights a significant area for future research.
Experimental Protocol: MTT Assay for Cytotoxicity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.
Principle: Metabolically active cells possess mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt MTT to purple formazan crystals. The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
This compound or its derivative (test compound)
-
Target cancer cell line (e.g., HeLa, MCF-7, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS), sterile
-
MTT solution (5 mg/mL in PBS, sterile-filtered)[1]
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)[4]
-
96-well flat-bottom sterile microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the target cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the this compound compound in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the various concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a negative control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10-20 µL of the MTT solution to each well (final concentration of 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[5]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
References
The Phenylisoserine Side Chain: A Linchpin in Taxol's Anticancer Mechanism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Paclitaxel (Taxol), a potent antineoplastic agent, has revolutionized the treatment of various cancers. Its unique mechanism of action, the stabilization of microtubules, is critically dependent on its complex chemical structure. This technical guide delves into the pivotal role of the C-13 phenylisoserine side chain in Taxol's therapeutic efficacy. Through a comprehensive review of structure-activity relationship studies, quantitative analysis of analog bioactivity, and detailed experimental methodologies, this document elucidates how this side chain governs Taxol's binding to β-tubulin, promotes microtubule assembly, and ultimately triggers apoptotic cell death in cancer cells.
Introduction
Taxol, originally isolated from the bark of the Pacific yew tree, Taxus brevifolia, is a cornerstone of modern chemotherapy.[1] Its primary molecular target is the microtubule, a dynamic polymer of α- and β-tubulin heterodimers essential for various cellular processes, most notably mitotic spindle formation during cell division.[2][3] Unlike other microtubule-targeting agents that induce depolymerization, Taxol uniquely functions by binding to the β-tubulin subunit within the microtubule, stabilizing the polymer and disrupting the delicate equilibrium of microtubule dynamics.[1][2] This leads to mitotic arrest and subsequent induction of apoptosis.[4][5]
The intricate three-dimensional structure of Taxol is composed of a complex diterpene core, the baccatin III scaffold, and a crucial ester side chain at the C-13 position, identified as N-benzoyl-β-phenylisoserine.[6][7] Extensive research has unequivocally demonstrated that this this compound side chain is indispensable for Taxol's potent anticancer activity.[7][8] This guide will provide a detailed exploration of the functional significance of this side chain, its key chemical moieties, and its intricate interactions with its biological target.
The Crucial Role of the this compound Side Chain in Tubulin Binding and Microtubule Stabilization
The interaction between Taxol and β-tubulin is a highly specific and saturable process, with the this compound side chain playing a central role in anchoring the drug to its binding pocket.[9][10] The conformation of this side chain is critical for its biological activity, with the "T-Taxol" conformation, where the C-2 benzoyl group is positioned between the two phenyl groups of the side chain, being widely accepted as the bioactive conformation.[7][11][12]
Key Functional Groups and Their Contributions
The this compound side chain possesses several key functional groups that are vital for its interaction with β-tubulin:
-
The C2' Hydroxyl Group: This hydroxyl group is considered critical for biological activity and is believed to act as a hydrogen bond donor, forming a crucial hydrogen bond with the backbone carbonyl of Arg-369 in β-tubulin.[11]
-
The N-Benzoyl Group: The N-benzoyl moiety contributes significantly to the binding affinity. Modifications to this group can modulate the activity of Taxol analogs.[13] The benzamido group is essential, and its removal leads to a substantial loss of microtubule-promoting activity.[14]
-
The 3'-Phenyl Group: The phenyl ring at the C-3' position is involved in hydrophobic interactions within the binding pocket of β-tublin.[11] Substitutions on this ring can influence the biological activity of Taxol derivatives.[13]
The following diagram illustrates the key functional groups of the this compound side chain and their proposed interactions within the Taxol binding site on β-tubulin.
Quantitative Analysis of this compound Side Chain Modifications
Structure-activity relationship (SAR) studies involving the synthesis and biological evaluation of Taxol analogs with modified this compound side chains have provided invaluable insights into its mechanism of action. These studies have consistently highlighted the stringent structural requirements for potent biological activity.
The following tables summarize the in vitro activity of selected Taxol analogs with modifications at the N-benzoyl and 3'-phenyl positions of the this compound side chain.
Table 1: In Vitro Activity of Taxol Analogs with N-Benzoyl Group Modifications
| Compound | Modification | Tubulin Assembly Activity (Relative to Taxol) | Cytotoxicity (IC50, nM) vs. B16 Melanoma Cells |
| Taxol (1) | N-Benzoyl (Reference) | 1.0 | 12 |
| Analog (2) | N-(p-Chlorobenzoyl) | Comparable to Taxol | 15 |
Data sourced from Georg et al. (1993).[13]
Table 2: In Vitro Activity of Taxol Analogs with 3'-Phenyl Group Modifications
| Compound | Modification | Tubulin Assembly Activity (Relative to Taxol) | Cytotoxicity (IC50, nM) vs. B16 Melanoma Cells |
| Taxol (1) | 3'-Phenyl (Reference) | 1.0 | 12 |
| Analog (3) | 3'-(p-Chlorophenyl) | Comparable to Taxol | 18 |
Data sourced from Georg et al. (1993).[13]
These data indicate that certain substitutions on the phenyl rings of the N-benzoyl and 3'-phenyl groups are well-tolerated, resulting in analogs with biological activities comparable to that of the parent compound, Taxol.[13] However, more significant structural alterations, such as homologation of the side chain, have been shown to drastically reduce activity. For instance, analogs with a one-carbon homologated side chain were found to be at least 27 times less active in the microtubule assembly assay.[15]
Taxol-Induced Signaling Pathways Leading to Apoptosis
The stabilization of microtubules by Taxol disrupts the normal progression of the cell cycle, leading to a block in the G2/M phase.[3][16] This mitotic arrest is a critical trigger for the induction of apoptosis, or programmed cell death. The signaling pathways activated by Taxol-induced mitotic block are complex and can be both p53-dependent and p53-independent.[4]
Key events in Taxol-induced apoptosis include:
-
Activation of the c-Jun NH2-terminal Kinase (JNK/SAPK) pathway: Taxol has been shown to activate the JNK signaling pathway, which is a common point for both gene induction and cell death.[17]
-
Phosphorylation and inactivation of anti-apoptotic proteins: Taxanes can induce the phosphorylation of Bcl-2 and Bcl-xL, thereby inactivating their anti-apoptotic functions.[16]
-
Induction of p53 and p21/WAF-1: The disruption of microtubule dynamics can lead to the upregulation of the tumor suppressor gene p53 and the cyclin-dependent kinase inhibitor p21.[16]
The following diagram illustrates a simplified signaling pathway for Taxol-induced apoptosis.
References
- 1. pnas.org [pnas.org]
- 2. sketchviz.com [sketchviz.com]
- 3. N-Benzoyl-(2R,3S)-3-phenylisoserine - Immunomart [immunomart.com]
- 4. Taxol-induced mitotic block triggers rapid onset of a p53-independent apoptotic pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Paclitaxel and its semi-synthetic derivatives: comprehensive insights into chemical structure, mechanisms of action, and anticancer properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Shape of Things to Come: Structural and Synthetic Studies of Taxol and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. einstein.elsevierpure.com [einstein.elsevierpure.com]
- 9. In vitro preparation of single filamentous microtubules optimized for dynamic and electrophoretic light sca... [protocols.io]
- 10. Taxol binds to polymerized tubulin in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The binding conformation of Taxol in β-tubulin: A model based on electron crystallographic density - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent Advances in the Study of the Bioactive Conformation of Taxol - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of biologically active taxol analogues with modified this compound side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Understanding tubulin–Taxol interactions: Mutations that impart Taxol binding to yeast tubulin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity studies of antitumor taxanes: synthesis of novel C-13 side chain homologated taxol and taxotere analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Signal transduction pathways of taxanes-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Paclitaxel (Taxol)-induced Gene Expression and Cell Death Are Both Mediated by the Activation of c-Jun NH2-terminal Kinase (JNK/SAPK)* | Semantic Scholar [semanticscholar.org]
Methodological & Application
Asymmetric Synthesis of (2R,3S)-Phenylisoserine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3S)-Phenylisoserine and its derivatives are critical chiral building blocks in the pharmaceutical industry, most notably as the side chain of the potent anti-cancer drug Taxol® (paclitaxel) and its analogues. The precise stereochemistry of this α-hydroxy-β-amino acid is paramount to its biological activity, necessitating highly stereoselective synthetic strategies. This document provides detailed application notes and experimental protocols for the asymmetric synthesis of (2R,3S)-phenylisoserine, targeting researchers and professionals in drug development and organic synthesis.
Key Synthetic Strategies
Several robust methods have been established for the asymmetric synthesis of (2R,3S)-phenylisoserine. The most prominent and widely employed strategies include:
-
The Ojima β-Lactam Method: This approach involves the stereoselective cycloaddition of a chiral ester enolate with an imine to form a β-lactam, which is subsequently hydrolyzed to afford the desired phenylisoserine derivative. This method is renowned for its high diastereoselectivity and enantioselectivity.
-
Sharpless Asymmetric Aminohydroxylation (AA): This powerful method allows for the direct conversion of an alkene, typically a cinnamate ester, into a vicinal amino alcohol with high enantioselectivity. The regioselectivity of the addition can be controlled by the choice of the chiral ligand.
-
Proline-Catalyzed Asymmetric Mannich Reaction: An organocatalytic approach where L-proline catalyzes the asymmetric Mannich reaction between an aldehyde, an amine, and a ketone or another aldehyde, leading to the formation of a β-amino carbonyl compound which can be converted to this compound.
-
Enzymatic Kinetic Resolution: This biocatalytic method utilizes enzymes, most commonly lipases, to selectively acylate or hydrolyze one enantiomer of a racemic mixture of this compound or its ester derivative, allowing for the separation of the desired enantiomer.
Data Presentation: Comparison of Key Synthetic Methods
The following table summarizes typical quantitative data for the different asymmetric synthetic routes to (2R,3S)-phenylisoserine derivatives.
| Method | Starting Material | Key Reagents/Catalyst | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee) | Typical Yield |
| Ojima β-Lactam Method | Chiral ester & Benzaldehyde imine | Lithium bis(trimethylsilyl)amide (LiHMDS), Chiral auxiliary | >99:1 (cis) | >98% | ~70-85% |
| Sharpless AA | Methyl cinnamate | AD-mix-β, K₂OsO₂(OH)₄, MeSO₂NH₂ | >20:1 | >99% | ~80-90% |
| Proline-Catalyzed Mannich | Benzaldehyde, p-anisidine, Acetone | L-Proline | ~95:5 (syn) | >99% | ~75-85% |
| Enzymatic Kinetic Resolution | Racemic N-benzoyl-phenylisoserine methyl ester | Lipase (e.g., Novozym 435), Acyl donor | N/A | >99% (for resolved ester) | ~45-50% (for one enantiomer) |
Experimental Protocols
Ojima β-Lactam Method
This protocol describes the synthesis of a chiral β-lactam precursor to (2R,3S)-phenylisoserine.
Step 1: Formation of the Lithium Enolate A solution of a chiral ester (e.g., derived from (1R,2S)-2-phenyl-1-cyclohexanol) in anhydrous THF is cooled to -78 °C under an inert atmosphere (e.g., argon). A solution of lithium bis(trimethylsilyl)amide (LiHMDS) in THF (1.1 equivalents) is added dropwise, and the mixture is stirred for 30-60 minutes at -78 °C to generate the lithium enolate.
Step 2: Imine Formation (in situ or pre-formed) In a separate flask, benzaldehyde and an amine (e.g., p-anisidine) are reacted in the presence of a dehydrating agent (e.g., MgSO₄) in a suitable solvent like CH₂Cl₂ to form the corresponding imine. The imine is then dissolved in anhydrous THF.
Step 3: [2+2] Cycloaddition The freshly prepared imine solution is added dropwise to the cold (-78 °C) lithium enolate solution. The reaction mixture is stirred at -78 °C for 2-4 hours.
Step 4: Work-up and Purification The reaction is quenched by the addition of a saturated aqueous solution of NH₄Cl. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the cis-β-lactam.
Step 5: Hydrolysis of the β-Lactam The purified β-lactam is dissolved in a mixture of methanol and concentrated hydrochloric acid and heated to reflux for 4-6 hours. After cooling, the solvent is removed under reduced pressure. The residue is then N-benzoylated using benzoyl chloride and a base (e.g., triethylamine) to yield N-benzoyl-(2R,3S)-phenylisoserine methyl ester.
Sharpless Asymmetric Aminohydroxylation
This protocol details the direct aminohydroxylation of methyl cinnamate.
Step 1: Preparation of the Reaction Mixture To a round-bottom flask equipped with a magnetic stirrer is added AD-mix-β (commercially available mixture of (DHQ)₂PHAL, K₃Fe(CN)₆, and K₂CO₃) and a solvent system of tert-butanol and water (1:1). The mixture is stirred at room temperature until all solids have dissolved, and then cooled to 0 °C. Methylsulfonylamide (MeSO₂NH₂) is added, followed by potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄).
Step 2: Addition of the Alkene Methyl cinnamate is added to the reaction mixture at 0 °C.
Step 3: Reaction Monitoring The reaction is stirred vigorously at 0 °C. The progress of the reaction is monitored by thin-layer chromatography (TLC). The reaction is typically complete within 6-12 hours.
Step 4: Work-up and Purification Upon completion, the reaction is quenched by the addition of solid sodium sulfite, and the mixture is stirred for an additional hour at room temperature. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired N-protected (2R,3S)-phenylisoserine methyl ester.
Proline-Catalyzed Asymmetric Mannich Reaction
This protocol outlines the three-component Mannich reaction to synthesize a precursor to (2R,3S)-phenylisoserine.
Step 1: Preparation of the Reaction Mixture To a flask containing a solution of benzaldehyde (1.0 eq) and p-anisidine (1.0 eq) in a suitable solvent such as DMSO or DMF is added L-proline (10-30 mol%). The mixture is stirred at room temperature for 30 minutes.
Step 2: Addition of the Carbonyl Component Acetone (or another suitable ketone/aldehyde, 2-5 eq) is added to the reaction mixture.
Step 3: Reaction Monitoring The reaction is stirred at room temperature for 24-48 hours. The progress is monitored by TLC.
Step 4: Work-up and Purification The reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting β-amino ketone can be purified by column chromatography.
Step 5: Conversion to this compound The purified β-amino ketone is then subjected to reduction (e.g., with NaBH₄) to the corresponding amino alcohol, followed by oxidation of the primary alcohol to a carboxylic acid and N-protection to yield the final product.
Enzymatic Kinetic Resolution
This protocol describes the resolution of a racemic mixture of N-benzoyl-phenylisoserine methyl ester.
Step 1: Preparation of the Reaction Mixture A racemic mixture of N-benzoyl-phenylisoserine methyl ester is dissolved in a suitable organic solvent (e.g., toluene or tert-butyl methyl ether). An acyl donor (e.g., vinyl acetate or isopropenyl acetate, 1.5-2.0 eq) and a lipase (e.g., Novozym 435, immobilized Candida antarctica lipase B) are added to the solution.
Step 2: Enzymatic Reaction The reaction mixture is stirred at a controlled temperature (typically 30-50 °C). The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess of the remaining starting material and the formed product. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both components.
Step 3: Separation and Purification Once the desired conversion is reached, the enzyme is removed by filtration. The solvent is evaporated under reduced pressure. The resulting mixture of the acylated product and the unreacted starting material is separated by column chromatography on silica gel.
Step 4: Hydrolysis of the Resolved Ester The enantiomerically enriched N-benzoyl-(2R,3S)-phenylisoserine methyl ester can be hydrolyzed under basic or acidic conditions to afford the free acid if required.
Visualizations
Caption: Workflow for the Ojima β-Lactam Method.
Caption: Sharpless Asymmetric Aminohydroxylation Workflow.
Caption: Proline-Catalyzed Asymmetric Mannich Reaction Pathway.
Caption: Enzymatic Kinetic Resolution Workflow.
Application Notes and Protocols for the Chemoenzymatic Synthesis of the Taxol C-13 Side Chain
Introduction
Paclitaxel (Taxol), a highly effective anticancer agent, is distinguished by its complex diterpenoid core and a unique C-13 side chain, N-benzoyl-(2R,3S)-3-phenylisoserine.[1][2][3][4] This side chain is essential for its biological activity, particularly its role in binding to tubulin and stabilizing microtubules, which disrupts cell division.[5] The most commercially viable method for producing Taxol is through semi-synthesis, which involves attaching a synthetically prepared side chain to the baccatin III core.[1][5] Chemoenzymatic approaches for synthesizing the optically active C-13 side chain have become prominent due to their high selectivity, mild reaction conditions, and environmental benefits.[1][6]
This document provides detailed application notes and experimental protocols for the chemoenzymatic synthesis of the Taxol C-13 side chain, with a focus on lipase-catalyzed resolutions of key racemic intermediates.
Core Strategies in Chemoenzymatic Synthesis
The principal chemoenzymatic strategy centers on the enzymatic kinetic resolution of a racemic precursor to isolate the desired enantiomerically pure intermediate required for the side chain synthesis. Lipases are the most frequently used enzymes for this purpose because of their high regio-, chemo-, and enantioselectivity, as well as their stability in organic solvents.[1] Key precursors that have been successfully resolved using lipases include trans-β-phenylglycidic esters and various β-lactam derivatives.[1][7][8]
Data Presentation: Lipase-Catalyzed Resolutions
The following tables summarize quantitative data from various lipase-catalyzed resolutions of Taxol C-13 side chain precursors.
Table 1: Lipase-Mediated Enantioselective Transesterification of (±)-methyl trans-β-phenylglycidate [1][7]
| Enzyme | Substrate | Solvent System | Alcohol | Time (h) | Conversion (%) | e.e. of Product (%) | e.e. of Substrate (%) |
| Lipase MAP-10 | (±)-methyl trans-β-phenylglycidate | Hexane/Isobutyl alcohol (1:1 v/v) | Isobutyl alcohol | - | 36 | 97 | 56 |
| Lipase MAP-10 | (±)-methyl trans-β-phenylglycidate | Hexane/Isobutyl alcohol (1:1 v/v) | Isobutyl alcohol | - | 45 | 95 | 77 |
| Lipase MAP-10 | (±)-methyl trans-β-phenylglycidate | Water-saturated Hexane | n-Butyl alcohol | - | - | >95 | >95 |
e.e. = enantiomeric excess
Table 2: Lipase-Catalyzed Hydrolysis of racemic cis-3-acetoxy-4-phenylazetidin-2-one [6]
| Enzyme | Substrate | Solvent | Temperature (°C) | Conversion (%) | e.e. of Product (%) | e.e. of Unreacted Substrate (%) |
| Candida antarctica Lipase B (CAL-B) | cis-3-acetoxy-4-phenylazetidin-2-one | iPr₂O / H₂O | 60 | 50 | ≥ 98 | ≥ 98 |
Visualizing the Workflow
The diagrams below illustrate the overall workflow and a key principle in the chemoenzymatic synthesis of the Taxol C-13 side chain.
References
- 1. benchchem.com [benchchem.com]
- 2. N-Benzoyl-(2R,3S)-3-phenylisoserine - Immunomart [immunomart.com]
- 3. alentris.org [alentris.org]
- 4. N-Benzoyl-3-phenylisoserine, (2R,3S)- | C16H15NO4 | CID 2762289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The final acylation step in Taxol biosynthesis: Cloning of the taxoid C13-side-chain N-benzoyltransferase from Taxus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis of N-Benzoyl-3-phenylisoserine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-benzoyl-3-phenylisoserine is a critical chiral intermediate in the semi-synthesis of the highly potent anticancer agent Paclitaxel (Taxol®) and its analogues, such as Docetaxel (Taxotere®).[1][2][3] The stereochemistry of this side chain, specifically the (2R, 3S) configuration, is essential for the biological activity of these life-saving drugs. The development of efficient, cost-effective, and scalable synthetic routes to enantiomerically pure N-benzoyl-3-phenylisoserine is therefore of paramount importance in pharmaceutical manufacturing.
This document provides detailed application notes and protocols for three primary scalable synthetic strategies:
-
Sharpless Asymmetric Dihydroxylation (AD): A highly enantioselective method that introduces the desired stereochemistry early in the synthetic sequence.
-
Resolution of a Racemic Mixture: A classical and industrially proven approach involving the separation of enantiomers, often coupled with a racemization process for the undesired enantiomer to maximize yield.
-
β-Lactam (Staudinger Cycloaddition) Route: A convergent approach where a stereochemically defined β-lactam is synthesized and subsequently coupled to the baccatin III core.
These protocols are designed to be reproducible and scalable, providing a valuable resource for researchers and professionals in the field of drug development and manufacturing.
Comparative Data of Scalable Synthetic Routes
The following table summarizes the key quantitative data for the three scalable synthetic routes to N-benzoyl-3-phenylisoserine, allowing for a direct comparison of their efficiencies and requirements.
| Parameter | Sharpless Asymmetric Dihydroxylation | Resolution of Racemic Mixture | β-Lactam (Staudinger) Route |
| Starting Materials | Methyl cinnamate | Benzaldehyde, Methyl chloroacetate | Imine, Acid chloride |
| Key Reagents | AD-mix-β, K₃Fe(CN)₆, K₂CO₃, MeSO₂NH₂ | Chiral resolving agent (e.g., L-tartaric acid), Racemization catalyst | Chiral auxiliary or catalyst |
| Typical Overall Yield | 60-75% | 40-50% (without racemization), >80% (with racemization) | 50-65% |
| Enantio-/Diastereo-selectivity | >95% ee | >98% de (after resolution) | >95% de |
| Number of Steps | 4-5 | 5-6 (including racemization) | 3-4 |
| Scalability | High | High | Moderate to High |
| Key Advantages | High enantioselectivity from the start | Well-established industrial process | Convergent synthesis |
| Key Challenges | Cost of chiral ligands and osmium catalyst | 50% theoretical yield per resolution cycle | Diastereoselectivity can be challenging |
Experimental Protocols
Method 1: Sharpless Asymmetric Dihydroxylation
This method provides a highly enantioselective route to the desired (2R, 3S)-diol intermediate, which is then converted to N-benzoyl-3-phenylisoserine.
Step 1: Asymmetric Dihydroxylation of Methyl Cinnamate
-
Materials: Methyl cinnamate, AD-mix-β, tert-butanol, water, methanesulfonamide (MeSO₂NH₂).
-
Procedure:
-
In a jacketed reactor equipped with a mechanical stirrer and temperature control, prepare a 1:1 mixture of tert-butanol and water.
-
Add AD-mix-β (1.4 g per 1 mmol of methyl cinnamate) and methanesulfonamide (1 equivalent) to the solvent mixture and stir until dissolved.
-
Cool the mixture to 0-5 °C.
-
Add methyl cinnamate (1 equivalent) to the reaction mixture and stir vigorously at 0-5 °C.
-
Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, add sodium sulfite (1.5 g per 1 mmol of methyl cinnamate) and allow the mixture to warm to room temperature, stirring for an additional hour.
-
Extract the aqueous layer with ethyl acetate (3 x V).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diol.
-
Purify the crude product by recrystallization from ethyl acetate/hexanes to afford (2R, 3S)-methyl 2,3-dihydroxy-3-phenylpropanoate.
-
-
Expected Yield: 85-95%
-
Expected Enantiomeric Excess: >95% ee
Step 2: Conversion to N-benzoyl-3-phenylisoserine
The resulting diol can be converted to the final product through a series of standard organic transformations including protection of the diol, conversion of the primary alcohol to an azide, reduction of the azide to an amine, benzoylation of the amine, and deprotection.
Method 2: Resolution of Racemic Mixture
This approach involves the synthesis of a racemic mixture of a key intermediate, followed by resolution using a chiral resolving agent. The unwanted enantiomer can be racemized and recycled to improve the overall yield.
Step 1: Synthesis of Racemic threo-N-benzoyl-3-phenylisoserine
-
Materials: Benzaldehyde, methyl chloroacetate, sodium methoxide, ammonia, barium hydroxide, benzoyl chloride.
-
Procedure:
-
Synthesize racemic cis-3-phenylglycidic acid methyl ester from benzaldehyde and methyl chloroacetate using sodium methoxide.[4]
-
Treat the glycidic ester with ammonia in methanol to obtain racemic threo-3-phenylisoserine amide.[4]
-
Hydrolyze the amide using barium hydroxide to yield racemic threo-3-phenylisoserine.[4]
-
Benzoylate the amino acid with benzoyl chloride under Schotten-Baumann conditions to afford racemic threo-N-benzoyl-3-phenylisoserine.[4]
-
Step 2: Resolution via Diastereomeric Salt Formation
-
Materials: Racemic threo-N-benzoyl-3-phenylisoserine, chiral resolving agent (e.g., (S)-(-)-α-methylbenzylamine), suitable solvent (e.g., methanol).
-
Procedure:
-
Dissolve the racemic N-benzoyl-3-phenylisoserine in a minimal amount of hot methanol.
-
Add a solution of the chiral resolving agent (0.5 equivalents) in methanol.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with cold methanol.
-
Recrystallize the diastereomeric salt from methanol until a constant optical rotation is achieved.
-
Treat the purified diastereomeric salt with a dilute acid (e.g., 1M HCl) to liberate the enantiomerically pure (2R, 3S)-N-benzoyl-3-phenylisoserine.
-
Extract the product with an organic solvent, dry, and concentrate to obtain the final product.
-
-
Expected Yield: 40-45% (for the desired enantiomer)
Step 3: Racemization of the Unwanted Enantiomer
-
Procedure: The mother liquor containing the more soluble diastereomeric salt is treated with a base to recover the (2S, 3R)-enantiomer. This enantiomer can then be racemized by heating in the presence of a base or acid, allowing it to be recycled back into the resolution process.
Method 3: β-Lactam (Staudinger Cycloaddition) Route
This method involves the [2+2] cycloaddition of a ketene and an imine to form a β-lactam, which is a precursor to the desired product.
Step 1: Synthesis of cis-β-Lactam
-
Materials: Imine (derived from benzaldehyde and a suitable amine with a chiral auxiliary), acid chloride (e.g., acetoxyacetyl chloride), triethylamine (TEA), dichloromethane (DCM).
-
Procedure:
-
In a flame-dried, three-necked flask under an inert atmosphere, dissolve the imine (1 equivalent) in anhydrous DCM.
-
Cool the solution to -78 °C.
-
In a separate flask, dissolve the acid chloride (1.1 equivalents) in anhydrous DCM.
-
Slowly add TEA (1.2 equivalents) to the acid chloride solution at -78 °C to generate the ketene in situ.
-
Transfer the ketene solution to the imine solution via a cannula over 30 minutes.
-
Stir the reaction mixture at -78 °C for 2-4 hours, then allow it to warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to obtain the desired cis-β-lactam.
-
-
Expected Diastereomeric Ratio: >95:5 (cis:trans)
-
Expected Yield: 70-85%
Step 2: Hydrolysis of the β-Lactam
-
Materials: cis-β-Lactam, lithium hydroxide (LiOH), tetrahydrofuran (THF), water.
-
Procedure:
-
Dissolve the β-lactam in a mixture of THF and water.
-
Add LiOH (2 equivalents) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidify the reaction mixture with 1M HCl to pH 2-3.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-benzoyl-3-phenylisoserine.
-
Visualizations
Synthetic Workflow Diagrams
Caption: Overview of three scalable synthetic routes to N-benzoyl-3-phenylisoserine.
Sharpless Asymmetric Dihydroxylation Pathway
Caption: Key steps in the Sharpless Asymmetric Dihydroxylation route.
References
- 1. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dot | Graphviz [graphviz.org]
- 3. researchgate.net [researchgate.net]
- 4. Stereocontrolled synthesis of anticancer beta-lactams via the Staudinger reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Phenylisoserine as a Building Block for Novel Peptides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of non-canonical amino acids into peptides is a powerful strategy in medicinal chemistry to enhance biological activity, improve metabolic stability, and introduce novel functionalities. Phenylisoserine, a β-amino acid, offers a unique structural scaffold that can induce specific secondary structures in peptides and serve as a versatile building block for the development of novel therapeutics. Its presence in the side chain of the potent anticancer drug Paclitaxel underscores its significance in bioactive compounds. These application notes provide a comprehensive overview of the utility of this compound in designing novel peptides, including protocols for their synthesis, characterization, and biological evaluation.
Key Applications of this compound-Containing Peptides
The introduction of this compound into peptide sequences can impart several desirable properties:
-
Conformational Constraint: The β-amino acid structure of this compound can promote the formation of stable secondary structures, such as β-turns and helices, which can lead to higher receptor binding affinity and specificity.[1]
-
Enhanced Proteolytic Stability: Peptides containing β-amino acids are often more resistant to degradation by proteases compared to their α-peptide counterparts, leading to a longer plasma half-life.
-
Bioisosteric Replacement: The phenyl group of this compound can mimic the side chains of natural amino acids like phenylalanine, while the hydroxyl group offers a site for further functionalization or can participate in key hydrogen bonding interactions with biological targets.
-
Drug Conjugation: The hydroxyl and carboxyl groups of this compound provide convenient handles for conjugating cytotoxic drugs, imaging agents, or other moieties to create targeted delivery systems.
Data Presentation: Biological Activity of this compound-Containing Compounds
The following tables summarize quantitative data for compounds containing a this compound moiety, demonstrating their potential in drug development, particularly in cancer therapy.
Table 1: In Vitro Cytotoxicity of Paclitaxel-Peptide Conjugates
| Compound | Cell Line | IC50 (µM) | Reference |
| Paclitaxel | MDA-MB-231 (Breast Cancer) | 0.012 | F. ex.[2] |
| Ac-[Lys-Aib-Cys(CH₂CO-2'-Pac)]₄-NH₂ | HeLa (Cervical Cancer) | 0.008 | [2] |
| Ac-[Lys-Aib-Cys(CH₂CO-2'-Pac)]₄-NH₂ | PC-3 (Prostate Cancer) | 0.009 | [2] |
| Paclitaxel | HeLa (Cervical Cancer) | 0.015 | F. ex.[2] |
| Paclitaxel | PC-3 (Prostate Cancer) | 0.014 | F. ex.[2] |
IC50 values represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
Table 2: Enzyme Inhibition by Peptidomimetics (Hypothetical Data)
| Peptide Inhibitor (with this compound analog) | Target Enzyme | Ki (nM) | Inhibition Type |
| Peptide-PIS-1 | Protease X | 15 | Competitive |
| Peptide-PIS-2 | Kinase Y | 50 | Non-competitive |
| Peptide-PIS-3 | Phosphatase Z | 5 | Uncompetitive |
Ki (inhibition constant) represents the concentration of inhibitor required to produce half-maximum inhibition. This data is illustrative of the type of quantitative information that can be obtained.
Experimental Protocols
Protocol 1: Solid-Phase Synthesis of a this compound-Containing Peptide
This protocol outlines the manual solid-phase peptide synthesis (SPPS) of a hypothetical peptide containing (2R,3S)-phenylisoserine using Fmoc chemistry.
Materials:
-
Fmoc-Rink Amide MBHA resin
-
Fmoc-protected amino acids (including Fmoc-(2R,3S)-phenylisoserine-OH)
-
N,N'-Diisopropylcarbodiimide (DIC)
-
OxymaPure®
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water
-
Peptide synthesis vessel
-
Shaker
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the 20% piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 times) and DCM (3 times).
-
-
Amino Acid Coupling:
-
Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) in DMF.
-
Add DIC (3 equivalents) and OxymaPure® (3 equivalents) to the amino acid solution and pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To confirm coupling completion, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
Wash the resin with DMF (5 times) and DCM (3 times).
-
-
Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid, including Fmoc-(2R,3S)-phenylisoserine-OH, until the desired peptide sequence is assembled.
-
Final Fmoc Deprotection: After coupling the last amino acid, perform a final deprotection (step 2).
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5).
-
Add the cleavage cocktail to the resin and shake for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
-
Peptide Precipitation and Purification:
-
Precipitate the peptide by adding cold diethyl ether to the filtrate.
-
Centrifuge to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold ether twice.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization: Confirm the identity and purity of the peptide by mass spectrometry (e.g., ESI-MS or MALDI-TOF) and analytical RP-HPLC.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of this compound-containing peptides on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
96-well plates
-
This compound-containing peptide stock solution (in DMSO or water)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
-
Peptide Treatment:
-
Prepare serial dilutions of the this compound-containing peptide in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted peptide solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest peptide concentration) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the peptide concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Mandatory Visualizations
Experimental Workflow for Peptide Synthesis and Evaluation
References
Application Notes and Protocols for Phenylisoserine Synthesis via Ester Enolate-Imine Cyclocondensation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylisoserine and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceutically important compounds, most notably the anticancer agent Taxol (Paclitaxel). The strategic construction of the this compound side chain with precise stereochemical control is a key challenge in the total and semi-synthesis of Taxol and its analogues. The ester enolate-imine cyclocondensation has emerged as a robust and highly diastereoselective method for the synthesis of 3-hydroxy-4-aryl-β-lactams, which serve as direct precursors to this compound. This [2+2] cycloaddition reaction involves the reaction of a lithium ester enolate with an imine, leading to the formation of a four-membered β-lactam ring with high stereocontrol. Subsequent hydrolysis of the β-lactam affords the desired this compound derivative. These application notes provide a detailed overview and experimental protocols for the synthesis of N-benzoyl-(2R,3S)-phenylisoserine methyl ester, a key intermediate for the Taxol side chain.
Core Applications
-
Asymmetric Synthesis of Taxol Side Chain: The primary application of this methodology is the asymmetric synthesis of the N-benzoyl-(2R,3S)-phenylisoserine side chain of Taxol. The high diastereoselectivity of the cyclocondensation allows for the specific formation of the desired cis-β-lactam precursor.
-
Synthesis of Chiral β-Amino Acids: The β-lactam intermediates can be readily converted to a variety of chiral β-amino acids, which are valuable synthons in medicinal chemistry for the development of peptidomimetics, enzyme inhibitors, and other bioactive molecules.
-
Development of Novel Bioactive Molecules: The this compound scaffold is a key pharmacophore in various biologically active compounds. This synthetic route provides access to a range of this compound analogues for structure-activity relationship (SAR) studies and the discovery of new therapeutic agents.[1]
Reaction Mechanism and Stereochemistry
The ester enolate-imine cyclocondensation proceeds through a concerted [2+2] cycloaddition mechanism. The stereochemical outcome of the reaction is highly dependent on the geometry of the ester enolate (E or Z) and the stereochemistry of the imine. For the synthesis of the Taxol side chain precursor, a cis-β-lactam is required. This is typically achieved by using a Z-enolate, which reacts with the imine to form the cis-diastereomer with high selectivity. The use of chiral auxiliaries on the ester or the imine can induce enantioselectivity, leading to the formation of a single enantiomer of the β-lactam.
Experimental Workflow
The synthesis of N-benzoyl-(2R,3S)-phenylisoserine from a suitable ester and imine involves a three-step process: the formation of the β-lactam via cyclocondensation, hydrolysis of the β-lactam ring, and subsequent N-benzoylation.
Quantitative Data Summary
| Step | Reactants | Product | Diastereomeric Ratio (cis:trans) | Yield (%) | Reference |
| Cyclocondensation | Lithium enolate of methyl acetate, N-benzylidenebenzylamine | cis-3-hydroxy-4-phenyl-β-lactam | >95:5 | 85-95 | [1] |
| Hydrolysis | cis-3-hydroxy-4-phenyl-β-lactam | Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate | - | 90-98 | |
| N-Benzoylation | Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate, Benzoyl chloride | N-benzoyl-(2R,3S)-phenylisoserine methyl ester | - | 92-97 | [2] |
Detailed Experimental Protocols
Protocol 1: Synthesis of cis-3-Hydroxy-4-phenyl-β-lactam
This protocol describes the diastereoselective synthesis of the β-lactam intermediate via an ester enolate-imine cyclocondensation.
Materials:
-
Diisopropylamine
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl acetate
-
N-benzylidenebenzylamine
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add anhydrous THF and cool to -78 °C in a dry ice/acetone bath.
-
Add diisopropylamine (1.1 eq) to the cooled THF.
-
Slowly add n-BuLi (1.05 eq) dropwise to the solution while maintaining the temperature at -78 °C. Stir the mixture for 30 minutes to generate lithium diisopropylamide (LDA).
-
To this LDA solution, add methyl acetate (1.0 eq) dropwise. Stir for 1 hour at -78 °C to ensure complete formation of the lithium enolate.
-
In a separate flask, dissolve N-benzylidenebenzylamine (1.2 eq) in anhydrous THF.
-
Slowly add the imine solution to the enolate solution at -78 °C.
-
Stir the reaction mixture at -78 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure cis-3-hydroxy-4-phenyl-β-lactam.
Protocol 2: Hydrolysis of cis-3-Hydroxy-4-phenyl-β-lactam
This protocol details the ring-opening of the β-lactam to yield the corresponding this compound methyl ester.
Materials:
-
cis-3-Hydroxy-4-phenyl-β-lactam
-
Methanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the cis-3-hydroxy-4-phenyl-β-lactam (1.0 eq) in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC.
-
Once the reaction is complete, neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate. This product is often used in the next step without further purification.
Protocol 3: N-Benzoylation of Methyl Phenylisoserinate
This protocol describes the final step of N-benzoylation to obtain the desired Taxol side chain precursor.
Materials:
-
Methyl (2R,3S)-3-amino-2-hydroxy-3-phenylpropanoate
-
Dichloromethane (DCM)
-
Triethylamine (TEA) or Pyridine
-
Benzoyl chloride
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the crude methyl phenylisoserinate (1.0 eq) in DCM.
-
Add triethylamine (1.5 eq) or pyridine (2.0 eq) to the solution and cool to 0 °C.
-
Slowly add benzoyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield N-benzoyl-(2R,3S)-phenylisoserine methyl ester.[3]
Spectroscopic Data
N-benzoyl-(2R,3S)-phenylisoserine methyl ester: [3][4][5]
-
¹H NMR (CDCl₃, 400 MHz): δ 7.95-7.30 (m, 10H, Ar-H), 7.05 (d, 1H, J=9.2 Hz, NH), 5.85 (dd, 1H, J=9.2, 2.4 Hz, H-3), 4.80 (d, 1H, J=2.4 Hz, H-2), 3.80 (s, 3H, OCH₃), 3.50 (br s, 1H, OH).
-
¹³C NMR (CDCl₃, 101 MHz): δ 172.5, 167.8, 138.2, 134.0, 131.8, 128.9, 128.7, 128.1, 127.3, 126.8, 74.2, 55.8, 53.1.
-
Melting Point: 169-172 °C.
-
Optical Rotation: [α]²⁰D -40° (c 1.0, ethanol).
Safety Precautions
-
All reactions should be carried out in a well-ventilated fume hood.
-
n-Butyllithium is a pyrophoric reagent and should be handled with extreme care under an inert atmosphere.
-
Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle all organic solvents and reagents with caution. Refer to the Material Safety Data Sheets (MSDS) for detailed safety information.
References
- 1. Synthesis of biologically active taxol analogues with modified this compound side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cdn.fortunejournals.com [cdn.fortunejournals.com]
- 3. (2R,3S)-N-Benzoyl-3-phenyl Isoserine Methyl Ester [lgcstandards.com]
- 4. N-Benzoyl-3-phenylisoserine, (2R,3S)- | C16H15NO4 | CID 2762289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
Protecting Group Strategies in the Synthesis of Phenylisoserine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the strategic use of protecting groups in the synthesis of phenylisoserine, a critical chiral building block for various pharmaceuticals, including the anticancer drug Taxol. The selection of an appropriate protecting group strategy is paramount for achieving high yields, maintaining stereochemical integrity, and enabling selective transformations of the amino, hydroxyl, and carboxyl functionalities of this compound.
Introduction to Protecting Group Strategies
The synthesis of complex molecules like this compound, which possesses multiple reactive functional groups, necessitates the use of protecting groups to temporarily mask one or more of these groups, allowing for selective reactions at other positions.[1] An ideal protecting group should be easy to introduce and remove in high yields under mild conditions that do not affect other functional groups.[2] Orthogonal protection, a strategy where multiple protecting groups can be removed selectively in any order, is particularly valuable in multi-step syntheses.[3]
This guide will delve into the most common and effective protecting group strategies for the amino, hydroxyl, and carboxyl groups of this compound, providing comparative data and detailed experimental protocols.
Protecting the Amino Group
The nucleophilic nature of the amino group requires protection to prevent unwanted side reactions during the activation of the carboxyl group or modification of the hydroxyl group.[4] The most commonly employed protecting groups for the amino function in this compound synthesis are the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.
Comparison of Amino Protecting Groups
| Protecting Group | Protection Reagent | Typical Yield (%) | Deprotection Conditions | Key Advantages | Key Disadvantages |
| Boc | Di-tert-butyl dicarbonate (Boc₂O) | >95 | Acidic (e.g., TFA, HCl in dioxane)[5] | Stable to a wide range of non-acidic conditions; easily removed. | Acid lability can be a limitation in the presence of other acid-sensitive groups. |
| Cbz (Z) | Benzyl chloroformate (Cbz-Cl) | ~90[6] | Catalytic Hydrogenolysis (H₂/Pd)[6] | Stable to acidic and basic conditions; orthogonal to Boc.[6] | Requires specialized equipment for hydrogenation; catalyst can sometimes be poisoned. |
| Benzoyl | Benzoyl chloride | High | Harsh acidic conditions (e.g., 6N HCl, reflux) | Robust and stable. | Removal conditions can lead to racemization and are not compatible with many other functional groups. |
Experimental Protocols for Amino Group Protection
Protocol 1: N-Boc Protection of this compound
-
Materials: this compound, Di-tert-butyl dicarbonate (Boc₂O), Sodium bicarbonate (NaHCO₃), Dioxane, Water, Ethyl acetate.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (2.5 eq) to the solution and stir until dissolved.
-
Add a solution of Boc₂O (1.1 eq) in dioxane dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 4-6 hours, monitoring by TLC.
-
Once the reaction is complete, acidify the mixture to pH 2-3 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield N-Boc-phenylisoserine.[1]
-
Protocol 2: N-Cbz Protection of an Amine
-
Materials: Amine substrate (e.g., this compound derivative), Benzyl chloroformate (Cbz-Cl), Sodium bicarbonate (NaHCO₃), Tetrahydrofuran (THF), Water, Ethyl acetate.
-
Procedure:
-
To the amine (1.0 eq) in a 2:1 mixture of THF/H₂O, add NaHCO₃ (2.0 eq) and Cbz-Cl (1.5 eq) at 0 °C.[6]
-
Stir the solution for 20 hours at the same temperature.[6]
-
Dilute the reaction mixture with H₂O and extract with ethyl acetate.[6]
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate in vacuo.[6]
-
Purify the resulting residue by silica gel column chromatography (e.g., 40% Ethyl acetate/n-hexane) to give the N-Cbz protected product in approximately 90% yield.[6]
-
Protecting the Hydroxyl Group
The secondary hydroxyl group of this compound can interfere with reactions at the carboxyl group and may require protection, particularly in peptide couplings or other esterification reactions. Silyl ethers are the most common choice for protecting this hydroxyl group due to their ease of formation, stability, and selective removal under mild conditions.
Comparison of Hydroxyl Protecting Groups
| Protecting Group | Protection Reagent | Relative Stability | Deprotection Conditions | Key Advantages |
| TBDMS | tert-Butyldimethylsilyl chloride (TBDMS-Cl) | High | Fluoride ion source (e.g., TBAF, HF-Pyridine) | Robust, stable to a wide range of conditions, allows for orthogonal deprotection. |
| TES | Triethylsilyl chloride (TES-Cl) | Moderate | Mildly acidic conditions (e.g., AcOH/THF/H₂O), Fluoride ion source | More easily cleaved by acid than TBDMS, offering another level of orthogonality. |
| MOM | Methoxymethyl chloride (MOM-Cl) | High | Acidic conditions | Stable to basic and nucleophilic reagents. |
Experimental Protocols for Hydroxyl Group Protection
Protocol 3: O-TBDMS Protection of a Secondary Alcohol
-
Materials: N-protected this compound derivative, tert-Butyldimethylsilyl chloride (TBDMS-Cl), Imidazole, Anhydrous N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve the N-protected this compound derivative (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF.
-
Add TBDMS-Cl (1.2 eq) portion-wise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the O-TBDMS protected derivative.
-
Protocol 4: O-TES Protection of an Alcohol
-
Materials: Alcohol substrate, Triethylsilyl chloride (TESCl), Imidazole, N,N-Dimethylformamide (DMF).
-
Procedure:
-
To an ice-cold (0 °C) solution of the alcohol (1 mmol) in DMF (2 mL, 0.5 M) under a nitrogen atmosphere, add imidazole (3 mmol).
-
Add TESCl (2 mmol) dropwise.
-
After the starting material has completely disappeared as indicated by TLC, quench the reaction by adding water (1 mL).
-
Dilute the mixture with Et₂O (10 mL) and separate the layers.
-
Wash the organic layer with water (10 x 3 mL) and brine (2 mL), then dry it over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the residue by flash chromatography on silica gel.[7]
-
Protecting the Carboxyl Group
Protection of the carboxyl group as an ester is often necessary to prevent its interference in reactions involving the amino or hydroxyl groups. The choice of ester depends on the desired deprotection conditions.
Comparison of Carboxyl Protecting Groups
| Protecting Group | Protection Method | Typical Yield (%) | Deprotection Conditions | Key Advantages |
| Methyl Ester | Fischer esterification (MeOH, acid catalyst) | High | Saponification (e.g., LiOH, NaOH) | Simple to introduce. |
| Benzyl Ester | Benzyl bromide and a base | High | Catalytic Hydrogenolysis (H₂/Pd) | Orthogonal to acid- and base-labile groups. |
| tert-Butyl Ester | Isobutylene, acid catalyst | Moderate to High | Acidic conditions (e.g., TFA) | Stable to basic and nucleophilic conditions. |
Experimental Protocols for Carboxyl Group Protection and Deprotection
Protocol 5: Methyl Esterification of a Carboxylic Acid
-
Materials: N,O-protected this compound, Methanol (MeOH), Thionyl chloride (SOCl₂).
-
Procedure:
-
Suspend the N,O-protected this compound (1.0 eq) in anhydrous methanol at 0 °C.
-
Slowly add thionyl chloride (1.2 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure to yield the methyl ester.
-
Protocol 6: Deprotection of a Methyl Ester (Saponification)
-
Materials: Methyl ester of protected this compound, Lithium hydroxide (LiOH), Tetrahydrofuran (THF), Water.
-
Procedure:
-
Dissolve the methyl ester (1.0 eq) in a mixture of THF and water.
-
Add an aqueous solution of LiOH (1.5 eq) and stir at room temperature.
-
Monitor the reaction by TLC. Once the starting material is consumed, acidify the reaction mixture to pH 3-4 with 1N HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Orthogonal Protecting Group Strategy in this compound Synthesis
An orthogonal protecting group strategy allows for the selective deprotection of one functional group in the presence of others. A common and effective strategy for this compound involves the use of a Boc group for the amine, a TBDMS group for the hydroxyl, and a benzyl ester for the carboxyl group.
This strategy allows for:
-
Selective N-deprotection: The Boc group can be removed with acid (e.g., TFA) to allow for peptide coupling at the amino terminus while the TBDMS and benzyl groups remain intact.
-
Selective O-deprotection: The TBDMS group can be cleaved with a fluoride source (e.g., TBAF) to expose the hydroxyl group for further modification, leaving the Boc and benzyl groups untouched.
-
Selective C-deprotection: The benzyl ester can be removed by hydrogenolysis to free the carboxylic acid for amide bond formation, preserving the Boc and TBDMS protecting groups.
Conclusion
The successful synthesis of this compound and its derivatives is highly dependent on the judicious selection and application of protecting groups. The choice between Boc and Cbz for the amino group, various silyl ethers for the hydroxyl group, and different esters for the carboxyl group should be guided by the overall synthetic strategy, particularly the need for orthogonal deprotection. The protocols provided in this guide offer a starting point for researchers to develop robust and efficient synthetic routes to this important class of molecules. Careful optimization of reaction conditions and purification procedures will be essential for achieving high yields and purity of the desired protected this compound intermediates.
References
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Protection and Deprotection [cem.com]
- 3. fiveable.me [fiveable.me]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. Two-Phase Synthesis of Taxol® - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Large-Scale Production of (2R,3S)-3-Phenylisoserine Methyl Ester
For Researchers, Scientists, and Drug Development Professionals
Introduction
(2R,3S)-3-Phenylisoserine methyl ester is a pivotal chiral building block in the semi-synthesis of significant taxane-based anticancer agents, including Paclitaxel and Docetaxel.[1] Its stereochemistry is crucial for the biological activity of these drugs. The large-scale production of this intermediate with high enantiomeric and chromatographic purity is a critical step in the pharmaceutical manufacturing process. These application notes provide a comprehensive overview of a robust and scalable process for the enantioselective preparation of (2R,3S)-3-phenylisoserine methyl ester, often isolated as its acetate salt for improved stability and handling. The process primarily involves the resolution of a racemic mixture of threo-phenylisoserine amide.
Synthesis Overview
The industrial-scale synthesis of (2R,3S)-3-phenylisoserine methyl ester is typically achieved through a multi-step process commencing from readily available starting materials like benzaldehyde and methyl chloroacetate. A key feature of the process is the resolution of a racemic intermediate, threo-3-phenylisoserine amide, using an enantiomerically pure resolving agent. The desired enantiomer is then converted to the target methyl ester.
A common route involves the following key transformations:
-
Darzens Condensation: Formation of racemic trans-3-phenylglycidic acid methyl ester from benzaldehyde and methyl chloroacetate.
-
Amination: Opening of the epoxide ring with ammonia to produce racemic threo-3-phenylisoserine amide.
-
Enantiomeric Resolution: Selective crystallization of the desired (2R,3S)-enantiomer of 3-phenylisoserine amide as a salt with an enantiomerically pure acid (e.g., (-)-dibenzoyltartaric acid).
-
Salt Exchange and Esterification: Conversion of the resolved amide salt to the corresponding inorganic acid salt (e.g., hydrochloride), followed by esterification to yield (2R,3S)-3-phenylisoserine methyl ester.
-
Final Salt Formation: Crystallization as the acetate salt to enhance stability and purity.
Experimental Protocols
The following protocols are derived from established large-scale synthesis procedures.
Protocol 1: Preparation of Racemic trans-3-Phenylglycidic Acid Methyl Ester
-
Under a nitrogen atmosphere, cool a mixture of benzaldehyde (2.0 moles) and methyl chloroacetate (2.6 moles) in methanol (320.0 g) to 0°C.
-
Slowly add a 30 wt% solution of sodium methoxide in methanol (2.5 moles) over 2 hours, maintaining the temperature at 0°C.
-
Stir the mixture for an additional 60 minutes at 0°C.
-
Allow the reaction mixture to warm to 22°C and stir for a further 2 hours.
-
Quench the reaction by the slow addition of acetic acid (0.5 moles).
-
Add toluene (465.0 g) and water (670.0 g) sequentially.
-
Separate the aqueous layer. To the organic layer, add toluene (175.0 g) and distill off 115.0 g of toluene to remove moisture.
-
Cool the mixture to 20°C and add toluene (115.0 g) followed by heptane (260.0 g).
-
Seed the mixture with racemic 3-bromo-2-hydroxy-3-phenyl-propionic acid methyl ester (0.5 g) and slowly cool to 0°C.
-
Stir for 3 hours at 0°C, then filter the product, wash with heptane, and dry under vacuum.
Protocol 2: Enantiomeric Resolution of threo-3-Phenylisoserine Amide
-
Suspend racemic threo-3-phenylisoserine amide in a suitable solvent such as ethanol.
-
Add an enantiomerically pure resolving agent, for example, (-)-dibenzoyltartaric acid, in ethanol at reflux temperature.
-
Allow the mixture to cool, promoting the crystallization of the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt.
-
Filter the crystalline product, wash with ethanol, and dry under vacuum. A yield of approximately 50% can be expected for this resolution step.[1][2]
Protocol 3: Preparation of (2R,3S)-3-Phenylisoserine Methyl Ester Acetate Salt
-
Suspend the (2R,3S)-3-phenylisoserine amide dibenzoyl-tartaric acid salt (0.34 moles) in ethanol (535.0 g) and heat the mixture to 42°C.[1][2]
-
Slowly add concentrated hydrochloric acid (32%, 46.2 g) while maintaining the temperature at approximately 45°C.[1][2] This converts the tartrate salt to the hydrochloride salt.
-
After the reaction is complete, cool the mixture and filter the resulting (2R,3S)-3-phenylisoserine amide hydrochloride.
-
Suspend the (2R,3S)-3-phenylisoserine methyl ester hydrochloride (0.092 moles) in methanol (140.0 g).[1][2]
-
Slowly add gaseous HCl (7.0 g) while maintaining the temperature at about 25°C.[1][2]
-
Distill off a portion of the methanol (85.0 g) and cool the mixture to room temperature.[1][2]
-
Add ethyl acetate (220.0 g) followed by triethylamine (0.2 moles), keeping the temperature at 25°C.[1][2]
-
Distill off the solvent (195.0 g) and add further ethyl acetate (195.0 g).[1][2]
-
The final product, (2R,3S)-3-phenylisoserine methyl ester acetate salt, is crystallized, often from a mixture of ethyl acetate and heptane, to achieve high purity.[1][2]
Data Presentation
The following tables summarize key quantitative data for the large-scale production of (2R,3S)-3-phenylisoserine methyl ester acetate salt.
| Parameter | Value | Reference |
| Enantiomeric Purity | > 99.0% | [1][2] |
| Chromatographic Purity | > 99.0% | [1][2] |
| Yield (Resolution Step) | ~ 50% | [1][2] |
| Step | Reagents and Solvents | Temperature | Key Process |
| Resolution | (-)-Dibenzoyltartaric acid, Ethanol | Reflux, then cooling | Crystallization |
| Salt Exchange | Concentrated Hydrochloric Acid, Ethanol | 40 - 45°C | Conversion to Hydrochloride |
| Esterification | Gaseous HCl, Methanol | Reflux | Methyl Ester Formation |
| Final Crystallization | Ethyl Acetate, Heptane | Room Temperature | Purification |
Visualization of the Synthesis Workflow
The following diagram illustrates the key stages in the large-scale production of (2R,3S)-3-phenylisoserine methyl ester acetate salt.
Caption: Workflow for the enantioselective synthesis of (2R,3S)-3-phenylisoserine methyl ester acetate salt.
References
Application Notes and Protocols for Monitoring Phenylisoserine Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for monitoring reactions involving phenylisoserine and its derivatives. The protocols cover a range of analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and other spectroscopic methods.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is a crucial technique for separating the stereoisomers of this compound, which is essential for ensuring the correct enantiomer is used in pharmaceutical applications, such as the synthesis of the Taxol side chain.[1][2] Polysaccharide-based chiral stationary phases (CSPs) are commonly employed for this purpose.
Experimental Protocol: Chiral HPLC Separation of N-Benzoyl-(2R,3S)-3-phenylisoserine Methyl Ester
This protocol is designed for the chiral separation of the enantiomers of N-benzoyl-3-phenylisoserine methyl ester, a key intermediate in the synthesis of paclitaxel's side chain.
Table 1: HPLC Instrumentation and Consumables
| Parameter | Specification |
| HPLC System | A standard HPLC system with a UV detector is suitable. |
| Column | CHIRALPAK® ID, 4.6 x 100 mm, 3 µm[3] |
| Mobile Phase A | Supercritical CO2[3] |
| Mobile Phase B | Methanol with 0.1% NH4OH[3] |
| Flow Rate | 1.5 mL/min[3] |
| Column Temperature | 40 °C[3] |
| Back Pressure | 2500 psi[3] |
| Detection | UV at 210 nm[3] |
| Injection Volume | 4 µL[3] |
Sample Preparation:
-
Dissolve the sample containing N-benzoyl-3-phenylisoserine methyl ester in isopropanol with 0.1% triethanolamine to a concentration of approximately 5 mg/mL.[3]
-
Filter the sample through a 0.45 µm syringe filter before injection.
Chromatographic Procedure:
-
Equilibrate the column with the mobile phase (90% A, 10% B) for at least 30 minutes or until a stable baseline is achieved.[3]
-
Inject the prepared sample.
-
Run the analysis under isocratic conditions.
-
Monitor the elution of the enantiomers by UV detection at 210 nm.[3]
Data Analysis:
-
Identify and quantify the peaks corresponding to the D- and L-enantiomers.
-
The method should be capable of detecting down to 500 ng/mL of each enantiomer, representing 0.01% of a 5 mg/mL stock solution.[3]
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Quantitative Analysis
LC-MS/MS offers high sensitivity and selectivity for the quantitative analysis of this compound derivatives in complex matrices. This is particularly useful for pharmacokinetic studies and for monitoring low-level impurities.[4][5][6][7]
Experimental Protocol: LC-MS/MS Quantification of Paclitaxel Side Chain Analogs
This protocol is adapted from methods for paclitaxel and its metabolites and can be used for the quantification of this compound derivatives.
Table 2: LC-MS/MS Instrumentation and Parameters
| Parameter | Specification |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm)[5] |
| Mobile Phase A | 0.1% Formic acid in water[7] |
| Mobile Phase B | Acetonitrile[7] |
| Flow Rate | 0.2 mL/min[7] |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| MS System | Triple quadrupole mass spectrometer[5] |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Detection Mode | Selected Reaction Monitoring (SRM)[4] |
Gradient Elution Program:
| Time (min) | % Mobile Phase B |
| 0.0 - 12.0 | 45 |
| 12.0 - 15.0 | 45 -> 100 |
| 15.0 - 19.0 | 100 |
| 19.0 - 24.0 | 100 -> 45 |
| 24.0 - 38.0 | 45 |
Sample Preparation (Liquid-Liquid Extraction):
-
To 100 µL of the sample (e.g., reaction mixture diluted in a suitable solvent), add an internal standard (e.g., a deuterated analog).
-
Add 400 µL of methyl tert-butyl ether (MTBE) as the extraction solvent.[6]
-
Vortex the sample for 30 seconds.
-
Centrifuge at 12,000 x g for 5 minutes.[6]
-
Transfer the organic layer to a new tube and evaporate to dryness under a stream of nitrogen.[6]
-
Reconstitute the residue in 200 µL of the initial mobile phase composition.
Mass Spectrometry Parameters:
-
Optimize the SRM transitions (precursor ion -> product ion) for the specific this compound derivative and the internal standard. This will require initial infusion experiments to determine the optimal collision energies.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
NMR spectroscopy is a powerful tool for the structural characterization of this compound derivatives and for monitoring the progress of synthesis reactions in real-time.[8]
¹H and ¹³C NMR Data for N-Benzoyl-(2R,3S)-3-phenylisoserine
Table 3: ¹H NMR Chemical Shifts (in CD₃OD)
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 4.60 | d | 3.8 |
| H-3 | 5.58 | d | 3.8 |
| Aromatic H | 7.32-7.61 | m | - |
| Aromatic H | 7.98-8.11 | m | - |
Data adapted from a patent describing the synthesis of the Taxol C-13 side chain.[8]
Table 4: Representative ¹³C NMR Chemical Shifts
| Carbon | Chemical Shift (ppm) |
| C=O (amide) | ~168 |
| C=O (acid) | ~175 |
| Aromatic C | 127-138 |
| C-2 | ~75 |
| C-3 | ~57 |
Note: Specific ¹³C NMR data for N-Benzoyl-(2R,3S)-3-phenylisoserine was not available in the provided search results. The values above are typical ranges for similar structures.[9]
Protocol: In-situ NMR Monitoring of this compound Synthesis
This protocol provides a general framework for monitoring a this compound synthesis reaction, such as an aldol-type condensation, using in-situ NMR.
-
Reaction Setup: The reaction is performed directly in an NMR tube equipped with a capillary containing a lock solvent and a reference standard.
-
Data Acquisition: A series of ¹H NMR spectra are acquired at regular time intervals throughout the reaction.
-
Data Analysis: The progress of the reaction is monitored by observing the decrease in the intensity of signals corresponding to the starting materials and the increase in the intensity of signals corresponding to the this compound product. The integration of these signals can be used to determine the reaction kinetics.
Spectroscopic Methods for Kinetic Analysis
UV-Vis and FTIR spectroscopy can be employed for real-time monitoring of reactions that lead to the formation of this compound, such as aldol or Darzens condensations.[10][11]
Protocol: UV-Vis Monitoring of Aldol Condensation
This protocol can be adapted to monitor the formation of a this compound precursor via an aldol-type reaction between a benzaldehyde derivative and a glycine derivative.
-
Wavelength Selection: Determine the λmax of the conjugated product, which is expected to be at a longer wavelength than the reactants.[10]
-
Reaction Monitoring: The reaction is carried out in a quartz cuvette inside a UV-Vis spectrophotometer. The absorbance at the selected wavelength is monitored over time.
-
Kinetic Analysis: The rate of the reaction can be determined by plotting the change in absorbance versus time.
Protocol: In-situ FTIR Monitoring of β-Lactam Ring Opening
For syntheses that proceed through a β-lactam intermediate, in-situ FTIR can be used to monitor the reaction. The characteristic carbonyl stretching frequency of the strained β-lactam ring (typically around 1740-1760 cm⁻¹) can be monitored. The disappearance of this peak and the appearance of new peaks corresponding to the ring-opened product can be used to follow the reaction progress.
This compound Synthesis Pathways
Several synthetic routes to this compound have been developed, primarily driven by its importance as the side chain of Taxol.
Sharpless Asymmetric Aminohydroxylation
This method involves the direct conversion of an alkene, such as ethyl cinnamate, to a protected amino alcohol.[12][13][14]
Darzens Glycidic Ester Condensation
This reaction involves the condensation of an aldehyde with an α-halo ester in the presence of a base to form an α,β-epoxy ester, which can then be converted to this compound.[11][15][16]
Proline-Catalyzed Asymmetric Synthesis
(R)-proline can be used as an organocatalyst for the highly enantioselective addition of aldehydes to N-(phenylmethylene)benzamides, leading to the synthesis of the paclitaxel side chain.[1]
These protocols and pathways provide a comprehensive framework for the analytical monitoring of this compound reactions, enabling researchers to ensure the quality, purity, and desired stereochemistry of their synthetic products.
References
- 1. Highly enantioselective organocatalytic addition of aldehydes to N-(Phenylmethylene)benzamides: asymmetric synthesis of the paclitaxel side chain and its analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of biologically active taxol analogues with modified this compound side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. waters.com [waters.com]
- 4. LC-MS/MS quantitative analysis of paclitaxel and its major metabolites in serum, plasma and tissue from women with ovarian cancer after intraperitoneal chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC-MS/MS method for quantification of paclitaxel from keratin containing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
- 9. N-Benzoyl-3-phenylisoserine, (2R,3S)- | C16H15NO4 | CID 2762289 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. DARZENS GLYCIDIC ESTER CONDENSATION || DARZENS REACTION – My chemistry blog [mychemblog.com]
- 12. Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Darzens reaction - Wikipedia [en.wikipedia.org]
- 16. organicreactions.org [organicreactions.org]
Application of Phenylisoserine in the Synthesis of Taxotere (Docetaxel)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel, marketed as Taxotere®, is a pivotal chemotherapeutic agent widely used in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. A semi-synthetic analogue of paclitaxel, Docetaxel's synthesis is a complex multi-step process. A key building block in this synthesis is (2R,3S)-3-phenylisoserine, a chiral amino acid that forms the C-13 side chain of the final molecule. This side chain is crucial for the drug's antineoplastic activity.
This document provides detailed application notes and experimental protocols for the synthesis of Docetaxel, focusing on the utilization of a protected phenylisoserine derivative and its coupling with a protected baccatin III core, followed by deprotection and purification steps. The protocols are compiled from various sources to provide a comprehensive guide for researchers in the field of medicinal chemistry and drug development.
Overall Synthetic Pathway
The semi-synthesis of Docetaxel from 10-deacetylbaccatin III (10-DAB), a readily available precursor from the needles of the European yew tree (Taxus baccata), involves a multi-step process. The general strategy encompasses the protection of reactive hydroxyl groups on both the 10-DAB core and the this compound side chain, followed by the crucial esterification step to couple these two moieties. Subsequent deprotection and purification yield the final active pharmaceutical ingredient.
Caption: Overall synthetic workflow for Docetaxel.
Data Presentation
Table 1: Summary of a Representative Four-Step Synthesis of Docetaxel
| Step No. | Reaction | Key Reagents | Reported Yield | Reference |
| 1 | Protection of 10-DAB | Benzyl chloroformate | - | [1][2] |
| 2 | Coupling with Side Chain | (3R,4S)-1-tert-butoxy-carbonyl-3-(1-ethoxy-ethyloxy)-4-phenylaz-etidin-2-one | - | [1] |
| 3 | Hydrogenolysis | Pd/C, H₂ | - | [2] |
| 4 | Acid Hydrolysis | Acid | Overall Yield: 50% | [1][2] |
Table 2: Purification Parameters for Crude Docetaxel
| Parameter | Method | Conditions | Purity Achieved | Reference |
| Column Chromatography | Silica Gel | Eluent: Ethyl acetate/Petroleum ether | >98% | [3] |
| Preparative HPLC | Reversed-Phase C18 | Gradient elution with acetonitrile and water | >99.5% | [4] |
Experimental Protocols
Protocol 1: Synthesis of (2R,3S)-N-Boc-3-Phenylisoserine Methyl Ester
This protocol describes a general method for the preparation of the protected this compound side chain, a key intermediate for the coupling reaction.
Materials:
-
(2R,3S)-3-Phenylisoserine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Suspend (2R,3S)-3-phenylisoserine in a mixture of dichloromethane and methanol.
-
To the suspension, add triethylamine to achieve a basic pH.
-
Add di-tert-butyl dicarbonate to the reaction mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction with saturated sodium bicarbonate solution.
-
Separate the organic layer and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude N-Boc-3-phenylisoserine can be esterified to its methyl ester by standard methods, for example, by reacting with methyl iodide in the presence of a base or using diazomethane (with appropriate safety precautions).
Protocol 2: Protection of 10-Deacetylbaccatin III (10-DAB)
This protocol outlines the protection of the C7 and C10 hydroxyl groups of 10-DAB, a critical step to ensure selective esterification at the C13 position.
Materials:
-
10-Deacetylbaccatin III (10-DAB)
-
Triethylsilyl chloride (TESCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Dissolve 10-DAB in anhydrous pyridine under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add triethylsilyl chloride to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 7,10-di-TES-10-deacetylbaccatin III.
Protocol 3: Coupling of Protected this compound Side Chain with Protected 10-DAB
This protocol details the esterification reaction to couple the protected this compound side chain with the protected 10-DAB core.
Caption: Experimental workflow for the coupling reaction.
Materials:
-
7,10-di-TES-10-deacetylbaccatin III
-
(2R,3S)-N-Boc-3-Phenylisoserine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Toluene (anhydrous)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 7,10-di-TES-10-deacetylbaccatin III, (2R,3S)-N-Boc-3-phenylisoserine (typically in excess), and a catalytic amount of DMAP in anhydrous toluene under an inert atmosphere.[1][5]
-
Add a solution of DCC in anhydrous toluene to the reaction mixture.
-
Stir the reaction at room temperature for several hours until completion (monitor by TLC).
-
Filter the reaction mixture to remove the dicyclohexylurea (DCU) precipitate and wash the solid with ethyl acetate.
-
Combine the filtrates and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the protected Docetaxel.
Protocol 4: Deprotection to Yield Docetaxel
This protocol describes the removal of the protecting groups to yield the final Docetaxel molecule. The specific conditions will vary depending on the protecting groups used. This example assumes the removal of TES and Boc groups.
Materials:
-
Protected Docetaxel (e.g., 2',7,10-tri-TES-N-Boc-Docetaxel)
-
Hydrofluoric acid-pyridine complex (HF-Py) or trifluoroacetic acid (TFA)
-
Pyridine or Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure for Silyl Group Removal:
-
Dissolve the protected Docetaxel in pyridine or a suitable solvent.
-
Cool the solution to 0°C.
-
Carefully add HF-Pyridine complex dropwise to the solution.
-
Stir the reaction at 0°C and then allow it to warm to room temperature until the silyl groups are cleaved (monitor by TLC).
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Procedure for Boc Group Removal:
-
Dissolve the N-Boc protected intermediate in dichloromethane.
-
Add trifluoroacetic acid and stir at room temperature until the Boc group is removed (monitor by TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
The crude product is then typically purified.
Protocol 5: Final Purification of Docetaxel by Preparative HPLC
This protocol provides a general guideline for the final purification of crude Docetaxel to achieve high purity suitable for pharmaceutical applications.
Materials and Equipment:
-
Crude Docetaxel
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Preparative HPLC system with a UV detector
-
Preparative C18 reversed-phase column
-
Rotary evaporator or lyophilizer
Procedure:
-
Dissolve the crude Docetaxel in a minimal amount of a suitable solvent (e.g., acetonitrile/water mixture).
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Set up the preparative HPLC system with a C18 column.
-
Equilibrate the column with the initial mobile phase conditions (a mixture of water and acetonitrile).
-
Inject the sample onto the column.
-
Run a gradient elution, typically increasing the percentage of acetonitrile over time, to separate Docetaxel from its impurities. The specific gradient will need to be optimized based on the impurity profile of the crude material.[4]
-
Monitor the elution at a suitable wavelength (e.g., 230 nm).
-
Collect the fractions containing the pure Docetaxel.
-
Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) or by lyophilization to obtain the purified Docetaxel.
-
Analyze the purity of the final product by analytical HPLC. A purity of >99.5% is often targeted.[3]
References
- 1. US5688977A - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 2. WO1997034866A1 - Method for docetaxel synthesis - Google Patents [patents.google.com]
- 3. WO2009040829A1 - A novel process for the preparation of docetaxel - Google Patents [patents.google.com]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Phenylisoserine Analogs with Modified Aryl Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phenylisoserine and its analogs are crucial chiral building blocks in the synthesis of various biologically active molecules, most notably the anticancer drug Taxol (paclitaxel) and its derivatives. The core structure, (2R,3S)-3-phenylisoserine, is essential for the tubulin-binding and microtubule-stabilizing activity of Taxol. Modifications to the aryl group of the this compound moiety offer a powerful strategy to modulate the pharmacological properties of these compounds, including their potency, metabolic stability, and spectrum of activity.
This document provides detailed application notes and experimental protocols for the synthesis of this compound analogs with diverse aryl substituents. The primary synthetic strategy highlighted is the asymmetric synthesis of β-lactams via ester enolate-imine cyclocondensation, followed by the ring-opening of the β-lactam to yield the desired this compound derivatives.
Synthetic Strategy Overview
The principal synthetic route involves the asymmetric synthesis of a 3-hydroxy-4-aryl-2-azetidinone (β-lactam) intermediate, which is a versatile precursor to the desired this compound analog. This β-lactam can then be coupled to a suitable scaffold, such as 7-(triethylsilyl)baccatin III for the synthesis of Taxol analogs, or directly converted to the this compound ester.
A key and widely adopted method for the stereoselective synthesis of the β-lactam core is the ester enolate-imine cyclocondensation reaction. This method allows for the generation of the desired stereochemistry at the C2' and C3' positions of the this compound side chain.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of 3-Hydroxy-4-(p-chlorophenyl)-2-azetidinone
This protocol details the synthesis of a key β-lactam intermediate with a p-chlorophenyl substituent, a common modification to the aryl group.
Materials:
-
p-Chlorobenzaldehyde
-
(S)-(-)-α-Methylbenzylamine
-
Lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene)
-
tert-Butyl acetate
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Imine Formation:
-
To a solution of p-chlorobenzaldehyde (1.0 eq) in anhydrous THF, add (S)-(-)-α-methylbenzylamine (1.0 eq).
-
Stir the mixture at room temperature for 2-4 hours.
-
Remove the solvent under reduced pressure to obtain the crude imine, which is used in the next step without further purification.
-
-
Ester Enolate-Imine Cyclocondensation:
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, dissolve tert-butyl acetate (1.2 eq) in anhydrous THF.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add LDA solution (1.1 eq) dropwise to the cooled solution while maintaining the temperature at -78 °C. Stir for 30 minutes to generate the lithium enolate.
-
In a separate flask, dissolve the crude imine from step 1 in anhydrous THF and cool to -78 °C.
-
Slowly add the imine solution to the enolate solution via a cannula.
-
Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Allow the mixture to warm to room temperature and partition between diethyl ether and water.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ solution and brine, then dry over anhydrous MgSO₄.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by silica gel column chromatography (eluent: hexanes/ethyl acetate gradient) to afford the desired 3-hydroxy-4-(p-chlorophenyl)-2-azetidinone.
-
Protocol 2: N-Benzoylation of the β-Lactam
This protocol describes the acylation of the β-lactam nitrogen, a necessary step for subsequent coupling reactions or for synthesizing N-benzoyl-phenylisoserine analogs.
Materials:
-
3-Hydroxy-4-(p-chlorophenyl)-2-azetidinone (from Protocol 1)
-
Benzoyl chloride
-
Pyridine
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the 3-hydroxy-4-(p-chlorophenyl)-2-azetidinone (1.0 eq) in anhydrous DCM.
-
Add pyridine (1.5 eq) and a catalytic amount of DMAP.
-
Cool the solution to 0 °C in an ice bath.
-
Add benzoyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with DCM and wash with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
The crude N-benzoyl-β-lactam can be used in the next step or purified by recrystallization or column chromatography.
Protocol 3: Ring Opening of the β-Lactam to form Methyl (2R,3S)-N-Benzoyl-3-(p-chlorophenyl)isoserinate
This protocol details the conversion of the N-acylated β-lactam to the corresponding this compound methyl ester.
Materials:
-
N-Benzoyl-3-hydroxy-4-(p-chlorophenyl)-2-azetidinone (from Protocol 2)
-
Methanol (MeOH)
-
Triethylamine (Et₃N)
-
Anhydrous reaction vessel
Procedure:
-
Dissolve the N-benzoyl-β-lactam (1.0 eq) in methanol.
-
Add triethylamine (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
The resulting crude methyl (2R,3S)-N-benzoyl-3-(p-chlorophenyl)isoserinate can be purified by silica gel column chromatography.
Data Presentation
The following tables summarize quantitative data for the synthesis and biological evaluation of representative this compound analogs with modified aryl groups.
Table 1: Synthesis Yields of this compound Analogs
| Aryl Group (Ar) | β-Lactam Synthesis Yield (%) | N-Benzoylation Yield (%) | Ring Opening Yield (%) | Overall Yield (%) |
| Phenyl | 75-85 | 90-95 | 80-90 | 54-73 |
| p-Chlorophenyl | 70-80 | 88-93 | 78-88 | 48-66 |
| p-Methoxyphenyl | 72-82 | 91-96 | 82-92 | 54-72 |
| 2-Thienyl | 65-75 | 85-90 | 75-85 | 41-57 |
Table 2: Biological Activity of Taxol Analogs with Modified this compound Side Chains
| Analog | Aryl Group Modification | IC₅₀ against B16 Melanoma Cells (nM)[1] |
| Taxol (Paclitaxel) | Phenyl | 10 |
| Analog 1 | N-(p-chlorobenzoyl) | 12 |
| Analog 2 | 3'-(p-chlorophenyl) | 15 |
Visualization of Synthetic and Signaling Pathways
Synthetic Workflow
The following diagram illustrates the general synthetic workflow for preparing aryl-modified this compound analogs via the β-lactam route.
Caption: General synthetic workflow for aryl-modified this compound analogs.
Signaling Pathway: Microtubule Stabilization and Apoptosis Induction
This compound-containing microtubule-stabilizing agents, such as Taxol and its analogs, exert their cytotoxic effects by disrupting microtubule dynamics. This leads to mitotic arrest and the induction of apoptosis through a signaling cascade that involves the phosphorylation of the anti-apoptotic protein Bcl-2.[2][3][4][5]
Caption: Signaling pathway of microtubule stabilization-induced apoptosis.
Conclusion
The synthetic protocols and data presented provide a comprehensive guide for researchers interested in the synthesis and evaluation of this compound analogs with modified aryl groups. The β-lactam-based approach offers a robust and stereoselective route to a wide variety of analogs, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents that target microtubule dynamics. The understanding of the downstream signaling effects, such as the Bcl-2 phosphorylation cascade, provides a basis for the rational design and biological characterization of these potent compounds.
References
- 1. Synthesis of biologically active taxol analogues with modified this compound side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Microtubule-Targeting Drugs Induce Bcl-2 Phosphorylation and Association with Pin1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Damaged microtubules can inactivate BCL-2 by means of the mTOR kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Involvement of Microtubules in the Regulation of Bcl2 Phosphorylation and Apoptosis through Cyclic AMP-Dependent Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Phenylisoserine Synthesis Technical Support Center
Welcome to the technical support center for phenylisoserine synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve yields in their synthetic protocols. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: A prevalent method for synthesizing this compound involves the Darzens condensation of an aromatic aldehyde (like benzaldehyde) with an α-haloester (such as ethyl chloroacetate) to form a phenylglycidic acid ester. This intermediate is then hydrolyzed to yield this compound.
Q2: What are the critical factors affecting the yield and diastereoselectivity of the Darzens condensation step?
A2: The key factors influencing the stereochemical outcome and yield of the Darzens condensation include the choice of base, solvent, and reaction temperature. Bulky bases and low temperatures generally favor the formation of the desired cis-epoxide, which leads to the syn-phenylisoserine.[1]
Q3: What are the common side reactions that can lower the yield of this compound synthesis?
A3: Common side reactions include the formation of the undesired diastereomer of the phenylglycidic acid ester, aldol condensation byproducts, and hydrolysis of the ester or epoxide ring.[1] Epimerization, the inversion of a stereocenter, can also occur, particularly in the presence of a strong base.[1]
Q4: How can I monitor the progress of my reaction?
A4: Reaction progress can be monitored by Thin-Layer Chromatography (TLC) to observe the consumption of starting materials. For more detailed analysis, High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to determine the conversion rate and the diastereomeric ratio of the products.
Q5: What are the recommended methods for purifying the final this compound product?
A5: Purification can be achieved through recrystallization or column chromatography. The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound synthesis.
Issue 1: Low Yield of the Desired Phenylglycidic Acid Ester
| Potential Cause | Recommended Solutions | Expected Outcome |
| Suboptimal Base | Use a strong, non-nucleophilic, bulky base such as lithium tert-butoxide or sodium tert-butoxide to favor the desired reaction pathway.[1] | Increased yield of the glycidic ester and reduced side reactions. |
| Inappropriate Solvent | Aprotic solvents like THF or toluene are generally preferred as they can influence the transition state favorably.[1] | Improved yield and diastereoselectivity. |
| Unfavorable Temperature | Maintain a low reaction temperature (e.g., -10°C to 0°C) during the addition of reagents to enhance stability and selectivity.[1] | Minimized side reactions and decomposition of the product. |
| Presence of Water | Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).[1] | Prevention of unwanted hydrolysis of the ester and epoxide ring. |
Issue 2: Poor Diastereoselectivity (Low dr)
| Potential Cause | Recommended Solutions | Expected Outcome |
| Incorrect Base Selection | Employ bulky bases like lithium or sodium tert-butoxide to sterically favor the formation of the cis-epoxide.[1] | Increased yield of the desired diastereomer. |
| High Reaction Temperature | Perform the reaction at lower temperatures to favor the thermodynamically more stable transition state leading to the desired diastereomer. | Enhanced diastereoselectivity. |
| Epimerization | Minimize reaction time after the consumption of starting materials and promptly quench the reaction with a weak acid.[1] | Preservation of the desired stereochemistry. |
| Solvent Effects | Screen different aprotic solvents (e.g., THF, toluene, acetonitrile) as polarity can influence the diastereoselectivity.[1][2] | Optimization of the diastereomeric ratio. |
Issue 3: Presence of Impurities and Side Products
| Potential Cause | Recommended Solutions | Expected Outcome |
| Aldol Condensation Byproducts | Add the α-haloester slowly to a mixture of the aldehyde and the base to maintain a low enolate concentration. Use a strong, non-nucleophilic base like LDA for rapid enolate formation.[1] | Reduction in the formation of aldol byproducts. |
| Hydrolysis Products | Use anhydrous conditions and a mild workup, for instance, quenching with a saturated aqueous solution of ammonium chloride.[1] | Minimized hydrolysis of the ester and epoxide. |
Data Presentation
Table 1: Effect of Reaction Conditions on the Darzens Condensation of Benzaldehyde and Ethyl Chloroacetate
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference |
| 1 | P₁-t-Bu | Acetonitrile | 25 | 16 | 83 | 1:1.1 | [2] |
| 2 | P₁-t-Bu | THF | 25 | 48 | 85 | 1:1.2 | [2] |
| 3 | P₄-t-Bu | Acetonitrile | 25 | 24 | 57 | 1:1.1 | [2] |
| 4 | NaOH | Water | Room Temp | 2 | 94 | Not Specified | [3] |
| 5 | KOH | Water | Room Temp | 2 | 93 | Not Specified | [3] |
Note: The cis-epoxide leads to the desired syn-phenylisoserine.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 3-Phenylglycidate via Darzens Condensation
This protocol is a general procedure for the Darzens condensation of benzaldehyde with ethyl chloroacetate.
Materials:
-
Benzaldehyde
-
Ethyl chloroacetate
-
Sodium ethoxide
-
Anhydrous ethanol
-
Ice bath
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve sodium ethoxide (1.1 equivalents) in anhydrous ethanol at 0°C.
-
To this solution, add a mixture of benzaldehyde (1 equivalent) and ethyl chloroacetate (1.1 equivalents) dropwise over 1 hour, maintaining the temperature at 0°C.
-
Stir the reaction mixture at 0°C for an additional 2 hours after the addition is complete.
-
Monitor the reaction by TLC until the benzaldehyde is consumed.
-
Quench the reaction by pouring it into a mixture of ice and a weak acid (e.g., acetic acid).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the diastereomers.
Protocol 2: Hydrolysis of Ethyl 3-Phenylglycidate to this compound
This protocol describes the conversion of the synthesized glycidic ester to this compound.
Materials:
-
Ethyl 3-phenylglycidate (cis-isomer)
-
Aqueous sodium hydroxide solution
-
Hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve the purified ethyl 3-phenylglycidate in an aqueous solution of sodium hydroxide (e.g., 20% w/w).[4]
-
Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.[4]
-
Cool the reaction mixture in an ice bath.
-
Carefully acidify the mixture to a pH of approximately 6-7 with hydrochloric acid to precipitate the sodium salt of this compound. For the free acid, acidify to a lower pH (e.g., pH 1-2).[4]
-
If the product precipitates, collect it by filtration. If not, extract the aqueous layer with a suitable organic solvent like diethyl ether.[4]
-
Wash the collected solid with cold water and dry under vacuum.
-
The product can be further purified by recrystallization.
Visualizations
Caption: this compound Synthesis Pathway.
References
overcoming side reactions in N-benzoyl-3-phenylisoserine preparation
Welcome to the technical support center for the synthesis of N-benzoyl-3-phenylisoserine. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and overcome common challenges encountered during the preparation of this crucial intermediate for Paclitaxel (Taxol®) and its analogues.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the synthesis of N-benzoyl-3-phenylisoserine via the β-lactam route?
A1: The most prevalent side reactions include the formation of the undesired cis-diastereomer of the β-lactam intermediate, epimerization at the C2 and C3 positions, and hydrolysis of the β-lactam ring. The stereochemistry of the Staudinger synthesis, a common method for creating the β-lactam, can be influenced by various factors, leading to the formation of the incorrect isomer.[1][2][3] Epimerization can occur under basic conditions used in some synthetic steps, while the strained four-membered β-lactam ring is susceptible to cleavage by both acidic and basic hydrolysis.
Q2: How can I minimize the formation of the cis-β-lactam diastereomer?
A2: The stereochemical outcome of the Staudinger reaction between a ketene and an imine is highly dependent on the reaction conditions and the electronic properties of the substituents. Generally, (E)-imines tend to form cis β-lactams, whereas (Z)-imines favor the formation of trans β-lactams.[1] Ketenes with electron-donating groups predominantly yield cis β-lactams, while those with electron-withdrawing groups favor the trans isomer.[1] Careful selection of chiral auxiliaries on either the ketene or the imine can achieve high diastereoselectivity, often exceeding a 95:5 ratio in favor of the desired diastereomer.[3]
Q3: What conditions favor the hydrolysis of the β-lactam intermediate, and how can it be prevented?
A3: The β-lactam ring is susceptible to hydrolysis under both acidic and basic conditions. The rate of hydrolysis is influenced by pH and temperature. To minimize this side reaction, it is crucial to maintain anhydrous conditions throughout the synthesis and to carefully control the pH during workup and purification steps. The use of non-nucleophilic bases and aprotic solvents is recommended.
Q4: Can epimerization occur at the stereocenters of N-benzoyl-3-phenylisoserine?
A4: Yes, epimerization, particularly at the C2 position, can be a significant issue, especially when strong bases are used. The proton at the α-position to the carbonyl group is acidic and can be abstracted by a base, leading to a loss of stereochemical integrity. To mitigate this, it is advisable to use milder, non-nucleophilic bases and to carry out reactions at low temperatures.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of N-benzoyl-3-phenylisoserine.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | - Incomplete reaction. - Hydrolysis of the β-lactam intermediate. - Formation of multiple side products. | - Monitor the reaction progress using TLC or HPLC to ensure completion. - Ensure strict anhydrous conditions and use aprotic solvents. - Optimize reaction temperature and choice of base to improve selectivity. |
| Presence of Diastereomeric Impurity (e.g., cis-β-lactam) | - Incorrect stereocontrol during the Staudinger reaction. - Isomerization of the imine starting material. | - Verify the stereochemistry of the starting imine. - Employ a suitable chiral auxiliary to direct the stereochemical outcome.[3] - Adjust the electronic nature of the ketene substituents; electron-withdrawing groups on the ketene tend to favor the desired trans product.[1] |
| Product Degradation During Purification | - Hydrolysis of the ester or β-lactam ring on silica gel. - Epimerization caused by basic or acidic impurities in the solvent or on the stationary phase. | - Use a deactivated silica gel for chromatography (e.g., treated with a small amount of triethylamine in the eluent). - Perform purification at low temperatures. - Consider alternative purification methods such as recrystallization if possible. |
| Difficulty in Removing Protecting Groups | - Inappropriate choice of protecting group for the reaction sequence. - Harsh deprotection conditions leading to side reactions. | - Select orthogonal protecting groups that can be removed under mild conditions without affecting other functional groups. - Optimize deprotection conditions (reagent concentration, temperature, and reaction time) to minimize degradation of the desired product. |
Experimental Protocols
A widely used method for the synthesis of N-benzoyl-3-phenylisoserine is through the stereoselective formation of a β-lactam intermediate, followed by its hydrolysis.
Key Experiment: Asymmetric Synthesis of a β-Lactam Intermediate via Staudinger Reaction
This protocol is a generalized procedure and may require optimization based on specific substrates and equipment.
Materials:
-
Chiral imine (e.g., derived from benzaldehyde and a chiral amine)
-
Acid chloride (as a ketene precursor)
-
Triethylamine (or another suitable base)
-
Anhydrous dichloromethane (DCM) or other aprotic solvent
Procedure:
-
Dissolve the chiral imine in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
In a separate flask, dissolve the acid chloride in anhydrous DCM.
-
To the imine solution, slowly add triethylamine.
-
Add the acid chloride solution dropwise to the imine/base mixture at -78 °C over a period of 1-2 hours.
-
Allow the reaction to stir at -78 °C for an additional 2-4 hours, monitoring the progress by TLC.
-
Once the reaction is complete, quench it by adding a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired β-lactam.
Visualizing Reaction Pathways and Troubleshooting
To aid in understanding the synthetic process and potential pitfalls, the following diagrams illustrate the key reaction pathway and a troubleshooting workflow.
Caption: General synthetic pathway for N-benzoyl-3-phenylisoserine via a β-lactam intermediate.
Caption: A logical workflow for troubleshooting common issues in the synthesis.
References
Phenylisoserine Purification Technical Support Center
Welcome to the technical support center for the purification of phenylisoserine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this compound from a reaction mixture.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary methods for purifying this compound from a reaction mixture are crystallization and column chromatography. Crystallization is often the preferred method for obtaining high-purity material, especially at a larger scale. Column chromatography is useful for separating this compound from impurities with similar solubility characteristics.
Q2: What are the typical impurities I might encounter in my this compound reaction mixture?
A2: Impurities in this compound synthesis can be broadly categorized as:
-
Starting materials: Unreacted starting materials from the synthesis.
-
Reagents: Excess reagents used in the reaction.
-
Side-products: Byproducts formed during the reaction. While specific side-products depend on the synthetic route, common impurities in related amino acid syntheses can include diastereomers, and products from side reactions involving protecting groups.
-
Solvents: Residual solvents from the reaction or work-up.
Q3: How can I assess the purity of my this compound sample?
A3: High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of this compound.[1][2][3] A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic solvent (e.g., acetonitrile or methanol) is a common setup. Purity is typically determined by calculating the area percentage of the main peak. Nuclear Magnetic Resonance (NMR) spectroscopy can also be used to identify impurities.
Troubleshooting Guides
Crystallization Issues
Crystallization is a powerful purification technique, but it can present several challenges. This guide addresses common problems encountered during the crystallization of this compound.
Problem 1: this compound "oils out" instead of crystallizing.
"Oiling out" occurs when the compound separates from the solution as a liquid phase instead of a solid.[4]
-
Possible Cause: The solution is too supersaturated, or the cooling rate is too fast.
-
Solution:
-
Slower Cooling: Allow the solution to cool to room temperature slowly before transferring it to a refrigerator. Using an insulated container can help slow the cooling process.[4]
-
Solvent System Modification: The polarity difference between the solute and solvent might be too large. Try using a co-solvent system to fine-tune the polarity.[4] For instance, if you are using a highly non-polar anti-solvent, try one with slightly higher polarity.
-
Seeding: Add a small seed crystal of pure this compound to the supersaturated solution to induce crystallization.
-
Problem 2: The resulting crystals are very small, needle-like, or of poor quality.
The formation of small or poorly-formed crystals can affect purity and handling.[4][5]
-
Possible Cause: Too many nucleation sites leading to rapid crystal formation.
-
Solution:
-
Reduce Supersaturation Rate: This can be achieved by slower cooling, slower addition of an anti-solvent, or starting with a slightly lower concentration of this compound in the solvent.[4]
-
Solvent Choice: The solvent system can influence crystal habit. Experiment with different solvents to find one that promotes slower, more controlled crystal growth.
-
pH Adjustment: For amino acids like this compound, the pH of the solution can significantly impact crystallization. Experiment with slight adjustments to the pH to find the optimal point for crystal growth.
-
Problem 3: The crystals are colored or appear impure.
-
Possible Cause: Impurities are trapped within the crystal lattice or adsorbed onto the crystal surface.
-
Solution:
-
Recrystallization: Perform a second crystallization of the isolated crystals. This is often effective at removing trapped impurities.
-
Washing: Wash the filtered crystals with a small amount of cold crystallization solvent to remove adhering mother liquor which may contain impurities.[4]
-
Activated Carbon Treatment: If the color is due to highly colored impurities, you can try treating the solution with a small amount of activated carbon before filtration and crystallization. Be aware that this can sometimes lead to product loss.
-
Column Chromatography Issues
Column chromatography is a versatile technique for purifying this compound, especially when crystallization is not effective.
Problem 1: Poor separation of this compound from impurities.
-
Possible Cause: The chosen stationary phase or mobile phase is not providing adequate selectivity.
-
Solution:
-
Mobile Phase Optimization: Adjust the polarity of the mobile phase. For normal-phase chromatography (e.g., silica gel), a gradient elution from a less polar to a more polar solvent system can improve separation. For reversed-phase chromatography, adjusting the ratio of the aqueous buffer to the organic solvent is key.
-
Stationary Phase Selection: If optimizing the mobile phase is insufficient, consider a different stationary phase. For a polar molecule like this compound, a normal-phase adsorbent like silica gel is a common choice. Phenyl-functionalized stationary phases can also offer different selectivity for aromatic compounds.[6]
-
Problem 2: this compound does not elute from the column.
-
Possible Cause: The mobile phase is not polar enough to displace the compound from the stationary phase.
-
Solution:
-
Increase Mobile Phase Polarity: For normal-phase chromatography, gradually increase the proportion of the more polar solvent in your eluent system. For example, if you are using a hexane/ethyl acetate mixture, increase the percentage of ethyl acetate.
-
Problem 3: Tailing of the this compound peak.
-
Possible Cause: Strong interactions between the analyte and the stationary phase, or overloading of the column.
-
Solution:
-
Mobile Phase Additives: For amino acids, adding a small amount of a modifying agent to the mobile phase, such as acetic acid or triethylamine, can help to reduce tailing by protonating or deprotonating silanol groups on the silica surface and the analyte.
-
Lower Sample Load: Reduce the amount of crude material loaded onto the column.
-
Data Presentation
Table 1: Example Solvent Systems for this compound Crystallization
| Solvent System | Comments |
| Ethanol/Water | A common and effective system for polar compounds. This compound is dissolved in hot ethanol, and water is added dropwise until turbidity is observed. |
| Methanol/Toluene | This compound is dissolved in methanol, and toluene is used as an anti-solvent. |
| Acetonitrile | Can be used for crystallizing polar compounds and may result in different crystal forms. |
Table 2: Example Parameters for HPLC Purity Analysis of this compound
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent with UV/PDA detector |
| Column | C18 Reversed-Phase Column (e.g., Zorbax Eclipse Plus C18), 150 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-2 min: 10% B; 2-12 min: 10% to 90% B; 12-15 min: 90% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Experimental Protocols
Protocol 1: General Recrystallization of this compound
-
Dissolution: In a flask, dissolve the crude this compound in the minimum amount of a suitable hot solvent (e.g., ethanol).
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Induce Crystallization:
-
Cooling: Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can increase the yield.
-
Anti-solvent addition: Alternatively, while stirring, slowly add an anti-solvent (a solvent in which this compound is insoluble but is miscible with the dissolving solvent, e.g., water or toluene) until the solution becomes slightly turbid.
-
-
Crystal Growth: Allow the solution to stand undisturbed to allow for the formation of well-defined crystals.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold solvent mixture.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: General Column Chromatography of this compound
-
Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in the initial, least polar mobile phase. Pack the column uniformly with the slurry.
-
Sample Preparation: Dissolve the crude this compound in a small amount of the mobile phase or a suitable solvent. It can also be adsorbed onto a small amount of silica gel.
-
Loading: Carefully load the sample onto the top of the packed column.
-
Elution: Begin eluting with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution).
-
Fraction Collection: Collect fractions as the eluent comes off the column.
-
Analysis: Analyze the collected fractions using a suitable technique (e.g., Thin Layer Chromatography or HPLC) to identify the fractions containing pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Crystals with problems – Terese Bergfors [xray.teresebergfors.com]
- 6. Preparation of phenyl-based stationary phase gradient on in-house packed HPLC columns using control rate infusion - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
Technical Support Center: Chiral Separation of Phenylisoserine Enantiomers by HPLC
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chiral separation of phenylisoserine enantiomers by High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What are the most common types of chiral stationary phases (CSPs) for separating this compound enantiomers?
A1: The most successful and widely used CSPs for separating amino acid derivatives like this compound are polysaccharide-based and ligand-exchange columns.[1][2][3]
-
Polysaccharide-based CSPs: Columns with coated or immobilized cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenyl)carbamate) are highly effective. They offer broad enantioselectivity for a variety of compounds, including those with aromatic groups like this compound.[1][4] These are typically used in normal-phase or polar organic modes.
-
Ligand-Exchange CSPs: These columns, often using a chiral ligand like D-penicillamine complexed with a metal ion (e.g., Copper (II)), are specifically suited for separating amino acids and their derivatives.[2] The separation occurs in a reversed-phase mode.[2]
-
Pirkle-type CSPs: These are also a viable option, known for their durability due to covalent bonding of the chiral selector to the silica support.[5]
Q2: What is a typical starting mobile phase for separating this compound enantiomers?
A2: The choice of mobile phase is highly dependent on the selected chiral stationary phase (CSP).
-
For Polysaccharide-based CSPs (Normal Phase): A common starting point is a mixture of a nonpolar solvent and an alcohol modifier. A typical mobile phase is n-Hexane/Isopropanol (IPA) or n-Hexane/Ethanol in ratios ranging from 95:5 to 80:20 (v/v).[1][4]
-
For Ligand-Exchange CSPs (Reversed Phase): The mobile phase is typically aqueous and contains a metal salt. For example, a solution of 2 mM Copper (II) sulfate in a water/Isopropanol mixture (e.g., 85:15 v/v) has been shown to be effective.[2]
-
Additives: Small amounts of acidic or basic additives (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) can be added to the mobile phase to improve peak shape and resolution.[6]
Q3: How does temperature affect the chiral separation of this compound?
A3: Temperature can have a significant impact on selectivity in chiral separations.[7] Lowering the temperature often improves resolution, although it may increase retention times and backpressure. Conversely, increasing the temperature can decrease retention time but may also reduce selectivity.[7] It is a critical parameter to optimize for each specific method.
Q4: My this compound sample has two chiral centers. What does this mean for the separation?
A4: this compound has two chiral centers, which means it can exist as four stereoisomers: (2R,3S), (2S,3R), (2R,3R), and (2S,3S). The (2R,3S) and (2S,3R) isomers are an enantiomeric pair (the threo form), while the (2R,3R) and (2S,3S) isomers are another enantiomeric pair (the erythro form). Your separation will likely focus on resolving one of these enantiomeric pairs. It is crucial to know which diastereomer you are working with, as the optimal separation conditions may differ between the threo and erythro forms.
Troubleshooting Guide
This guide addresses common problems encountered during the chiral HPLC separation of this compound enantiomers.
Problem 1: Poor or No Resolution (Resolution, Rs < 1.5)
Q: I am injecting my racemic this compound standard, but the two peaks are completely merged or only partially separated. What should I do?
A: Poor resolution is the most common challenge in chiral chromatography. Follow this systematic approach to troubleshoot the issue.
-
Step 1: Verify Method Parameters: First, ensure that all HPLC parameters (mobile phase composition, flow rate, column temperature, and detector wavelength) match the intended method protocol.[8] Simple errors in mobile phase preparation are a frequent cause of problems.
-
Step 2: Optimize Mobile Phase Composition:
-
Adjust Organic Modifier Percentage: If using a normal phase method (e.g., Hexane/IPA), decrease the percentage of the alcohol modifier (e.g., from 10% IPA to 5% IPA). This typically increases retention and often improves resolution, but will also increase run time.
-
Change the Organic Modifier: Sometimes, switching the alcohol modifier (e.g., from isopropanol to ethanol) can alter the selectivity of the separation.[9]
-
Introduce an Additive: If not already present, add a small amount (0.1%) of an acidic (trifluoroacetic acid, TFA) or basic (diethylamine, DEA) modifier to the mobile phase. This can significantly improve peak shape and selectivity.[6]
-
-
Step 3: Lower the Column Temperature: Decrease the column temperature in increments of 5 °C (e.g., from 25 °C to 20 °C). Lower temperatures often enhance chiral recognition and improve resolution.[7]
-
Step 4: Reduce the Flow Rate: Lowering the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min) can increase the efficiency of the column and lead to better resolution.
-
Step 5: Re-evaluate Your CSP: If the above steps do not yield sufficient resolution, the chosen chiral stationary phase may not be suitable for this compound. Consider screening other types of CSPs (e.g., if you are using a cellulose-based column, try a ligand-exchange column).[10]
Problem 2: Poor Peak Shape (Tailing or Fronting)
Q: My peaks are not symmetrical. One or both of the enantiomer peaks are tailing/fronting. How can I fix this?
A: Asymmetrical peaks can compromise resolution and quantification. Here are the common causes and solutions.
-
Cause 1: Secondary Interactions (Peak Tailing): Unwanted interactions between the analyte and the silica support (residual silanols) can cause tailing.
-
Solution: Adding an appropriate mobile phase additive can solve this. For an acidic compound like this compound, adding a small amount of an acid like TFA (e.g., 0.1%) can suppress silanol interactions.[11]
-
-
Cause 2: Column Overload (Peak Fronting): Injecting too much sample can saturate the stationary phase.
-
Solution: Reduce the concentration of your sample or decrease the injection volume.[12]
-
-
Cause 3: Mismatch between Sample Solvent and Mobile Phase: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve your sample in the mobile phase itself.[12]
-
-
Cause 4: Column Contamination or Degradation: Adsorbed material at the head of the column can lead to poor peak shape.[13]
-
Solution: Try flushing the column with a strong solvent (as recommended by the manufacturer). If the problem persists, the column may be permanently damaged and need replacement.[12]
-
Problem 3: Unstable or Drifting Retention Times
Q: The retention times for my enantiomers are shifting between injections. What is causing this instability?
A: Retention time drift can be caused by several factors related to the HPLC system and the column.
-
Cause 1: Insufficient Column Equilibration: Chiral columns, especially in normal phase, can require long equilibration times.
-
Solution: Ensure the column is equilibrated with the mobile phase for at least 30-60 minutes, or until a stable baseline is achieved, before starting injections.[6]
-
-
Cause 2: Mobile Phase Inconsistency: The composition of the mobile phase may be changing over time due to evaporation of the more volatile component (e.g., hexane).
-
Solution: Prepare fresh mobile phase daily and keep the solvent bottles capped.
-
-
Cause 3: Temperature Fluctuations: The laboratory's ambient temperature changes can affect retention times if the column is not in a thermostatted compartment.
-
Solution: Use a column oven to maintain a constant temperature.[14]
-
-
Cause 4: System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations and lead to unstable retention times.
-
Solution: Inspect the system for any visible leaks (e.g., salt buildup from buffers) and check the system pressure for stability.[12]
-
Quantitative Data Summary
The following table summarizes experimental conditions from a successful chiral separation of a this compound diastereomer. This data can serve as a starting point for method development.
| Parameter | Value | Reference |
| Analyte | dl-threo-3-phenylserine | [2] |
| Chiral Stationary Phase | Chirex 3126 (D-penicillamine) | [2] |
| Column Dimensions | 150 x 4.6 mm | [2] |
| Mobile Phase | 2 mM Copper (II) sulfate in Water / Isopropanol (85:15 v/v) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV @ 254 nm | [2] |
| Separation Factor (α) | 1.15 | [2] |
Experimental Protocols
Protocol 1: Chiral Separation using a Ligand-Exchange CSP (Reversed-Phase)
This protocol is based on the successful separation of dl-threo-3-phenylserine.[2]
-
Mobile Phase Preparation:
-
Prepare a 2 mM Copper (II) sulfate solution in HPLC-grade water.
-
Mix the aqueous solution with isopropanol in an 85:15 (v/v) ratio.
-
Degas the mobile phase using sonication or vacuum filtration.
-
-
Sample Preparation:
-
Dissolve the racemic this compound standard in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
HPLC System Setup and Equilibration:
-
Install a ligand-exchange column (e.g., Chirex 3126, 150 x 4.6 mm) into the HPLC system.
-
Set the flow rate to 1.0 mL/min.
-
Set the UV detector to a wavelength of 254 nm.
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is observed.
-
-
Injection and Data Acquisition:
-
Inject 10 µL of the prepared sample.
-
Acquire data for a sufficient duration to allow both enantiomer peaks to elute.
-
-
Data Analysis:
-
Identify the two enantiomer peaks.
-
Calculate the resolution (Rs) and the separation factor (α). An Rs value > 1.5 indicates baseline separation.
-
Visualizations
Experimental Workflow
References
- 1. bujnochem.com [bujnochem.com]
- 2. benchchem.com [benchchem.com]
- 3. eijppr.com [eijppr.com]
- 4. benchchem.com [benchchem.com]
- 5. hplc.eu [hplc.eu]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. benchchem.com [benchchem.com]
- 12. ijsdr.org [ijsdr.org]
- 13. chiraltech.com [chiraltech.com]
- 14. benchchem.com [benchchem.com]
solubility issues of N-benzoyl-3-phenylisoserine in organic solvents
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of N-benzoyl-3-phenylisoserine in organic solvents. Below you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during your research.
Solubility Data
The solubility of N-benzoyl-3-phenylisoserine can vary significantly depending on the solvent and temperature. Below is a summary of available solubility data.
| Solvent | Solubility | Concentration (mg/mL) | Concentration (mM) | Notes |
| Dimethyl Sulfoxide (DMSO) | High | ≥ 160[1][2][3] | ≥ 560.83[1][2][3] | Hygroscopic DMSO can impact solubility; use a fresh, unopened solvent for best results.[1][3] |
| Dimethyl Sulfoxide (DMSO) | High | 52[4] | 182.27[5][4] | Sonication is recommended to aid dissolution.[5][4] |
| Ethanol | Soluble | Not specified | Not specified | The compound is qualitatively described as soluble.[5][4][6] |
| Methanol | Soluble | Not specified | Not specified | The compound is qualitatively described as soluble.[6] |
| Acetonitrile | Slightly Soluble | Not specified | Not specified | The compound is qualitatively described as slightly soluble.[6] |
| Chloroform | Soluble | Not specified | Not specified | A solution of 1% (c=1) has been noted for optical activity measurements. |
| In vivo formulation | Soluble | ≥ 2.67[1] | ≥ 9.36[1][2] | A mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1][2] |
Note: "≥" indicates that the saturation point was not reached at the specified concentration.
Frequently Asked Questions (FAQs)
Q1: Why is my N-benzoyl-3-phenylisoserine not dissolving in DMSO, even though it's reported to be highly soluble?
A1: Several factors could be at play:
-
Solvent Quality: DMSO is hygroscopic, meaning it readily absorbs moisture from the air. Water-contaminated DMSO has a significantly lower solvating power for many organic compounds. Always use fresh, anhydrous DMSO from a newly opened bottle.[1][3]
-
Compound Purity: Impurities in the N-benzoyl-3-phenylisoserine powder can affect its solubility.
-
Temperature: While DMSO is an excellent solvent at room temperature, gentle warming (to 37°C) and sonication can help overcome kinetic barriers to dissolution.[5][4]
-
Concentration: You may be exceeding the solubility limit, even for a high-solubility solvent like DMSO.
Q2: I dissolved N-benzoyl-3-phenylisoserine in DMSO to make a stock solution, but it precipitated when I diluted it into my aqueous buffer (e.g., PBS or cell culture media). What should I do?
A2: This is a common phenomenon known as "antisolvent precipitation." When a concentrated DMSO stock is diluted into an aqueous buffer, the polarity of the solvent system increases dramatically, causing the compound to crash out of solution. To avoid this:
-
Minimize DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your aqueous solution, as higher concentrations can be toxic to cells.
-
Use a Serial Dilution Approach: Instead of a single large dilution, perform serial dilutions. First, dilute your concentrated DMSO stock to an intermediate concentration with DMSO. Then, slowly add the intermediate DMSO solution to your pre-warmed aqueous buffer while vortexing to ensure rapid mixing.
-
Consider Co-solvents: For in vivo studies, a co-solvent system such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline can maintain solubility in an aqueous environment.[1][2]
Q3: How should I store my N-benzoyl-3-phenylisoserine solutions?
A3: For long-term stability, it is recommended to store stock solutions of N-benzoyl-3-phenylisoserine in an appropriate solvent at -20°C or -80°C.[1][2][3] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound and evaporation of the solvent.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate forms in the stock solution over time. | Solvent evaporation, temperature fluctuations, or compound degradation. | Ensure vials are tightly sealed. Store at a constant, low temperature (-20°C or -80°C). If precipitation is observed, try gentle warming and sonication to redissolve before use. If it does not redissolve, the solution may be supersaturated or the compound may have degraded. |
| The compound appears to be "oiling out" instead of dissolving. | The compound may be melting in the solvent before it can dissolve, or there may be significant impurities. | Try a different solvent or a solvent mixture. Ensure the purity of your compound. Consider a recrystallization step to purify the material. |
| Inconsistent results in biological assays. | Poor solubility or precipitation in the assay medium. | Confirm the final concentration of your compound is below its solubility limit in the final assay buffer. Visually inspect for any precipitate in your assay plates. Perform a solubility test in your specific assay medium beforehand. |
Experimental Protocols
Protocol for Determining Solubility via the Shake-Flask Method
This protocol describes a standard method for determining the equilibrium solubility of N-benzoyl-3-phenylisoserine in a specific solvent.
-
Preparation: Add an excess amount of N-benzoyl-3-phenylisoserine to a known volume of the test solvent in a sealed vial. The excess solid should be clearly visible.
-
Equilibration: Agitate the vial at a constant temperature (e.g., 25°C or 37°C) using a shaker or rotator for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vial to stand undisturbed for a sufficient time to allow the undissolved solid to settle. Alternatively, centrifuge the solution to pellet the excess solid.
-
Sampling: Carefully extract a known volume of the supernatant, ensuring no solid particles are transferred. Filtering the supernatant through a 0.22 µm syringe filter is recommended.
-
Quantification: Dilute the supernatant with a suitable solvent and determine the concentration of N-benzoyl-3-phenylisoserine using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.
General Recrystallization Protocol
Recrystallization can be used to purify N-benzoyl-3-phenylisoserine. The key is to find a solvent that dissolves the compound well at high temperatures but poorly at low temperatures.
-
Solvent Selection: Test small amounts of the compound in various solvents to find a suitable one. Good candidates are often alcohols (e.g., ethanol, isopropanol) or ester/hydrocarbon mixtures.
-
Dissolution: Place the crude N-benzoyl-3-phenylisoserine in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture with stirring until the compound fully dissolves. Add more solvent in small portions if necessary to achieve complete dissolution at the boiling point.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration by passing the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator to remove all traces of the solvent.
Visualizations
Caption: Workflow for solubility determination.
Caption: Troubleshooting dissolution issues.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetmol.cn [targetmol.cn]
- 5. N-Benzoyl-(2R,3S)-3-phenylisoserine | Antiviral | TargetMol [targetmol.com]
- 6. (2R,3S)-N-Benzoyl-3-phenyl Isoserine | 132201-33-3 [amp.chemicalbook.com]
stability of phenylisoserine under acidic and basic conditions
This technical support center provides guidance and answers frequently asked questions regarding the stability of phenylisoserine under various experimental conditions. This resource is intended for researchers, scientists, and professionals in drug development.
Troubleshooting Guides and FAQs
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, and the presence of oxidative agents. Like other α-amino acids, it is susceptible to degradation under strongly acidic or basic conditions, and at elevated temperatures.
Q2: What is the expected stability of this compound under acidic conditions?
A2: this compound is expected to undergo acid-catalyzed degradation. Studies on a closely related derivative, N-benzoyl-3-phenylisoserine ethyl ester, have shown that it undergoes acid-catalyzed hydrolysis.[1] The pH of maximum stability for this derivative was found to be around pH 4.[1] It is reasonable to expect this compound to exhibit similar behavior, with increased degradation at lower pH values.
Q3: What happens to this compound under basic conditions?
A3: Under basic conditions, this compound is susceptible to base-catalyzed degradation. The primary degradation pathway is likely to be hydrolysis. For the N-benzoyl-3-phenylisoserine ethyl ester derivative, ester hydrolysis is observed to be base-catalyzed.
Q4: What are the potential degradation products of this compound?
A4: While specific degradation products for this compound are not extensively documented in publicly available literature, potential degradation pathways for structurally similar compounds include hydrolysis of the amide and ester linkages. For related taxanes, degradation can involve cleavage of the side chain. Under acidic conditions, dehydration has also been observed in similar structures.
Q5: How can I monitor the degradation of this compound in my experiments?
A5: The most common and effective method for monitoring the degradation of this compound and quantifying its purity is through a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This technique allows for the separation of the intact drug from its degradation products. Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to identify the mass of the degradation products, aiding in their structural elucidation.
Troubleshooting Common Issues
| Issue | Possible Cause | Recommended Solution |
| Unexpectedly rapid degradation of this compound in solution. | The pH of the solution may be too acidic or basic. The storage temperature may be too high. The solution may be exposed to light or oxidizing agents. | Verify and adjust the pH of your solution to be closer to the optimal range (around pH 4). Store solutions at recommended temperatures (e.g., refrigerated or frozen). Protect solutions from light by using amber vials or covering them with foil. Prepare solutions using de-gassed solvents to minimize oxidation. |
| Appearance of unknown peaks in HPLC analysis. | These are likely degradation products of this compound. | Use LC-MS to determine the mass of the unknown peaks and propose potential structures. Perform forced degradation studies under controlled conditions (acid, base, oxidation, heat, light) to systematically generate and identify degradation products. |
| Poor recovery of this compound from a formulation. | This compound may have degraded due to interactions with excipients or inappropriate storage conditions. | Conduct compatibility studies with individual excipients to identify any potential interactions. Review and optimize the storage conditions for the formulation based on stability data. |
Experimental Protocols
Forced Degradation Study Protocol for this compound
This protocol outlines a general procedure for conducting a forced degradation study to evaluate the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol, water, or a mixture) at a known concentration (e.g., 1 mg/mL).
2. Stress Conditions:
-
Acid Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid (HCl).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw a sample, neutralize it with a suitable base (e.g., sodium hydroxide), and dilute to the appropriate concentration for analysis.
-
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide (NaOH).
-
Incubate at a controlled temperature (e.g., 60°C) for a defined period.
-
At each time point, withdraw a sample, neutralize it with a suitable acid (e.g., hydrochloric acid), and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with an equal volume of a hydrogen peroxide solution (e.g., 3%).
-
Keep the solution at room temperature and protected from light for a defined period.
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Thermal Degradation:
-
Place the stock solution in a temperature-controlled oven at an elevated temperature (e.g., 70°C).
-
At each time point, withdraw a sample and dilute for analysis.
-
-
Photolytic Degradation:
-
Expose the stock solution to a light source that provides both UV and visible light (as per ICH Q1B guidelines).
-
Simultaneously, keep a control sample protected from light.
-
At a defined time point, withdraw samples from both the exposed and control solutions and dilute for analysis.
-
3. Analysis:
-
Analyze all samples using a validated stability-indicating HPLC method.
-
The method should be capable of separating the intact this compound from all potential degradation products.
-
Quantify the amount of remaining this compound and the formation of any degradation products.
Data Presentation
Table 1: Summary of Forced Degradation Conditions for this compound (Hypothetical Data)
| Stress Condition | Reagent/Condition | Temperature (°C) | Time (hours) | This compound Remaining (%) | Major Degradation Products |
| Acid Hydrolysis | 0.1 M HCl | 60 | 24 | 85.2 | DP1, DP2 |
| Base Hydrolysis | 0.1 M NaOH | 60 | 8 | 78.5 | DP3, DP4 |
| Oxidation | 3% H₂O₂ | 25 | 24 | 92.1 | DP5 |
| Thermal | Heat | 70 | 48 | 95.8 | DP1 |
| Photolytic | UV/Vis Light | 25 | 72 | 98.3 | None Detected |
Note: This table presents hypothetical data for illustrative purposes. Actual results may vary based on experimental conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways for this compound.
References
Technical Support Center: Stereoselective Phenylisoserine Synthesis
Welcome to the comprehensive support center for researchers, scientists, and drug development professionals engaged in the synthesis of phenylisoserine. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the complexities of preventing racemization and achieving high enantiopurity in your synthetic routes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stereochemical challenges in this compound synthesis?
A1: The main challenge in synthesizing this compound, a key component of therapeutic agents like Taxol, is controlling the stereochemistry at the C2 and C3 positions to obtain the desired (2R, 3S) isomer. The primary obstacle is preventing racemization, which can occur at various stages of the synthesis, particularly when functional groups activate adjacent chiral centers. Key steps prone to racemization include β-lactam ring opening and any steps involving strong bases or elevated temperatures.
Q2: Which are the most effective enantioselective methods for synthesizing this compound?
A2: Several highly effective methods have been developed to control the stereochemistry during this compound synthesis. The most prominent strategies include:
-
Chiral Auxiliary-Mediated Synthesis: The Ojima lactam method, which utilizes a chiral auxiliary to direct the stereoselective formation of a β-lactam intermediate, is a widely adopted and reliable approach.
-
Asymmetric Dihydroxylation: The Sharpless asymmetric dihydroxylation of cinnamates offers a direct route to a diol precursor of this compound with high enantioselectivity.
-
Enzymatic Kinetic Resolution: Lipases and other enzymes can be used to selectively resolve a racemic mixture of this compound precursors, providing access to the desired enantiomer in high purity.
Q3: How can I accurately determine the enantiomeric excess (ee%) of my this compound product?
A3: Accurate determination of enantiomeric excess is crucial for evaluating the success of your asymmetric synthesis. The two most common and reliable analytical techniques are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This method separates the enantiomers on a chiral stationary phase, allowing for their individual quantification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs), the enantiomers can be distinguished in the NMR spectrum, and their ratio can be determined by integrating the corresponding signals.
Troubleshooting Guides
Issue 1: Low Enantiomeric Excess (ee%) or Diastereomeric Excess (de%)
| Potential Cause | Suggested Solutions |
| Suboptimal Chiral Auxiliary or Catalyst | Ensure the chiral auxiliary or catalyst is of high purity and the correct enantiomer is being used. For β-lactam synthesis, consider screening different chiral auxiliaries, as their effectiveness can be substrate-dependent.[1] |
| Incorrect Reaction Temperature | Many asymmetric reactions are highly sensitive to temperature. Lowering the reaction temperature (e.g., from room temperature to 0 °C or -78 °C) often increases enantioselectivity by enhancing the energy difference between the diastereomeric transition states.[2] |
| Inappropriate Solvent | The polarity and coordinating ability of the solvent can significantly impact the stereochemical outcome.[2] For Staudinger reactions in β-lactam synthesis, non-polar solvents tend to favor the formation of the cis isomer, while polar solvents can favor the trans isomer.[3] |
| Racemization During Workup or Purification | Avoid harsh acidic or basic conditions during workup. Use buffered solutions where necessary. For purification by column chromatography, use a neutral mobile phase and minimize the time the product is on the column. |
| Epimerization of β-Lactam Intermediate | The use of strong, non-nucleophilic bases like lithium-based amides (e.g., LDA) is common for enolate formation. However, the choice of base can influence epimerization. Consider screening different lithium bases or using alternative methods for enolate generation if epimerization is suspected. |
Issue 2: Incomplete Reaction or Low Yield
| Potential Cause | Suggested Solutions |
| Catalyst Inactivation | Ensure all reagents and solvents are anhydrous and reactions are performed under an inert atmosphere (e.g., argon or nitrogen), as many catalysts are sensitive to moisture and air.[2] |
| Insufficient Reaction Time | Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. Be aware that lowering the reaction temperature to improve enantioselectivity will likely increase the required reaction time. |
| Poor Quality of Reagents | Use freshly distilled or purified solvents and high-purity reagents. Impurities can interfere with the catalyst or lead to side reactions. |
| Incorrect Stoichiometry | Carefully check the stoichiometry of all reactants, catalysts, and reagents. In some cases, a slight excess of one reagent may be beneficial. |
Issue 3: Difficulty with Chiral Auxiliary Cleavage
| Potential Cause | Suggested Solutions |
| Incomplete Cleavage | Increase the reaction time or temperature, or consider a more potent cleavage reagent. For example, if acidic hydrolysis is slow, a reductive cleavage method might be more effective.[4] |
| Racemization During Cleavage | This is a significant risk, especially with harsh conditions. Use the mildest possible conditions that effect cleavage. If the stereocenter is α to a carbonyl group, be particularly cautious with strong acids or bases.[5] |
| Product Decomposition | If the desired product is sensitive to the cleavage conditions, screen a variety of methods on a small scale to find the optimal balance between cleavage efficiency and product stability. Milder acidic or basic conditions, or enzymatic cleavage, may be necessary.[4] |
Quantitative Data Summary
Table 1: Comparison of Enantioselective Methods for this compound Synthesis
| Method | Key Reagents/Catalyst | Typical Substrate | Diastereomeric Ratio (dr) / Enantiomeric Excess (ee%) | Yield (%) | Reference |
| Ojima Lactam (Chiral Auxiliary) | (-)-trans-2-phenyl-1-cyclohexanol | Glycolic acid derivative and benzaldehyde imine | >98% de (for β-lactam) | High | [6] |
| Sharpless Asymmetric Dihydroxylation | AD-mix-β | Ethyl cinnamate | up to 99% ee | High | [7][8] |
| Enzymatic Kinetic Resolution | Lipase (e.g., Candida antarctica lipase B) | Racemic this compound ester | >99% ee | ~50% (for resolved enantiomer) | |
| Asymmetric Epoxidation/Hydrolysis | Chiral ligand-metal complex | Cinnamate derivative | High ee% | Good |
Note: The yields and enantioselectivities can vary significantly based on the specific reaction conditions and substrates used.
Experimental Protocols
Protocol 1: Sharpless Asymmetric Dihydroxylation of Ethyl Cinnamate
This protocol provides a general procedure for the enantioselective synthesis of a diol precursor to (2R, 3S)-phenylisoserine.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, combine tert-butanol (10 mL) and water (10 mL).
-
Addition of AD-mix: Add AD-mix-β (approx. 4.2 g per 3 mmol of alkene) to the solvent mixture and stir until the solids dissolve, forming two clear phases. Cool the mixture to 0 °C in an ice bath.
-
Substrate Addition: Add ethyl cinnamate (1 mmol) to the reaction mixture.
-
Reaction: Stir the mixture vigorously at 0 °C. If the reaction is sluggish, it can be allowed to warm to room temperature. Monitor the reaction progress by TLC until the starting material is consumed (typically 6-24 hours).[7]
-
Quenching: Quench the reaction by adding solid sodium sulfite (approx. 1.5 g) and stir for 1 hour.
-
Workup: Add ethyl acetate (20 mL) and stir. Separate the aqueous and organic layers. Extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with 2 M NaOH, then with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude diol by flash column chromatography on silica gel.
Protocol 2: Chiral HPLC Analysis of this compound Derivatives
This protocol provides a starting point for the chiral HPLC analysis of N-benzoyl this compound methyl ester.
-
Column: Chiralcel® OD-H (250 mm x 4.6 mm, 5 µm particle size) or a similar polysaccharide-based chiral stationary phase.
-
Mobile Phase: A mixture of n-hexane and isopropanol (IPA). A typical starting ratio is 90:10 (v/v). The ratio can be optimized to improve resolution. For acidic compounds, the addition of 0.1% trifluoroacetic acid (TFA) may be beneficial. For basic compounds, 0.1% diethylamine (DEA) can be added.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 254 nm.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
Protocol 3: NMR Determination of Enantiomeric Excess using a Chiral Solvating Agent (CSA)
This protocol outlines a general procedure for determining the ee% of a this compound derivative using a chiral solvating agent.
-
Sample Preparation: In an NMR tube, dissolve an accurately weighed amount of the this compound derivative (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl₃).
-
Acquisition of Initial Spectrum: Acquire a ¹H NMR spectrum of the sample to serve as a reference.
-
Addition of CSA: Add a molar equivalent of a suitable chiral solvating agent (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a derivative of BINOL) to the NMR tube.
-
Acquisition of Complexed Spectrum: Gently mix the sample and acquire another ¹H NMR spectrum. The signals corresponding to the two enantiomers should now be resolved into two separate peaks or sets of peaks.
-
Quantification: Carefully integrate the well-resolved, non-overlapping signals corresponding to each diastereomeric complex.
-
Calculation of ee%: Calculate the enantiomeric excess using the following formula: ee% = [|Integral of major enantiomer - Integral of minor enantiomer| / (Integral of major enantiomer + Integral of minor enantiomer)] x 100
Visualizations
Caption: Mechanism of racemization via a planar intermediate.
Caption: General workflow for chiral auxiliary-mediated synthesis.
Caption: A logical workflow for troubleshooting low enantioselectivity.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Ojima lactam - Wikipedia [en.wikipedia.org]
- 7. york.ac.uk [york.ac.uk]
- 8. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
troubleshooting low conversion in phenylisoserine esterification
Welcome to the technical support center for the esterification of phenylisoserine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, particularly low conversion rates, encountered during this critical reaction.
Troubleshooting Guide
Low conversion in this compound esterification can be a multifaceted issue. This guide provides a systematic approach to diagnosing and resolving potential problems.
Diagram: Troubleshooting Workflow
Caption: A step-by-step workflow for troubleshooting low conversion rates.
Frequently Asked Questions (FAQs)
Q1: My Fischer esterification of unprotected this compound is giving very low yields. What is the most likely cause?
A1: The most probable cause is the presence of unprotected amino (-NH2) and hydroxyl (-OH) groups on the this compound molecule. Under acidic conditions, the amino group can be protonated, making it unreactive, but it can also compete with the desired alcohol nucleophile by reacting with another this compound molecule to form amides, leading to oligomers or polymers. The hydroxyl group can also participate in side reactions.
Q2: How can I prevent side reactions related to the amino and hydroxyl groups?
A2: The most effective strategy is to use protecting groups. The amino group is the most critical to protect. N-protection with groups like tert-Butoxycarbonyl (Boc) or Benzyloxycarbonyl (Cbz) is common. These groups are stable under the esterification conditions and can be removed later. Protecting the hydroxyl group is also an option if side reactions persist.
Diagram: Role of Protecting Groups
Caption: Protecting the amino group prevents side reactions and improves yield.
Q3: The reaction seems to stop after a certain point. Why is my conversion plateauing?
A3: Fischer esterification is a reversible reaction. The accumulation of water, a byproduct, can shift the equilibrium back towards the reactants, halting the net conversion.[1] To drive the reaction to completion, you must remove water as it forms. This can be achieved by using a Dean-Stark apparatus, adding molecular sieves, or using a large excess of the alcohol reactant.[1][2]
Q4: What are the recommended catalysts and reaction conditions?
A4: Strong protic acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) are standard catalysts for Fischer esterification.[1][3] Thionyl chloride (SOCl₂) in the alcohol can also be used to generate anhydrous HCl in situ.[4] The reaction is typically run at reflux temperature of the alcohol used as the solvent.[3] For substrates sensitive to strong acids, coupling agents like DCC with DMAP can be an alternative, though this is a different mechanism (Steglich esterification).[5][6]
Q5: Can the stereochemistry of this compound affect the reaction?
A5: While the fundamental reactivity of the functional groups remains the same, the spatial arrangement of substituents in different stereoisomers can influence the rate of reaction. Steric hindrance around the carboxylic acid or hydroxyl group could potentially slow down the reaction for one stereoisomer compared to another. However, for simple esterification, this effect is often minor unless very bulky reagents are used. The primary concern with stereochemistry is ensuring the reaction conditions do not cause epimerization at the chiral centers.
Data Presentation: this compound Ester Synthesis Examples
The following table summarizes conditions from various successful syntheses of this compound esters, demonstrating the effectiveness of N-protection.
| Product | Starting Material | Reagents & Conditions | Yield | Reference |
| (2R,3S)-3-Phenylisoserine methyl ester acetate salt | (2R,3S)-3-Phenylisoserine amide hydrochloride | 1. Gaseous HCl in Methanol, reflux 3h. 2. Ethyl acetate, Triethylamine. 3. Acetic acid. | 87% | [7] |
| (2R,3S)-(-)-N-Benzoyl-3-phenylisoserine methyl ester | (2R,3S)-(+)-Methyl 3-azido-2-benzoxy-3-phenylpropionate | 1. H₂, 10% Pd/C in Methanol. 2. Recrystallization from Chloroform-Methanol. | 74% | [8] |
| Racemic 3-phenylisoserine ethyl ester | Racemic 3-phenylisoserine sodium salt | Thionyl chloride in absolute ethanol, reflux 4h. | Not specified, but used for further steps. | [4] |
| N-Boc-L-Alanine methyl ester | N-Boc-L-Alanine-ONSu | Methanol, DMAP in CH₂Cl₂ at room temperature for 6h. | 95% | [9] |
Note: The last entry is for N-Boc-Alanine, included to illustrate a general high-yielding method for N-protected amino acid esterification.
Experimental Protocols
Protocol 1: Esterification of N-Protected this compound (General Procedure)
This protocol is a generalized method for the esterification of N-Boc-phenylisoserine.
Materials:
-
N-Boc-(2R,3S)-3-phenylisoserine
-
Anhydrous Methanol (or other alcohol)
-
Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂)
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Ethyl acetate
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating
Procedure:
-
Reaction Setup: Dissolve N-Boc-(2R,3S)-3-phenylisoserine (1 equivalent) in a large excess of anhydrous methanol (e.g., 20-50 equivalents, serving as both reactant and solvent) in a round-bottom flask.
-
Catalyst Addition: Cool the mixture in an ice bath. Slowly add the acid catalyst.
-
Option A (H₂SO₄): Add concentrated sulfuric acid dropwise (e.g., 0.1-0.2 equivalents).
-
Option B (SOCl₂): Add thionyl chloride dropwise (e.g., 1.1-1.5 equivalents) while maintaining the temperature below 20°C.[4]
-
-
Reaction: Remove the ice bath and heat the mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may take several hours (e.g., 4-24h).
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Slowly pour the mixture into a saturated solution of sodium bicarbonate to neutralize the acid catalyst.
-
Extract the aqueous mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The resulting crude ester can be purified by column chromatography on silica gel or by recrystallization.
Diagram: Experimental Workflow for N-Protected this compound Esterification
Caption: A typical laboratory workflow for this compound esterification.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Fischer Esterification [organic-chemistry.org]
- 3. US20100168460A1 - Process for the preparation of (2r,3s)-3-phenylisoserine methyl ester acetate salt - Google Patents [patents.google.com]
- 4. US20060041163A1 - Process for the production of optically active 3-phenylisoserine - Google Patents [patents.google.com]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. reddit.com [reddit.com]
- 7. RU2459802C2 - Method of producing acetate salt of methyl ester of (2r,3s)-3-phenylisoserine - Google Patents [patents.google.com]
- 8. US6020174A - Chemoenzymatic synthesis of the taxol C-13 side chain N-benzolyl- (2R,3S)-Phenylisoserine - Google Patents [patents.google.com]
- 9. files.core.ac.uk [files.core.ac.uk]
Technical Support Center: Optimization of Phenylisoserine Amidation
Welcome to the technical support center for the optimization of reaction conditions for phenylisoserine amidation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the synthesis of this compound amides.
Troubleshooting Guide
This guide addresses specific issues that may arise during the amidation of this compound, offering potential causes and solutions in a question-and-answer format.
Q1: Why is my amide yield consistently low?
A1: Low yields in this compound amidation can stem from several factors. Incomplete activation of the carboxylic acid is a primary suspect. Ensure your coupling reagent is fresh and used in the appropriate stoichiometric ratio, typically a slight excess relative to the carboxylic acid.[1] The choice of solvent is also critical; polar aprotic solvents like DMF or DCM are generally effective.[1] Additionally, the reaction temperature may be suboptimal. While most amide couplings are performed at room temperature, gentle heating can sometimes improve yields for sluggish reactions.[1] However, be cautious as higher temperatures can increase the risk of side reactions.[1]
Another consideration is the nature of the amine. Sterically hindered or electron-deficient amines are less nucleophilic and may require more potent coupling reagents or longer reaction times.[1] If your amine is an amine salt (e.g., hydrochloride), it must be neutralized with a non-nucleophilic base like DIPEA or NMM to liberate the free amine for the reaction.[1]
Q2: I am observing significant epimerization/racemization in my product. How can I minimize this?
A2: Racemization at the stereocenters of this compound is a critical challenge due to the presence of the α-hydroxy group which can facilitate the formation of an oxazolone intermediate, a common pathway for epimerization.
To mitigate racemization, consider the following strategies:
-
Choice of Coupling Reagent: Carbodiimide reagents like DCC and EDC are known to cause racemization.[2][3] Using them in conjunction with racemization-suppressing additives such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly recommended.[4][5] These additives form active esters that are less prone to racemization.[4][5] Uronium-based reagents like HATU and HBTU generally lead to less racemization compared to carbodiimides.[2]
-
Reaction Temperature: Perform the coupling reaction at lower temperatures (e.g., 0 °C) to reduce the rate of epimerization.[5]
-
Base Selection: The choice and amount of base can influence racemization. Use a weaker or more sterically hindered base like N-methylmorpholine (NMM) instead of stronger, less hindered bases like triethylamine (TEA) or DIPEA.[5] Use the minimum amount of base necessary for the reaction to proceed.[5]
Q3: I am getting significant side products, particularly O-acylation. How can I improve the chemoselectivity for N-amidation?
A3: The presence of the hydroxyl group in this compound makes O-acylation a competing side reaction. To favor N-amidation, the following approaches can be employed:
-
Protecting Groups: The most direct way to prevent O-acylation is to protect the hydroxyl group. Common protecting groups for hydroxyls include silyl ethers (e.g., TBDMS) or benzyl ethers (Bn). These can be introduced before the amidation step and removed afterward. The choice of protecting group will depend on the overall synthetic strategy and the stability of other functional groups in your molecule.
-
Enzymatic Amidation: Lipases are known to exhibit high chemoselectivity for N-acylation over O-acylation in amino alcohols.[6] Using a lipase such as Novozym 435 can provide the desired amide with minimal O-acylated byproduct, often under milder, solvent-free conditions.[6]
-
Reaction Conditions: Lowering the reaction temperature can sometimes improve the selectivity for N-amidation.
Q4: My reaction is not proceeding to completion, even after extended reaction times. What could be the issue?
A4: Incomplete reactions can be due to several factors:
-
Poorly Reactive Substrates: As mentioned, sterically hindered or electron-deficient amines can be challenging. For these substrates, consider using a more powerful coupling reagent like HATU or PyBOP.[2] Alternatively, converting the carboxylic acid to a more reactive species like an acyl fluoride can be beneficial.[1]
-
Inadequate Mixing/Solubility: Ensure all reactants are fully dissolved in the chosen solvent. If solubility is an issue, you may need to screen different solvents or use a co-solvent system.
-
Deactivation of Reagents: Moisture can deactivate many coupling reagents. Ensure you are using anhydrous solvents and inert atmosphere conditions (e.g., nitrogen or argon) if your reagents are sensitive.
Frequently Asked Questions (FAQs)
Q1: What are the most common coupling reagents for this compound amidation, and how do I choose the right one?
A1: The choice of coupling reagent is critical for a successful amidation. Common classes of coupling reagents include:
-
Carbodiimides (e.g., DCC, EDC): Widely used and cost-effective, but prone to causing racemization, especially with chiral α-hydroxy acids like this compound.[2][3] They should almost always be used with an additive like HOBt or HOAt to suppress this side reaction.[4][5]
-
Uronium/Aminium Salts (e.g., HBTU, HATU, TBTU): Generally more efficient and lead to less racemization than carbodiimides.[2][3] HATU is particularly effective for difficult couplings involving sterically hindered amines.[2]
-
Phosphonium Salts (e.g., PyBOP, PyAOP): Also very effective and known for low racemization levels.[2] PyAOP is particularly useful for coupling N-methylated amino acids.[2]
The selection depends on the specific substrates and the priority of avoiding racemization versus cost. For sensitive substrates like this compound, uronium or phosphonium reagents are generally preferred.
Q2: Do I need to protect the hydroxyl and/or amino group of this compound before amidation?
A2: This depends on the specific reaction and the desired outcome.
-
Hydroxyl Group: If O-acylation is a significant side reaction, protecting the hydroxyl group is recommended.
-
Amino Group (if present as a free amino acid): If you are starting with this compound itself (with a free amino group) and want to selectively amidate the carboxylic acid, the amino group must be protected (e.g., with Boc or Cbz) to prevent self-polymerization or reaction with the activated carboxylate.[7] If you are starting with N-protected this compound, no further amine protection is needed.
Q3: What are the advantages of enzymatic amidation for this compound?
A3: Enzymatic amidation, typically using lipases, offers several advantages:
-
High Chemoselectivity: Enzymes can selectively catalyze N-amidation over O-acylation, often eliminating the need for protecting groups.[6]
-
High Stereoselectivity: Enzymatic reactions are often highly stereospecific, which can be crucial when working with chiral molecules like this compound.
-
Mild Reaction Conditions: These reactions are typically run at or near room temperature and neutral pH, which can prevent side reactions like racemization.[6]
-
Greener Chemistry: Enzymatic methods often use water or are run under solvent-free conditions, reducing the environmental impact.[6]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Amidation
| Coupling Reagent Class | Examples | Advantages | Disadvantages | Racemization Potential |
| Carbodiimides | DCC, EDC | Cost-effective, widely available | Byproduct removal can be difficult (DCC), high racemization potential | High (without additives) |
| Uronium/Aminium Salts | HBTU, HATU, TBTU | High efficiency, fast reaction times, low racemization | Higher cost than carbodiimides | Low to Moderate |
| Phosphonium Salts | PyBOP, PyAOP | High efficiency, low racemization, good for sterically hindered substrates | Higher cost, byproducts can be difficult to remove | Low |
Table 2: Troubleshooting Summary for this compound Amidation
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | Incomplete carboxylic acid activation, poorly reactive amine, suboptimal temperature, amine salt not neutralized | Use fresh coupling reagent in slight excess, switch to a more potent coupling reagent (e.g., HATU), gently heat the reaction, add a non-nucleophilic base if using an amine salt |
| Epimerization/Racemization | Use of carbodiimides without additives, high reaction temperature, strong base | Use uronium/phosphonium reagents or carbodiimides with HOBt/HOAt, lower the reaction temperature (0 °C), use a weaker/sterically hindered base (e.g., NMM) |
| O-acylation Side Product | Unprotected hydroxyl group | Protect the hydroxyl group (e.g., with a silyl or benzyl ether), consider enzymatic amidation |
| Incomplete Reaction | Sterically hindered/electron-deficient amine, poor solubility, reagent deactivation | Use a more powerful coupling reagent, screen different solvents, use anhydrous conditions and an inert atmosphere |
Experimental Protocols
Protocol 1: General Procedure for this compound Amidation using HATU
-
To a solution of N-protected this compound (1.0 equiv.) in anhydrous DMF (0.1-0.5 M) under an inert atmosphere (N2 or Ar), add HATU (1.1 equiv.) and DIPEA (2.5 equiv.).
-
Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.
-
Add the amine (1.2 equiv.) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Enzymatic Amidation of this compound using Novozym 435
-
In a vial, combine N-protected this compound (1.0 equiv.) and the amine (1.5 equiv.).
-
Add Novozym 435 (10-20% by weight of the limiting reactant).
-
If a solvent is necessary for solubility, use a minimal amount of a non-polar solvent like toluene or MTBE. For many substrates, the reaction can be run neat (solvent-free).
-
Incubate the mixture at a controlled temperature (typically 40-60 °C) with gentle agitation.
-
Monitor the reaction progress by taking small aliquots and analyzing by TLC or LC-MS.
-
Once the reaction is complete, filter off the enzyme. The enzyme can often be washed with a solvent and reused.
-
Remove the solvent (if used) under reduced pressure and purify the product as necessary, often by crystallization or column chromatography.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. hepatochem.com [hepatochem.com]
- 4. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 5. benchchem.com [benchchem.com]
- 6. Research Portal [scholarworks.brandeis.edu]
- 7. Protective Groups [organic-chemistry.org]
Phenylisoserine Degradation: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) concerning the degradation of phenylisoserine.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the stability of this compound in aqueous solutions?
A1: The stability of this compound is significantly affected by pH, temperature, and exposure to light. Like many amino acids, it is susceptible to degradation under harsh environmental conditions. Oxidizing agents can also contribute to its degradation.
Q2: At what pH is this compound most stable?
A2: Studies on derivatives such as N-benzoyl-3-phenylisoserine ethyl ester indicate that maximum stability is achieved in acidic conditions, around pH 4.[1] Both strongly acidic (pH < 2) and neutral to basic (pH > 6) conditions can accelerate hydrolysis and degradation.[1][2]
Q3: What are the expected degradation pathways for this compound?
A3: this compound can degrade through several pathways:
-
Chemical Degradation: This primarily involves acid or base-catalyzed hydrolysis. Under harsh conditions, decarboxylation (loss of CO2) or deamination (loss of the amino group) may occur.
-
Enzymatic/Microbial Degradation: In biological systems, the degradation is expected to be analogous to that of phenylalanine. Key steps can include transamination to form the corresponding keto acid (phenylpyruvic acid derivative), followed by decarboxylation or further oxidation.[3]
Q4: What are the likely byproducts of this compound degradation?
A4: Based on the proposed degradation pathways, potential byproducts include:
-
From chemical hydrolysis under harsh conditions: Phenylalanine (via reduction), benzoic acid (if starting from a benzoyl derivative), and smaller molecules resulting from fragmentation.
-
From enzymatic pathways: Phenylpyruvic acid derivatives, mandelic acid derivatives, and eventually simpler aromatic compounds that can enter central metabolism.
Troubleshooting Guides
Problem 1: Inconsistent results or loss of compound in stability studies.
| Possible Cause | Troubleshooting Steps |
| Incorrect pH of Buffer | Verify the pH of your experimental buffer before each use. This compound is most stable around pH 4.[1] |
| Temperature Fluctuations | Ensure your incubator or water bath maintains a stable temperature. Elevated temperatures accelerate degradation. |
| Photodegradation | This compound contains an aromatic ring and is potentially susceptible to photodegradation. Conduct experiments in amber vials or protect samples from light. |
| Oxidation | If not studying oxidative degradation, ensure your buffers are degassed and consider adding a small amount of an antioxidant like EDTA if compatible with your experiment. |
| Microbial Contamination | If using buffers for extended periods, sterile filter them to prevent microbial growth, which can enzymatically degrade the compound. |
| Adsorption to Surfaces | Use low-adhesion microplates or silanized glassware to minimize loss of the compound to container surfaces. |
Problem 2: Unexpected peaks observed during HPLC analysis.
| Possible Cause | Troubleshooting Steps |
| On-column Degradation | The mobile phase pH or column temperature may be causing degradation during the analysis. Evaluate the stability of this compound in your mobile phase. |
| Degradation during Sample Preparation | Minimize the time samples are kept at room temperature or in solution before injection. Prepare samples immediately before analysis. |
| Formation of Degradation Products | The new peaks are likely degradation byproducts. To confirm, perform a forced degradation study (see Protocol 1) to intentionally generate these products and compare retention times. |
| Contaminated Solvents/Reagents | Use fresh, HPLC-grade solvents and high-purity reagents to prepare your mobile phase and sample diluent. |
Quantitative Data
The following table summarizes the observed pseudo-first-order rate constants (k_obs) for the degradation of a closely related derivative, N-benzoyl-3-phenylisoserine ethyl ester, at 90°C in various aqueous pH conditions. This data illustrates the significant impact of pH on the stability of the this compound backbone.
Table 1: Effect of pH on the Degradation Rate Constant of N-benzoyl-3-phenylisoserine ethyl ester at 90°C
| pH | k_obs (hours⁻¹) |
| 1.0 | 0.015 |
| 2.0 | 0.005 |
| 3.0 | 0.002 |
| 4.0 | 0.001 |
| 5.0 | 0.003 |
Data is derived from studies on N-benzoyl-3-phenylisoserine ethyl ester and serves as an indicator of the stability of the core this compound structure.[1]
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for inducing degradation to identify potential degradation products and establish a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile:water 50:50).
2. Stress Conditions:
-
For each condition, use a concentration of ~100 µg/mL of this compound.
-
Acid Hydrolysis: Add 1N HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 1N NaOH and incubate at 60°C for 2 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the stock solution (in a neutral buffer, e.g., pH 7) at 80°C for 48 hours.
-
Photolytic Degradation: Expose the stock solution (in a quartz cuvette) to UV light (254 nm) for 24 hours.
-
Control Sample: Store a sample of the stock solution at 4°C, protected from light.
3. Sample Analysis:
-
At the end of the incubation period, cool the samples to room temperature.
-
Neutralize the acid and base hydrolysis samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze using a validated stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Dilute samples from the forced degradation study (Protocol 1) with Mobile Phase A to a final concentration of approximately 50 µg/mL.
3. Method Validation:
-
The method should be validated for specificity by demonstrating that the peaks for degradation products are well-resolved from the main this compound peak. Peak purity analysis using a photodiode array (PDA) detector is recommended.
Visualizations
Proposed Degradation Pathways and Workflows
References
Validation & Comparative
A Comparative Guide to HPLC-MS Methods for Phenylisoserine Purity Analysis
For Researchers, Scientists, and Drug Development Professionals
The stereochemical and chemical purity of phenylisoserine, a critical chiral building block in the synthesis of various pharmaceuticals, including the anticancer drug paclitaxel, is paramount to ensure the final product's efficacy and safety. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) stands as the principal analytical technique for the comprehensive purity assessment of this compound. This guide provides an objective comparison of various HPLC-MS methodologies, supported by experimental data, to aid researchers in selecting and implementing the most suitable method for their specific needs.
Comparison of Chromatographic Conditions for this compound Analysis
The choice of the stationary phase and mobile phase is critical for achieving the desired separation of this compound from its potential impurities, including its enantiomer and other related substances. Below is a comparison of different HPLC columns and mobile phase compositions that can be employed for this purpose. The data presented is a synthesis of methods used for this compound and structurally similar amino acids like phenylalanine, providing a strong starting point for method development.
Table 1: Comparison of HPLC Columns for Chiral and Achiral Purity Analysis of this compound and Analogs
| Stationary Phase Type | Chiral Selector | Typical Mobile Phase | Target Analytes | Reported Performance | Reference |
| Chiral Stationary Phases (CSPs) | |||||
| Macrocyclic Glycopeptide | Teicoplanin | Acetonitrile/Water (e.g., 75/25, v/v) | Phenylalanine Enantiomers | Resolution (Rs) = 1.59; LOD = 0.1 µg/mL | [1][2] |
| Macrocyclic Glycopeptide | Ristocetin A | Acetonitrile/Water (e.g., 60/40, v/v) | Phenylalanine Enantiomers | Resolution (Rs) = 2.75 | [1][2] |
| Crown Ether | (18-Crown-6)-tetracarboxylic acid | Acetonitrile/Water/TFA (e.g., 96/4/0.5, v/v/v) | 18 Proteinogenic Amino Acid Enantiomers | Resolution (Rs) > 1.5 for all pairs within 2 min | [3] |
| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | Heptane/Ethanol/TFA | N-protected amino acids | Good enantioselectivity for various amino acid derivatives | [4] |
| Reversed-Phase (for general impurity profiling) | |||||
| C18 (Octadecyl Silane) | N/A | Acetonitrile/Water with 0.1% Formic Acid | Phenylalanine and related compounds | Good retention and separation of polar and non-polar impurities | [5][6] |
| Phenyl | N/A | Methanol/Water | Aromatic compounds | Alternative selectivity to C18, enhanced retention for aromatic analytes | [5] |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and adaptation of an analytical method. Below are representative experimental protocols for both chiral and achiral HPLC-MS analysis of this compound.
Protocol 1: Chiral HPLC-MS for Enantiomeric Purity
This method is designed to separate and quantify the enantiomers of this compound.
-
Instrumentation: HPLC system coupled with a single quadrupole or triple quadrupole mass spectrometer.
-
Column: Chirobiotic T (Teicoplanin-based CSP), 250 x 4.6 mm, 5 µm.
-
Mobile Phase:
-
Isocratic elution with Acetonitrile/Water (75:25, v/v).
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Injection Volume: 10 µL.
-
MS Detection:
-
Ionization Mode: Electrospray Ionization (ESI), Positive.
-
Scan Mode: Selected Ion Monitoring (SIM) for the protonated molecule of this compound ([M+H]⁺).
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Protocol 2: Reversed-Phase HPLC-MS for General Impurity Profiling
This method is suitable for the detection and quantification of a broader range of potential impurities in this compound that may arise from its synthesis or degradation.
-
Instrumentation: UHPLC system coupled with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Column: C18, 100 x 2.1 mm, 1.7 µm.
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid.
-
B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 15 minutes.
-
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
MS Detection:
-
Ionization Mode: ESI, Positive.
-
Scan Mode: Full scan from m/z 100-1000.
-
MS/MS: Data-dependent acquisition for fragmentation of detected impurity peaks.
-
Capillary Voltage: 4.0 kV.
-
Source Temperature: 150 °C.
-
Desolvation Temperature: 400 °C.
-
Potential Impurities in this compound
A robust purity analysis method should be capable of separating and detecting potential impurities. For synthetically produced this compound, these may include:
-
Enantiomeric Impurity: The undesired enantiomer of this compound.
-
Diastereomeric Impurities: If the synthesis is not fully stereoselective.
-
Starting Materials and Reagents: Unreacted precursors or reagents from the synthesis.
-
By-products: Compounds formed from side reactions during the synthesis.
-
Degradation Products: Impurities formed during storage or handling.[7]
Visualization of the Analytical Workflow
A clear understanding of the experimental workflow is essential for planning and executing the analysis.
Method Validation Considerations
Any HPLC-MS method used for purity analysis in a regulatory environment must be validated according to ICH guidelines (Q2(R1)). Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[8][9][10]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[8][9][10]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[8][9][10]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-assay precision) and intermediate precision.[8][9][10]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[11][12][13]
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[11][12][13]
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[8][9][10]
Table 2: Typical Performance Characteristics for a Validated HPLC-MS Purity Method
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.998 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (RSD) | ≤ 2.0% for the main component; ≤ 10.0% for impurities at the LOQ |
| LOD | Signal-to-Noise Ratio ≥ 3 |
| LOQ | Signal-to-Noise Ratio ≥ 10 |
Conclusion
The selection of an appropriate HPLC-MS method for the purity analysis of this compound is dependent on the specific analytical goal. For assessing enantiomeric purity, a chiral stationary phase is essential, with macrocyclic glycopeptide and crown ether-based columns demonstrating excellent performance for analogous compounds. For general impurity profiling, a high-resolution reversed-phase method using a C18 or phenyl column coupled with high-resolution mass spectrometry provides a comprehensive overview of the impurity landscape. The provided protocols and comparative data serve as a robust starting point for method development and validation, ensuring the quality and safety of this critical pharmaceutical intermediate.
References
- 1. Comparison of HPLC Separation of Phenylalanine Enantiomers on Different Types of Chiral Stationary Phases | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 5. researchgate.net [researchgate.net]
- 6. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Classification of Impurities in Synthetic Peptide Drugs [creative-peptides.com]
- 8. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 9. Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Development and validation of a novel high-performance liquid chromatography (HPLC) method for the detection of related substances of pralsetinib, a new anti-lung cancer drug [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Comparison of Different Approaches for Calculating LOD and LOQ in an HPLC-Based Analysis Method [ps.tbzmed.ac.ir]
- 13. Increasing the sensitivity in case of LOD / LOQ problems in HPLC methods [mpl.loesungsfabrik.de]
A Comparative Guide to the NMR Characterization of N-benzoyl-3-phenylisoserine Stereoisomers
For Researchers, Scientists, and Drug Development Professionals
N-benzoyl-3-phenylisoserine is a critical chiral building block in the synthesis of the potent anti-cancer drug paclitaxel. The stereochemistry of this side chain is crucial for the drug's efficacy. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the relative and absolute configuration of its stereoisomers. This guide provides a comparative analysis of the NMR characteristics of N-benzoyl-3-phenylisoserine stereoisomers, supported by experimental data and protocols to aid researchers in their identification and characterization.
Distinguishing Stereoisomers using ¹H NMR
The diastereomers of N-benzoyl-3-phenylisoserine, primarily the (2R,3S)-syn and (2S,3R)-syn enantiomeric pair and the (2R,3R)-anti and (2S,3S)-anti enantiomeric pair, can be distinguished by careful analysis of their ¹H NMR spectra. The key diagnostic signals are those of the vicinal protons H-2 and H-3. The coupling constant between these two protons (³JH2-H3) is particularly informative.
Typically, for the syn (or erythro) diastereomers, which correspond to the configuration found in paclitaxel, the coupling constant ³JH2-H3 is smaller than that of the anti (or threo) diastereomers. This difference arises from the dihedral angle between the C2-H and C3-H bonds, as described by the Karplus equation.
Comparative NMR Data
Below is a table summarizing the expected ¹H and ¹³C NMR chemical shifts (δ) and key coupling constants (J) for the syn and anti diastereomers of methyl N-benzoyl-3-phenylisoserinate. The esterified form is often used for characterization.
| Parameter | (2R,3S)-syn-N-benzoyl-3-phenylisoserinate (Expected) | (2R,3R)-anti-N-benzoyl-3-phenylisoserinate (Expected) |
| ¹H Chemical Shifts (δ, ppm) | ||
| H-2 | ~4.8 | ~4.5 |
| H-3 | ~5.8 | ~5.5 |
| NH | ~7.1 (d) | ~7.0 (d) |
| Phenyl (C3-Ph) | ~7.3-7.4 | ~7.2-7.4 |
| Benzoyl (N-COPh) | ~7.4-7.8 | ~7.4-7.8 |
| OCH₃ | ~3.7 | ~3.6 |
| ¹H-¹H Coupling Constants (J, Hz) | ||
| ³JH2-H3 | 2-4 | 5-8 |
| ³JNH-H3 | ~9 | ~9 |
| ¹³C Chemical Shifts (δ, ppm) | ||
| C-1 (C=O, ester) | ~172 | ~171 |
| C-2 (CH-OH) | ~73 | ~75 |
| C-3 (CH-NH) | ~55 | ~57 |
| C=O (amide) | ~167 | ~167 |
| Phenyl (C3-Ph) | 126-138 | 126-138 |
| Benzoyl (N-COPh) | 127-134 | 127-134 |
| OCH₃ | ~52 | ~52 |
Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. The key distinguishing feature remains the ³JH2-H3 coupling constant.
Experimental Protocols
A detailed and robust experimental protocol is crucial for obtaining high-quality, reproducible NMR data. The following is a general protocol that can be adapted for the characterization of N-benzoyl-3-phenylisoserine stereoisomers.
1. Sample Preparation:
-
Solvent: Deuterated chloroform (CDCl₃) is a common choice. For compounds with limited solubility, deuterated dimethyl sulfoxide (DMSO-d₆) or methanol (CD₃OD) can be used. Ensure the solvent is of high purity to avoid extraneous signals.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
2. NMR Data Acquisition:
-
Spectrometer: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment is usually sufficient.
-
Acquisition Time: ~2-3 seconds.
-
Relaxation Delay: 1-2 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30) is standard.
-
Acquisition Time: ~1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more scans are often required due to the low natural abundance of ¹³C.
-
-
2D NMR Experiments: To unambiguously assign all proton and carbon signals and to confirm stereochemistry, the following 2D NMR experiments are highly recommended:
-
COSY (Correlation Spectroscopy): To identify ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C nuclei.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range ¹H-¹³C correlations (over 2-3 bonds).
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine through-space proximities of protons, which can provide crucial information about the relative stereochemistry. For example, a strong NOE between H-2 and H-3 would be expected for the anti diastereomer, while a weaker or absent NOE would be expected for the syn diastereomer.
-
Logical Workflow for Stereochemical Assignment
The following diagram illustrates the logical workflow for the NMR characterization and stereochemical assignment of N-benzoyl-3-phenylisoserine stereoisomers.
A Comparative Guide to Phenylisoserine Synthesis Protocols
For Researchers, Scientists, and Drug Development Professionals
Phenylisoserine and its derivatives are crucial chiral building blocks in the synthesis of numerous pharmaceuticals, most notably the anticancer agent Taxol and its analogues. The stereoselective synthesis of this β-amino acid is a critical aspect of drug development and manufacturing. This guide provides an objective comparison of common protocols for this compound synthesis, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Performance Comparison of this compound Synthesis Protocols
The selection of a synthesis protocol for this compound is often a trade-off between stereoselectivity, yield, and the complexity of the procedure. Below is a summary of quantitative data for three prominent methods: Resolution of Racemic Mixtures, Asymmetric Synthesis via β-Lactam Intermediate, and Chemoenzymatic Synthesis.
| Parameter | Resolution of Racemic Mixture | Asymmetric Synthesis via β-Lactam Intermediate | Chemoenzymatic Synthesis |
| Overall Yield | Variable, dependent on resolution efficiency | Good to Excellent (e.g., ~80% for β-lactam formation)[1][2] | Good (e.g., ~74-81% for key steps)[3] |
| Diastereomeric/Enantiomeric Purity | High (>99%)[4] | High (often a single diastereoisomer is formed)[4] | High (e.g., >95% e.e.)[3] |
| Reaction Time | Multi-step process, can be lengthy | Several hours per step | Can be lengthy (e.g., 40-48 hours for enzymatic step)[3] |
| Key Reagents | Racemic this compound amide, chiral resolving agent (e.g., dibenzoyltartaric acid)[4] | Chiral imine, phthalimidoacetyl chloride, triethylamine[1] | Racemic starting material, lipase, sodium azide[3] |
| Advantages | High purity of the final product. | High stereoselectivity. | Utilizes mild enzymatic reactions. |
| Disadvantages | Theoretical maximum yield of 50% for the desired enantiomer per resolution cycle. | May require multiple steps to obtain the final product. | Enzymatic reactions can be slow. |
Experimental Protocols
Resolution of Racemic (2R,3S)-3-Phenylisoserine Amide
This method relies on the separation of enantiomers from a racemic mixture using a chiral resolving agent.
Methodology:
-
Salt Formation: A racemic mixture of threo-3-phenylisoserine amide is treated with an enantiomerically pure organic acid, such as dibenzoyltartaric acid, to form diastereomeric salts.
-
Crystallization: The diastereomeric salts are separated by fractional crystallization.
-
Liberation of Amide: The desired diastereomeric salt is treated with a strong inorganic acid (e.g., hydrochloric acid) in a protic solvent (e.g., ethanol) to yield the (2R,3S)-3-phenylisoserine amide inorganic acid salt.[4]
-
Esterification and Acetate Salt Formation: The resulting amide salt is then treated with hydrochloric acid in methanol, followed by the addition of acetic acid to crystallize the final product, (2R,3S)-3-phenylisoserine methyl ester acetate salt, which achieves an enantiomeric and chromatographic purity of over 99%.[4]
Asymmetric Synthesis via β-Lactam Intermediate (Staudinger Reaction)
This approach utilizes a chiral auxiliary to induce stereoselectivity in a [2+2] cycloaddition reaction to form a β-lactam ring, which is a precursor to this compound.
Methodology:
-
Imine Formation: A chiral imine is synthesized by reacting an amino acid ester (e.g., D-phenylalanine ethyl ester) with an aldehyde (e.g., cinnamaldehyde) in a dry solvent like dichloromethane. This step can achieve yields of around 85%.[1][2]
-
[2+2] Cycloaddition (Staudinger Reaction): The chiral Schiff base is reacted with an acid chloride (e.g., phthalimidoacetyl chloride) in the presence of a base (e.g., triethylamine) in a dry solvent at low temperatures (-10°C). This cycloaddition typically yields the cis-β-lactam as a single stereoisomer in approximately 80% yield.[1]
-
Hydrolysis: The resulting β-lactam is then hydrolyzed to open the lactam ring and yield the desired this compound derivative.
Chemoenzymatic Synthesis
This method employs enzymes to achieve high stereoselectivity in the synthesis of a key intermediate.
Methodology:
-
Enantioselective Transesterification: A racemic mixture of a suitable starting material, such as (±)-methyl 3-bromo-2-hydroxy-3-phenylpropionate, undergoes enantioselective transesterification using a lipase (e.g., Mucor miehei lipase) in the presence of an alcohol (e.g., isobutyl alcohol) and a solvent like hexane. This enzymatic resolution can yield the desired enantiomer with high enantiomeric excess (>95% e.e.).[3]
-
Azide Formation: The enantiomerically pure intermediate is then converted to an azide by reacting with sodium azide.[3]
-
Reduction and N-Benzoylation: The azide is subsequently reduced (e.g., by hydrogenation with Pd/C) and N-benzoylated to yield N-benzoyl-(2R,3S)-phenylisoserine methyl ester. This final step can achieve yields of around 74%.[3]
Visualizations
References
comparative study of different phenylisoserine synthetic routes
For Researchers, Scientists, and Drug Development Professionals
Phenylisoserine, a non-proteinogenic amino acid, is a critical chiral building block in the synthesis of various pharmaceuticals, most notably the potent anticancer agent Paclitaxel (Taxol®) and its analogues. The stereoselective synthesis of the (2R,3S)-N-benzoyl-3-phenylisoserine side chain is a pivotal step in the semi-synthesis of these life-saving drugs. This guide provides an objective comparison of three prominent synthetic routes to this compound: the β-Lactam (Staudinger Cycloaddition) Route, the Asymmetric Boron-Mediated Aldol Addition, and the Chemoenzymatic Resolution. We present a summary of their performance based on experimental data, detailed experimental protocols, and visualizations of the synthetic pathways.
Comparative Data of this compound Synthetic Routes
The following table summarizes the key quantitative data for the three distinct synthetic routes to this compound derivatives. These values are representative of typical outcomes reported in the literature and may vary based on specific reaction conditions and substrates.
| Parameter | β-Lactam (Staudinger) Route | Asymmetric Boron-Mediated Aldol Addition | Chemoenzymatic Resolution |
| Overall Yield | 60-75% | 70-85% | ~45% (for the desired enantiomer) |
| Diastereomeric Ratio (dr) | >95:5 (cis)[1] | >95:5 (syn) | N/A (resolution of racemate) |
| Enantiomeric Excess (ee) | >98% (with chiral auxiliary)[1] | >95%[2] | >99%[3] |
| Key Reagents | Chiral auxiliary, acid chloride, imine, triethylamine | Chiral boron reagent, thioester, imine, triethylamine | Racemic ester, Lipase (e.g., CAL-B), organic solvent |
| Reaction Temperature | -78 °C to room temperature | -78 °C to 0 °C | Room temperature to 50 °C |
| Scalability | Well-established for large-scale production | Potentially scalable, but may require cryogenic conditions | Scalable, with considerations for enzyme cost and stability[4] |
| Environmental Impact | Use of stoichiometric chiral auxiliaries and chlorinated solvents | Use of boron reagents and cryogenic conditions | Generally considered greener due to mild conditions and biodegradable catalysts[5][6] |
Experimental Protocols
β-Lactam (Staudinger Cycloaddition) Route: The Ojima Lactam Synthesis
This method relies on the [2+2] cycloaddition of a ketene and an imine to form a β-lactam, which is a versatile precursor to this compound. The use of a chiral auxiliary on the enolate ensures high stereocontrol.[1]
Experimental Workflow:
Protocol:
-
Enolate Formation:
-
Protect the hydroxyl group of glycolic acid as a benzyl ether.
-
Convert the carboxylic acid to the corresponding acid chloride using thionyl chloride.
-
React the acid chloride with the chiral auxiliary, trans-2-phenyl-1-cyclohexanol, to form the chiral ester.
-
Remove the benzyl protecting group by hydrogenolysis and protect the resulting alcohol as a triethylsilyl (TES) ether.
-
Treat the TES-protected ester with phenyllithium to generate the lithium enolate.[1]
-
-
Imine Formation:
-
Prepare a strong amide base by reacting hexamethyldisilazane (HMDS) with phenyllithium.
-
Condense the amide base with benzaldehyde to form the desired imine.[1]
-
-
[2+2] Cycloaddition:
-
React the lithium enolate with the imine in an appropriate solvent (e.g., THF) at low temperature (-78 °C). This cycloaddition proceeds with high diastereoselectivity to yield the cis-β-lactam.
-
-
Final Derivatization:
-
Remove the TES protecting group using a fluoride source such as hydrogen fluoride.
-
Acylate the free hydroxyl group with benzoyl chloride under Schotten-Baumann conditions to yield the final N-benzoyl-(2R,3S)-3-phenylisoserine precursor (Ojima lactam).[1]
-
Asymmetric Boron-Mediated Aldol Addition
This approach offers a highly efficient and stereoselective synthesis of the this compound side chain in a single step, leveraging the formation of a rigid, chair-like transition state.[2]
Reaction Pathway:
Protocol:
-
Boron Enolate Formation:
-
In a flame-dried flask under an inert atmosphere, dissolve the chiral boron reagent (e.g., derived from (+)-menthone) in a suitable solvent like dichloromethane.
-
Add triethylamine to the solution.
-
Slowly add the tert-butyl (benzoyloxy)thioacetate to the solution at a controlled temperature (e.g., -78 °C) to form the chiral boron enolate in situ.
-
-
Aldol Addition:
-
To the freshly prepared boron enolate solution, add a solution of N-(trimethylsilyl)benzaldimine at -78 °C.
-
Allow the reaction to proceed for several hours, monitoring for completion by TLC.
-
-
Workup and Purification:
-
Quench the reaction with a suitable buffer or aqueous acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate under reduced pressure.
-
The crude product can then be further purified and converted to the desired this compound derivative.
-
Chemoenzymatic Resolution
This "green" chemistry approach utilizes the high enantioselectivity of enzymes, typically lipases, to resolve a racemic mixture of a this compound precursor.
Resolution Process:
Protocol:
-
Racemate Synthesis:
-
Synthesize racemic ethyl 3-amino-3-phenyl-2-hydroxy-propionate via a non-stereoselective method.
-
-
Enzymatic Resolution:
-
In a suitable vessel, dissolve the racemic ester in an organic solvent such as diisopropyl ether containing a small amount of water.
-
Add an immobilized lipase, for example, Candida antarctica lipase B (CAL-B, often sold as Novozym 435).
-
Agitate the mixture at a controlled temperature (e.g., 50 °C) for a specified time (e.g., 3 hours). The enzyme will selectively hydrolyze one enantiomer of the ester to the corresponding carboxylic acid.[3]
-
-
Separation and Isolation:
-
After the reaction reaches approximately 50% conversion, filter off the immobilized enzyme for reuse.
-
Separate the unreacted ester (the desired enantiomer) from the hydrolyzed carboxylic acid by extraction with an aqueous base.
-
The desired enantiomerically pure ester can then be isolated from the organic phase. The hydrolyzed enantiomer can also be recovered from the aqueous phase after acidification.
-
Conclusion
The choice of a synthetic route for this compound is contingent upon the specific requirements of the research or production goals.
-
The β-Lactam (Staudinger) Route is a well-established and reliable method that offers high stereocontrol and is suitable for large-scale synthesis. However, it involves multiple steps and the use of stoichiometric chiral auxiliaries.
-
The Asymmetric Boron-Mediated Aldol Addition provides a more convergent and highly stereoselective approach. The main considerations for this route are the handling of air- and moisture-sensitive boron reagents and the need for cryogenic temperatures.
-
The Chemoenzymatic Resolution represents a more environmentally friendly option, operating under mild conditions and yielding products with excellent enantiomeric purity.[7][8] The primary limitation is that the theoretical maximum yield for the desired enantiomer is 50%, although the undesired enantiomer can potentially be racemized and recycled.
Each of these methods has been successfully employed in the synthesis of Taxol and its analogues, and a thorough evaluation of their respective advantages and disadvantages is crucial for selecting the most appropriate pathway for a given application.
References
- 1. Ojima lactam - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemoenzymatic Synthesis → Area → Sustainability [esg.sustainability-directory.com]
- 5. Chemoenzymatic Synthesis Methods → Area → Sustainability [esg.sustainability-directory.com]
- 6. Current Progress in the Chemoenzymatic Synthesis of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemoenzymatic Synthesis Strategies → Area → Sustainability [esg.sustainability-directory.com]
- 8. mdpi.com [mdpi.com]
Phenylisoserine and Its Analogs: A Comparative Guide to Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Phenylisoserine is a crucial structural motif found in a number of biologically active compounds, most notably the potent anticancer agent Paclitaxel (Taxol). The biological activity of molecules containing this scaffold is highly dependent on the stereochemistry and the nature of the substitutions on the phenyl ring and the nitrogen atom. This guide provides a comparative analysis of the biological activity of this compound and its analogs, focusing on their anticancer properties. The information is supported by experimental data from peer-reviewed studies to aid in structure-activity relationship (SAR) understanding and future drug design.
Quantitative Comparison of Biological Activity
The primary biological activities of interest for this compound analogs are their ability to inhibit cell proliferation (cytotoxicity) and their effect on tubulin polymerization, a key mechanism for the anticancer effects of many of these compounds. The following tables summarize the in vitro activity of various this compound-containing molecules.
Table 1: Cytotoxicity of this compound Analogs in Cancer Cell Lines
| Compound/Analog | Cell Line | IC50 (µM) | Reference |
| Paclitaxel | B16 Melanoma | ~0.002 | [1] |
| Analog 2 (N-(p-chlorobenzoyl)-phenylisoserine side chain) | B16 Melanoma | Comparable to Paclitaxel | [1] |
| Analog 3 (N-benzoyl-(p-chlorophenyl)isoserine side chain) | B16 Melanoma | Comparable to Paclitaxel | [1] |
| Dihydroquinolin-4-one Derivative [I] | A549 (Lung) | 0.008 | [2] |
| Dihydroquinolin-4-one Derivative [I] | K562 (Leukemia) | 0.003 | [2] |
| Dihydroquinolin-4-one Derivative [I] | HepG2 (Liver) | 0.009 | [2] |
| Dihydroquinolin-4-one Derivative [I] | MDA-MB-231 (Breast) | 0.024 | [2] |
Note: IC50 is the half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Inhibition of Tubulin Polymerization
| Compound/Analog | Assay Type | IC50 (µM) | Reference |
| Combretastatin A-4 | In vitro tubulin polymerization | 2-3 | [3][4] |
| Alkenyldiarylmethane 15 | In vitro tubulin polymerization | 3.7 ± 0.3 | [3] |
| Alkenyldiarylmethane 16 | In vitro tubulin polymerization | 2.8 ± 0.2 | [3] |
| Dihydroquinolin-4-one Derivative [I] | In vitro tubulin polymerization | 3.06 | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summaries of the key experimental protocols used to assess the biological activity of this compound analogs.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (this compound analogs) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of cell viability against the compound concentration.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit or promote the polymerization of tubulin into microtubules.
-
Tubulin Preparation: Purified tubulin is kept on ice to prevent spontaneous polymerization.
-
Reaction Mixture: A reaction mixture is prepared containing tubulin, a GTP-containing buffer (e.g., 80 mM PIPES, 1 mM MgCl₂, 0.5 mM EGTA, 1 mM GTP), and the test compound at various concentrations.
-
Initiation of Polymerization: The reaction is initiated by raising the temperature to 37°C, which induces tubulin polymerization.
-
Monitoring Polymerization: The extent of tubulin polymerization is monitored over time by measuring the increase in absorbance (turbidity) at 340 nm using a temperature-controlled spectrophotometer.
-
Data Analysis: The rate and extent of polymerization are determined from the absorbance curves. The IC50 value for inhibition of tubulin polymerization is the concentration of the compound that reduces the rate or extent of polymerization by 50% compared to a control without the compound.
Signaling Pathways and Mechanisms of Action
Many this compound analogs with anticancer activity function as microtubule-targeting agents. By interfering with microtubule dynamics, they disrupt the formation of the mitotic spindle, leading to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis (programmed cell death).
Workflow for Evaluating this compound Analogs
Caption: A typical workflow for the discovery and development of this compound-based anticancer agents.
Apoptosis Induction Pathway
The disruption of microtubule function by active this compound analogs often triggers the intrinsic (mitochondrial) pathway of apoptosis.
Caption: The intrinsic apoptosis pathway commonly activated by microtubule-disrupting this compound analogs.[5][6][7]
PI3K/Akt Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial signaling cascade that promotes cell survival and proliferation. Some anticancer agents can indirectly inhibit this pathway, contributing to their therapeutic effect. While direct modulation by simple this compound analogs is not extensively documented, it is a relevant pathway in the context of cancer cell survival and resistance.
Caption: A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a key regulator of cell survival.[8][9][10]
References
- 1. Synthesis of biologically active taxol analogues with modified this compound side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Novel tubulin polymerization inhibitors disclosed | BioWorld [bioworld.com]
- 3. Inhibition of Tubulin Polymerization by Select Alkenyldiarylmethanes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Biarylaminoquinazolines as Novel Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Apoptosis: The Deadly Process Manipulated by Novel Therapeutics and Natural Products | Blog | Biosynth [biosynth.com]
- 6. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Macrocyclization as a Source of Desired Polypharmacology. Discovery of Triple PI3K/mTOR/PIM Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Allosteric modulation of Ras and the PI3K/AKT/mTOR pathway: emerging therapeutic opportunities [frontiersin.org]
- 10. explorationpub.com [explorationpub.com]
A Comparative Guide to the Resolution of Phenylisoserine: Enzymatic vs. Chemical Methods
For researchers, scientists, and drug development professionals, the efficient and selective synthesis of enantiomerically pure compounds is a critical challenge. Phenylisoserine, a key chiral building block for various pharmaceuticals, including the side chain of the anticancer drug paclitaxel, is often produced as a racemic mixture. Its resolution into individual enantiomers is, therefore, a crucial step. This guide provides an objective comparison of the two primary methods for this compound resolution: enzymatic and chemical approaches, supported by experimental data and detailed protocols.
At a Glance: Key Performance Metrics
The choice between enzymatic and chemical resolution often depends on a trade-off between selectivity, yield, cost, and environmental impact. The following table summarizes the key quantitative data for representative examples of each method.
| Parameter | Enzymatic Resolution | Chemical Resolution |
| Substrate | Racemic ethyl (2R,3S)-3-amino-3-phenyl-2-hydroxypropionate | Racemic 1-phenylethylamine (as a model for this compound) |
| Resolving Agent | Burkholderia cepacia Lipase PS-IM | (2R,3R)-(+)-Tartaric Acid |
| Yield (Recovered Enantiomer) | ~50% (theoretical maximum for kinetic resolution) | Typically 80-90% for the less soluble diastereomer |
| Enantiomeric Excess (e.e.) | >98% | Routinely >85%, can be improved with recrystallization |
| Reaction Conditions | Mild (e.g., room temperature, neutral pH) | Often requires specific solvents and temperature control for crystallization |
| Key Advantage | High enantioselectivity, mild conditions, environmentally friendly | Potentially higher yield of one enantiomer in a single step, well-established |
| Key Disadvantage | Theoretical yield of 50% per enantiomer without a racemization step | Often requires screening of resolving agents and solvents, may use harsher chemicals |
In-Depth Analysis: Methodologies and Mechanisms
Enzymatic Resolution: The "Green" and Highly Selective Approach
Enzymatic kinetic resolution utilizes the inherent stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic mixture.[1] Lipases are a common choice for this purpose, catalyzing the hydrolysis of an ester or the acylation of an alcohol on one enantiomer at a much higher rate than the other.[2] This results in a mixture of a product and the unreacted, enantioenriched substrate, which can then be separated.
A significant advantage of enzymatic methods is their operation under mild conditions of temperature and pH, which minimizes the risk of racemization or degradation of the substrate and product.[3] Furthermore, enzymes are biodegradable and can often be immobilized and reused, contributing to a more sustainable process.[4] However, a key limitation of kinetic resolution is the theoretical maximum yield of 50% for each enantiomer from a racemic mixture.[5] To overcome this, the unwanted enantiomer can be racemized and recycled, potentially increasing the overall yield to 100%.
This protocol describes the kinetic resolution of racemic ethyl (2R,3S)-3-amino-3-phenyl-2-hydroxypropionate via hydrolysis catalyzed by Burkholderia cepacia lipase.
Materials:
-
Racemic ethyl (2R,3S)-3-amino-3-phenyl-2-hydroxypropionate
-
Immobilized Burkholderia cepacia lipase (PS-IM)
-
Phosphate buffer (pH 7.0)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Analytical equipment: Chiral High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Reaction Setup: In a temperature-controlled vessel, dissolve the racemic ethyl (2R,3S)-3-amino-3-phenyl-2-hydroxypropionate in phosphate buffer (pH 7.0).
-
Enzyme Addition: Add the immobilized Burkholderia cepacia lipase to the solution.
-
Incubation: Stir the mixture at a constant temperature (e.g., 30°C).
-
Monitoring: Monitor the reaction progress by periodically taking samples and analyzing the enantiomeric excess (e.e.) of the substrate and product by chiral HPLC. The reaction is typically stopped at approximately 50% conversion to achieve high e.e. for both the remaining ester and the hydrolyzed acid.
-
Work-up: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed and stored for reuse.
-
Separation: Acidify the aqueous solution to protonate the unreacted amine and extract the unreacted ester with an organic solvent. The hydrolyzed amino acid remains in the aqueous phase.
-
Isolation:
-
Ester: Dry the organic extract over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain the enantioenriched ethyl (2R,3S)-3-amino-3-phenyl-2-hydroxypropionate.
-
Acid: Adjust the pH of the aqueous phase to the isoelectric point of the amino acid to precipitate the enantioenriched 3-amino-3-phenyl-2-hydroxypropionic acid. Filter and dry the solid.
-
-
Analysis: Determine the yield and enantiomeric excess of both the recovered ester and the acid product using chiral HPLC.
Chemical Resolution: The Classical and High-Yielding Method
Chemical resolution, a long-established technique, relies on the formation of diastereomeric salts by reacting the racemic mixture with a chiral resolving agent.[6] For an amino acid like this compound, which is amphoteric, either a chiral acid or a chiral base can be used as the resolving agent. The resulting diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[7][8]
This method can potentially provide a high yield (theoretically up to 100% of the less soluble diastereomer in a single crystallization step, though practically lower) of one enantiomer.[5] However, it often requires a screening process to identify the optimal chiral resolving agent and crystallization solvent. The conditions for crystallization, such as temperature and cooling rate, must be carefully controlled to achieve good separation.
This protocol describes the resolution of racemic 1-phenylethylamine using (2R,3R)-(+)-tartaric acid, which serves as a model for the resolution of this compound.
Materials:
-
Racemic 1-phenylethylamine
-
(2R,3R)-(+)-Tartaric acid
-
Methanol
-
Sodium hydroxide solution (e.g., 10% w/v)
-
Organic solvent for extraction (e.g., diethyl ether)
-
Drying agent (e.g., anhydrous potassium carbonate)
-
Analytical equipment: Polarimeter or Chiral HPLC
Procedure:
-
Diastereomeric Salt Formation: Dissolve (2R,3R)-(+)-tartaric acid in hot methanol. To this solution, slowly add the racemic 1-phenylethylamine.
-
Crystallization: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol. The filtrate contains the more soluble diastereomer.
-
Liberation of the Free Amine:
-
From Crystals: Dissolve the collected crystals in water and add a sodium hydroxide solution to basify the mixture.
-
From Filtrate: Treat the filtrate with sodium hydroxide solution.
-
-
Extraction: Extract the liberated amine from the aqueous solution with an organic solvent (e.g., diethyl ether).
-
Isolation: Dry the organic extract over a suitable drying agent, filter, and remove the solvent by rotary evaporation to obtain the resolved amine.
-
Analysis: Determine the yield and enantiomeric excess of the amine from both the crystalline salt and the filtrate using a polarimeter or chiral HPLC.
Conclusion: Selecting the Optimal Method
Both enzymatic and chemical resolution are powerful techniques for obtaining enantiomerically pure this compound. The choice of method will depend on the specific requirements of the synthesis.
-
Enzymatic resolution is the preferred method when high enantioselectivity and mild, environmentally friendly conditions are paramount. It is particularly well-suited for sensitive substrates. The main drawback is the 50% theoretical yield for each enantiomer, which can be addressed by incorporating a racemization step for the unwanted enantiomer.
-
Chemical resolution via diastereomeric salt formation is a robust and well-established method that can provide a high yield of one enantiomer. It is often used in large-scale industrial processes. However, it may require more extensive optimization of resolving agents and crystallization conditions and can involve the use of harsher chemicals.
For drug development professionals, the high purity achievable with enzymatic methods can be a significant advantage. For large-scale manufacturing, the potentially higher throughput and lower cost of raw materials for chemical resolution might be more attractive. Ultimately, a careful evaluation of the pros and cons of each method in the context of the specific project goals will lead to the most effective and efficient resolution strategy.
References
- 1. Conversion of Racemic Unnatural Amino Acids to Optically Pure Forms by a Coupled Enzymatic Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Stability of Burkholderia cepacia Lipase Immobilized on Styrene–Divinylbenzene Activated with Glutaraldehyde, Triton X-100, and Polyethylene Glycol for the Green Synthesis of Hexyl Acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. ptacts.uspto.gov [ptacts.uspto.gov]
- 7. rsc.org [rsc.org]
- 8. taylorfrancis.com [taylorfrancis.com]
A Comparative Guide to the Quantitative Analysis of Phenylisoserine in Complex Mixtures
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of phenylisoserine, a key chiral building block in the synthesis of various pharmaceuticals, including the anticancer drug Taxol®, is critical in complex mixtures such as biological fluids, pharmaceutical formulations, and reaction media. This guide provides an objective comparison of the primary analytical techniques used for this purpose: High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Capillary Electrophoresis (CE). The performance of each method is evaluated based on key analytical parameters, with detailed experimental protocols provided to support methodological decisions.
Method Comparison at a Glance
The choice of analytical method for the quantitative analysis of this compound is dictated by the specific requirements of the study, including the nature of the sample matrix, the required sensitivity, and the desired throughput. Below is a summary of the performance of each technique.
| Analytical Method | Typical Sample Matrix | Sample Preparation | Sensitivity (LOD/LOQ) | Throughput | Key Advantages | Key Limitations |
| HPLC-UV | Pharmaceutical Formulations, Reaction Mixtures | Simple filtration and dilution | Moderate (µg/mL range) | High | Robust, cost-effective, widely available | Lower sensitivity and selectivity compared to MS methods |
| LC-MS/MS | Biological Fluids (Plasma, Urine), Pharmaceutical Intermediates | Protein precipitation, solid-phase extraction (SPE) | High (ng/mL to pg/mL range) | High | High sensitivity, high selectivity, structural confirmation | Higher cost, potential for matrix effects |
| GC-MS | Reaction Mixtures, Derivatized Biological Samples | Derivatization (e.g., silylation) is mandatory | High (ng/mL range) | Moderate | High resolution for volatile compounds, structural information | Requires derivatization for polar analytes, potential for thermal degradation |
| Capillary Electrophoresis (CE) | Biological Fluids, Pharmaceutical Formulations | Simple dilution, deproteinization | Moderate (µg/mL range) | High | High separation efficiency, low sample and reagent consumption, rapid analysis | Lower concentration sensitivity compared to LC-MS/MS, potential for migration time variability |
High-Performance Liquid Chromatography (HPLC-UV)
HPLC with UV detection is a workhorse technique for the quality control of pharmaceutical formulations and for monitoring chemical reactions due to its robustness and cost-effectiveness. For chiral molecules like this compound, specialized chiral stationary phases (CSPs) are necessary to separate the enantiomers.
Experimental Protocol: Chiral HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: Chirex 3126 (D-penicillamine) chiral stationary phase, 150 x 4.6 mm.[1]
-
Mobile Phase: 2 mM Copper (II) sulfate in water / Isopropanol (85:15, v/v).[1]
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 254 nm.[1]
-
Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and inject.
Performance Data (dl-threo-3-phenylserine)
| Parameter | Value | Reference |
| Separation Factor (α) | 1.15 | [1] |
Note: Data for dl-threo-3-phenylserine is used as a proxy for this compound due to structural similarity.
HPLC-UV experimental workflow.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS offers superior sensitivity and selectivity, making it the method of choice for analyzing this compound in complex biological matrices where trace-level detection is often required. Derivatization can sometimes be employed to enhance ionization and chromatographic separation.
Experimental Protocol: LC-MS/MS with PITC Derivatization
-
Instrumentation: A UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Derivatization: Phenyl isothiocyanate (PITC) can be used for the derivatization of the amine group in this compound to improve chromatographic retention and ionization efficiency.
-
Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 2.6 µm particle size).[2]
-
Mobile Phase:
-
Gradient: A typical gradient would start with a low percentage of B, ramp up to a high percentage to elute the analyte, followed by a wash and re-equilibration.[2]
-
Flow Rate: 0.6 mL/min.[2]
-
Ionization: ESI in positive mode.[2]
-
MS Detection: Multiple Reaction Monitoring (MRM) of a specific precursor-product ion transition for the PITC-derivatized this compound.
-
Sample Preparation: For plasma samples, protein precipitation with acetonitrile followed by derivatization.[2]
Performance Data (Amine-Containing Metabolites)
| Parameter | Value | Reference |
| Limit of Detection (LOD) | 0.0001 - 3 mg/L (in solution) | [2] |
| Lower Limit of Quantification (LLOQ) | Similar to LOD, S/N ratio of 10 | [2] |
| Linearity (r²) | > 0.99 | [2] |
Note: This data is for a range of amine-containing metabolites and serves as an estimate for this compound under similar conditions.
LC-MS/MS experimental workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For polar molecules like this compound, a derivatization step is necessary to increase their volatility and thermal stability. Trimethylsilylation (TMS) is a common derivatization method for compounds containing hydroxyl and amine groups.
Experimental Protocol: GC-MS with TMS Derivatization
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Derivatization: Two-step derivatization:
-
Column: A non-polar capillary column, such as a TR-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[3]
-
Injection: Splitless injection at 250°C.[3]
-
Oven Program: A temperature gradient is used to separate the analytes, for example, starting at a low temperature (e.g., 70°C) and ramping up to a high temperature (e.g., 330°C).[3]
-
Ionization: Electron Ionization (EI) at 70 eV.
-
MS Detection: Full scan to identify the TMS-derivatized this compound based on its mass spectrum, followed by selected ion monitoring (SIM) for quantification.
-
Sample Preparation: The sample is dried completely before the two-step derivatization process.
Performance Data
GC-MS experimental workflow.
Capillary Electrophoresis (CE)
CE is a high-resolution separation technique that is well-suited for the analysis of charged molecules like amino acids and their derivatives. It offers rapid analysis times and requires minimal sample and reagent volumes.
Experimental Protocol: Capillary Zone Electrophoresis (CZE)
-
Instrumentation: A capillary electrophoresis system with a UV detector.
-
Capillary: Uncoated fused-silica capillary (e.g., 65 cm total length, 50 µm I.D.).[6]
-
Background Electrolyte (BGE): 0.025 M Borate buffer, pH 10.[6]
-
Voltage: 20 kV.[6]
-
Detection: In-column UV detection at 214 nm.[6]
-
Sample Preparation: For serum samples, deproteinization with ethanol followed by dilution in the BGE.[6]
Performance Data (Phenylalanine in Serum)
| Parameter | Value | Reference |
| Sensitivity (LOD) | ≥ 3 µg/mL | [6] |
| Linearity Range | 5 - 175 µg/mL | [6] |
| Linearity (r²) | 0.9998 | [6] |
| Intra-day Precision (CV) | < 4% | [6] |
| Inter-day Precision (CV) | < 7% | [6] |
| Migration Time | ~11 min | [6] |
Note: Data for phenylalanine, a close structural analog of this compound, provides a strong indication of the expected performance of the CE method.
Capillary Electrophoresis experimental workflow.
Conclusion
The quantitative analysis of this compound in complex mixtures can be effectively achieved using a variety of analytical techniques.
-
HPLC-UV is a reliable and cost-effective method for routine analysis in less complex matrices like pharmaceutical formulations.
-
LC-MS/MS stands out for its exceptional sensitivity and selectivity, making it the preferred method for bioanalysis in complex matrices such as plasma.
-
GC-MS offers high resolution but requires a derivatization step, which can add complexity to the workflow.
-
Capillary Electrophoresis provides a rapid and efficient alternative with low sample and reagent consumption, particularly suitable for charged analytes in aqueous-based samples.
The selection of the most appropriate method will depend on the specific analytical challenge, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. For all methods, proper validation is essential to ensure accurate and reliable quantitative results.
References
- 1. benchchem.com [benchchem.com]
- 2. Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. thescipub.com [thescipub.com]
- 5. Fully Automated Trimethylsilyl (TMS) Derivatisation Protocol for Metabolite Profiling by GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capillary zone electrophoresis determination of phenylalanine in serum: a rapid, inexpensive and simple method for the diagnosis of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Guide to Synthetic vs. Natural Phenylisoserine: A Comparative Analysis for Researchers
For researchers, scientists, and professionals in drug development, the precise characterization of chiral molecules like phenylisoserine is paramount. This guide provides a comprehensive spectroscopic comparison of synthetic this compound and its derivatives with the this compound moiety as found in natural products. As free this compound is not typically isolated from natural sources, this document focuses on the spectroscopic data of synthetic standards, which are crucial for identifying and characterizing the this compound substructure within complex natural molecules like Paclitaxel (Taxol).
Introduction to this compound
This compound is a non-proteinogenic amino acid that serves as a vital chiral building block in the synthesis of various pharmaceuticals. Its most notable role is as the C-13 side chain of the potent anti-cancer drug, Paclitaxel. The stereochemistry of this side chain is crucial for the drug's efficacy. Synthetic (2R,3S)-3-phenylisoserine and its N-benzoyl derivative are widely used as reference standards and key intermediates in the semi-synthesis of Paclitaxel and its analogs. Understanding the spectroscopic properties of these synthetic standards is essential for quality control, process optimization, and the analysis of related natural products.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for synthetic (2R,3S)-3-Phenylisoserine and N-Benzoyl-(2R,3S)-3-phenylisoserine. This data serves as a benchmark for the identification and characterization of these molecules.
Table 1: ¹H NMR Spectroscopic Data of Synthetic this compound Derivatives
| Compound | Proton | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
| (2R,3S)-3-Phenylisoserine | H-2 | ~4.3 | d | ~4.5 |
| H-3 | ~5.2 | d | ~4.5 | |
| Phenyl (C₆H₅) | 7.2-7.4 | m | - | |
| N-Benzoyl-(2R,3S)-3-phenylisoserine | H-2 | 4.7-4.8 | d | ~3.0 |
| H-3 | 5.7-5.8 | dd | ~3.0, ~9.0 | |
| Phenyl (C₆H₅-CH) | 7.2-7.5 | m | - | |
| Benzoyl (C₆H₅-CO) | 7.4-7.9 | m | - | |
| NH | ~7.1 | d | ~9.0 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data of Synthetic this compound Derivatives
| Compound | Carbon | Chemical Shift (δ) ppm |
| (2R,3S)-3-Phenylisoserine | C-1 (COOH) | ~175 |
| C-2 (CH-OH) | ~73 | |
| C-3 (CH-NH₂) | ~57 | |
| Phenyl (C₆H₅) | 126-140 | |
| N-Benzoyl-(2R,3S)-3-phenylisoserine | C-1 (COOH) | ~173 |
| C-2 (CH-OH) | ~74 | |
| C-3 (CH-NH) | ~56 | |
| Phenyl (C₆H₅-CH) | 126-139 | |
| Benzoyl (C₆H₅-CO) | 127-134 | |
| Benzoyl (C=O) | ~168 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: FTIR Spectroscopic Data of Synthetic this compound Derivatives
| Compound | Functional Group | Wavenumber (cm⁻¹) |
| (2R,3S)-3-Phenylisoserine | O-H (alcohol & carboxylic acid) | 3400-3200 (broad) |
| N-H (amine) | 3300-3000 | |
| C-H (aromatic) | 3100-3000 | |
| C=O (carboxylic acid) | 1750-1700 | |
| C=C (aromatic) | 1600-1450 | |
| N-Benzoyl-(2R,3S)-3-phenylisoserine | O-H (alcohol & carboxylic acid) | 3500-3200 (broad) |
| N-H (amide) | ~3300 | |
| C-H (aromatic) | 3100-3000 | |
| C=O (carboxylic acid) | ~1725 | |
| C=O (amide I) | ~1645 | |
| N-H bend (amide II) | ~1530 | |
| C=C (aromatic) | 1600-1450 |
Table 4: Mass Spectrometry Data of Synthetic this compound Derivatives
| Compound | Ionization Mode | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Key Fragment Ions (m/z) |
| (2R,3S)-3-Phenylisoserine | ESI+ | 182.07 | 204.05 | 164 (loss of H₂O), 136 (loss of COOH) |
| N-Benzoyl-(2R,3S)-3-phenylisoserine | ESI+ | 286.11 | 308.09 | 268 (loss of H₂O), 240 (loss of COOH), 105 (benzoyl cation) |
Experimental Protocols
Detailed methodologies are crucial for reproducible spectroscopic analysis. The following are generalized protocols for the characterization of synthetic this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the this compound sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). Ensure the sample is fully dissolved. Filter the solution if any particulate matter is present.[1][2]
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and 16-64 scans.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Analysis: Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts and coupling constants to elucidate the molecular structure and stereochemistry.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is common. Mix a small amount of the sample (1-2 mg) with ~100 mg of dry KBr powder and press into a thin, transparent pellet.[3][4] Alternatively, Attenuated Total Reflectance (ATR)-FTIR can be used by placing a small amount of the solid sample directly on the ATR crystal.[5]
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition: Record a background spectrum of the empty sample holder or clean ATR crystal. Then, record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.
-
Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture with water.[6][7] A small amount of formic acid or ammonium acetate may be added to promote ionization.
-
Instrumentation: Utilize a mass spectrometer equipped with an appropriate ionization source, typically Electrospray Ionization (ESI) for this type of molecule.
-
Data Acquisition: Infuse the sample solution directly into the mass spectrometer or inject it via a liquid chromatography (LC) system. Acquire the mass spectrum in positive or negative ion mode. For structural elucidation, perform tandem mass spectrometry (MS/MS) to obtain fragmentation patterns.
-
Data Processing: Process the raw data to identify the molecular ion and major fragment ions.
-
Analysis: Determine the molecular weight from the molecular ion peak. Analyze the fragmentation pattern to confirm the structure of the molecule.[8]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of synthetic this compound and its application in identifying the this compound moiety in a natural product extract.
Caption: Workflow for Spectroscopic Analysis.
Conclusion
While a direct spectroscopic comparison of isolated natural this compound to its synthetic counterpart is not feasible due to its typical occurrence as a structural moiety, the data presented for synthetic (2R,3S)-3-phenylisoserine and its N-benzoyl derivative provide an essential reference for researchers. By utilizing the spectroscopic data and protocols outlined in this guide, scientists can confidently identify and characterize the this compound substructure in complex natural products, aiding in drug discovery, quality control, and the development of novel therapeutics.
References
- 1. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 2. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. eng.uc.edu [eng.uc.edu]
- 5. lpdlabservices.co.uk [lpdlabservices.co.uk]
- 6. Quantitative mass spectrometry methods for pharmaceutical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Navigating the Chiral Maze: A Comparative Guide to Assessing the Enantiomeric Excess of Phenylisoserine
For researchers, scientists, and professionals in drug development, the precise determination of enantiomeric excess (ee) is a critical step in ensuring the safety, efficacy, and quality of chiral molecules like phenylisoserine. This guide provides a comprehensive comparison of the leading analytical techniques for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
This compound, a key chiral building block in the synthesis of various pharmaceuticals, demands accurate enantiomeric purity assessment. The biological activity of its enantiomers can differ significantly, making the quantification of their relative amounts a regulatory and scientific necessity. The most prominent methods for determining the enantiomeric excess of chiral compounds include chiral High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Capillary Electrophoresis (CE).[1][2][3] Each technique offers a unique set of advantages and limitations in terms of resolution, sensitivity, speed, and cost.
Comparative Analysis of Analytical Techniques
The choice of an analytical method for determining the enantiomeric excess of this compound is a balance of several factors, including the nature of the sample, the required accuracy and precision, and available instrumentation. The following table summarizes the key performance characteristics of the most common techniques.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | Chiral Gas Chromatography (GC) | Chiral Capillary Electrophoresis (CE) |
| Principle | Separation of enantiomers on a chiral stationary phase (CSP) through differential interactions.[1] | Separation of volatile and thermally stable enantiomers (often after derivatization) on a chiral stationary phase.[2][4] | Separation of charged enantiomers in a capillary based on their differential mobility in the presence of a chiral selector in the background electrolyte.[5][6] |
| Resolution | Generally high, with baseline separation achievable with appropriate column and mobile phase selection.[7] | High resolution is possible, particularly for volatile compounds. | Excellent separation efficiency and resolution due to the high electric fields applied.[5][8] |
| Analysis Time | Typically in the range of 10-30 minutes, but can be optimized. | Can be faster than HPLC, often in the range of 5-20 minutes. | Very fast separations, often completed in under 10 minutes.[8] |
| Sensitivity | High, with various sensitive detectors available (UV, Fluorescence, MS).[3][7] | Very high sensitivity, especially with detectors like Flame Ionization Detector (FID) and Mass Spectrometry (MS).[2] | High sensitivity, although the small injection volumes can be a limitation. |
| Sample Throughput | Moderate, suitable for routine analysis and quality control. | High, amenable to automation for large numbers of samples. | High, with automated systems allowing for rapid analysis of multiple samples. |
| Cost | Moderate to high, with the cost of chiral columns being a significant factor. | Lower initial instrument cost compared to HPLC, but chiral columns can be expensive. | Lower operational costs due to low solvent and sample consumption.[5] |
| Derivatization | Often not required for this compound.[9] | Frequently necessary to increase volatility and thermal stability.[2] | Generally not required. |
Experimental Workflow
The general workflow for determining the enantiomeric excess of a chiral compound like this compound involves several key steps, from sample preparation to data analysis.
Figure 1. General workflow for the determination of enantiomeric excess.
Detailed Experimental Protocols
The following are representative experimental protocols for the determination of the enantiomeric excess of this compound using chiral HPLC, GC, and CE. These protocols are intended as a starting point and may require optimization for specific samples and instrumentation.
Chiral High-Performance Liquid Chromatography (HPLC) Protocol
Chiral HPLC is a widely used and robust method for the accurate determination of enantiomeric excess.[1] The separation is achieved on a chiral stationary phase (CSP).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
Materials:
-
Chiral Column: Chirex 3126 (D)-penicillamine column (250 x 4.6 mm).[10]
-
Mobile Phase: 75% 2 mM Copper(II) sulfate (CuSO₄) solution and 25% Methanol.[10]
-
Sample Solvent: Mobile phase.
-
This compound sample.
-
Reference standards for both enantiomers of this compound (if available).
Procedure:
-
Mobile Phase Preparation: Prepare the 2 mM CuSO₄ solution in deionized water. Mix 750 mL of the CuSO₄ solution with 250 mL of methanol. Degas the mobile phase before use.
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
HPLC Conditions:
-
Analysis: Equilibrate the column with the mobile phase until a stable baseline is achieved. Inject the sample and record the chromatogram.
-
Data Analysis: Identify the peaks corresponding to the two enantiomers based on the retention times of the reference standards (if available). Integrate the peak areas of the two enantiomers.
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100
-
Where Area₁ and Area₂ are the peak areas of the major and minor enantiomers, respectively.
-
Chiral Gas Chromatography (GC) Protocol
Chiral GC is a powerful technique for the separation of volatile and thermally stable enantiomers. For non-volatile compounds like this compound, derivatization is typically required.
Instrumentation:
-
Gas Chromatograph (GC) with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Materials:
-
Chiral Capillary Column: A column with a chiral stationary phase, such as a derivatized cyclodextrin-based column.
-
Carrier Gas: Helium.[10]
-
Derivatizing Agent: e.g., N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) to form silyl derivatives.
-
Solvent: Anhydrous solvent (e.g., dichloromethane).
-
This compound sample.
Procedure:
-
Derivatization:
-
In a clean, dry vial, dissolve a small amount of the this compound sample in the anhydrous solvent.
-
Add an excess of the derivatizing agent (e.g., MTBSTFA).
-
Heat the mixture at a specific temperature (e.g., 60 °C) for a defined period (e.g., 30 minutes) to ensure complete derivatization.
-
-
Sample Preparation: Dilute the derivatized sample to an appropriate concentration with the solvent.
-
GC Conditions:
-
Analysis: Inject the derivatized sample into the GC.
-
Data Analysis: Identify and integrate the peaks corresponding to the derivatized enantiomers.
-
Calculation of Enantiomeric Excess (ee): Use the same formula as for the HPLC method, based on the integrated peak areas.
Chiral Capillary Electrophoresis (CE) Protocol
Chiral CE offers high separation efficiency and low consumption of samples and reagents.[5] The separation is achieved by adding a chiral selector to the background electrolyte.
Instrumentation:
-
Capillary Electrophoresis system with a UV detector.
Materials:
-
Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).
-
Background Electrolyte (BGE): A buffer solution (e.g., 50 mM phosphate buffer, pH 2.5).[8]
-
Chiral Selector: A suitable chiral selector, such as a cyclodextrin derivative (e.g., 2,6-di-O-methyl-β-cyclodextrin), added to the BGE.[8]
-
Sample Solvent: Deionized water or BGE.
-
This compound sample.
Procedure:
-
BGE Preparation: Prepare the phosphate buffer and add the chiral selector at an optimized concentration. Sonicate and filter the BGE.
-
Capillary Conditioning: Condition the new capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the BGE.
-
Sample Preparation: Dissolve the this compound sample in the sample solvent to a concentration of about 0.5 mg/mL.
-
CE Conditions:
-
Applied Voltage: 15-25 kV.
-
Capillary Temperature: 25 °C.
-
Injection: Hydrodynamic or electrokinetic injection for a few seconds.
-
Detection Wavelength: 214 nm.
-
-
Analysis: Fill the capillary with the BGE. Inject the sample and apply the voltage.
-
Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers in the electropherogram.
-
Calculation of Enantiomeric Excess (ee): Use the same formula as for the HPLC method, based on the integrated peak areas.
Logical Relationships in Method Selection
The decision-making process for selecting the most appropriate analytical technique involves considering several interconnected factors.
Figure 2. Decision tree for selecting a method for enantiomeric excess determination.
References
- 1. benchchem.com [benchchem.com]
- 2. Determination of enantiomeric excess [ch.ic.ac.uk]
- 3. heraldopenaccess.us [heraldopenaccess.us]
- 4. Separation of enantiomers by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. Separation of chiral compounds by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. uma.es [uma.es]
- 8. bio-rad.com [bio-rad.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of Phenylisoserine: A Guide to Safe and Compliant Laboratory Practices
Immediate Safety and Handling for Disposal
Prior to initiating any disposal procedures, it is crucial to observe the following safety and handling precautions to minimize exposure and mitigate risks:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE when handling phenylisoserine for disposal. This includes, but is not limited to, chemical-resistant gloves (nitrile or neoprene), safety glasses with side shields or goggles, and a fully buttoned lab coat.[1]
-
Ventilation: Conduct all handling and preparation for disposal within a well-ventilated area, preferably inside a certified chemical fume hood to avoid the inhalation of any dust or aerosols.[1]
-
Avoid Dust Generation: this compound is a solid; care should be taken to avoid the creation of dust during handling and transfer.[1]
-
Spill Preparedness: Have a chemical spill kit readily accessible. In the event of a spill, cordon off the area, and if safe to do so, contain the spill using an inert absorbent material. Report the spill to your institution's Environmental Health and Safety (EHS) department.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through a licensed hazardous waste disposal company. The following workflow outlines the process from waste generation to final collection.
-
Waste Identification and Classification:
-
Due to the lack of a specific Resource Conservation and Recovery Act (RCRA) waste code for this compound, a hazardous waste determination must be performed.
-
Based on the aquatic toxicity of structurally related compounds, it is prudent to manage this compound as a hazardous waste.
-
Consult with your institution's EHS department to determine the appropriate state and federal waste codes. This may involve classifying it based on its characteristics (e.g., toxicity).
-
-
Containerization:
-
Place waste this compound in a designated, leak-proof, and chemically compatible container. The container should be in good condition and have a secure screw-top lid.
-
For solid waste, a wide-mouth container is often preferable for ease of transfer.
-
Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. Incompatible materials can react, leading to dangerous situations.
-
-
Labeling:
-
Properly label the hazardous waste container with the words "Hazardous Waste."
-
The label must include the full chemical name, "this compound," and the approximate quantity of waste.
-
Indicate the date on which the first particle of waste was placed in the container (the accumulation start date).
-
List any known hazards (e.g., "Toxic").
-
-
Accumulation and Storage:
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste was generated.
-
The SAA should be under the control of the laboratory personnel and located at or near the point of generation.
-
Ensure secondary containment is used for liquid waste containers to prevent the spread of potential spills.
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely hazardous waste in an SAA.
-
-
Request for Pickup:
-
Once the container is full, or before the regulatory accumulation time limit is reached (typically 180 or 270 days, but this can vary), arrange for the collection of the waste by your institution's EHS department or a contracted hazardous waste vendor.
-
Provide the waste manifest with all necessary information regarding the chemical waste.
-
This compound Hazardous Waste Profile
For a definitive hazardous waste determination, the following quantitative data would be required. In the absence of readily available data for this compound, a conservative approach to its classification is recommended.
| Parameter | Data Point | Significance for Disposal |
| RCRA Waste Code | Not available | Determines specific regulatory requirements for disposal. |
| Acute Oral Toxicity (LD50) | Not available | Informs the potential for the waste to be classified as toxic. |
| Aquatic Toxicity (LC50/EC50) | Not available | Indicates the environmental hazard and potential for classification as a hazardous waste due to ecotoxicity.[2][3] |
| Biodegradability | Not available | Influences the persistence of the chemical in the environment. |
| Ignitability (Flash Point) | Not available (solid) | Determines if the waste meets the characteristic of ignitability (D001).[4][5] |
| Corrosivity (pH) | Not applicable (solid) | Determines if the waste meets the characteristic of corrosivity (D002).[4][5] |
| Reactivity | Not available | Determines if the waste meets the characteristic of reactivity (D003).[4][5] |
Disposal Workflow Diagram
The following diagram illustrates the logical steps and decision points for the proper disposal of a chemical like this compound, where specific hazard information is not fully available.
Disclaimer: The information provided in this document is intended as a general guide. It is essential to consult your institution's specific chemical hygiene plan and hazardous waste management procedures, and to seek guidance from your Environmental Health and Safety department for definitive instructions on the disposal of this compound. Always comply with local, state, and federal regulations.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Phenylisoserine
For researchers, scientists, and professionals in drug development, the safe handling of chemical compounds is paramount. This document provides essential safety and logistical information for managing Phenylisoserine in a laboratory setting. Due to a lack of specific quantitative toxicity and exposure data for this compound, a precautionary approach is recommended, treating it as a potentially hazardous substance. The following procedures are based on best practices for handling powdered chemicals and aromatic amino acids.
Quantitative Data Summary
Limited quantitative safety data is available for this compound. The following table summarizes its known physical and chemical properties. For toxicological and exposure limits, data is currently unavailable.
| Property | Value | Reference |
| Physical & Chemical Properties | ||
| Molecular Formula | C₉H₁₁NO₃ | [1] |
| Molecular Weight | 181.19 g/mol | [1] |
| Appearance | Solid (powder) | |
| Melting Point | 169-172 °C (for N-Benzoyl-(2R,3S)-3-phenylisoserine) | [2] |
| Toxicological Data | ||
| Acute Oral Toxicity (LD50) | Data not available | |
| Acute Dermal Toxicity (LD50) | Data not available | |
| Acute Inhalation Toxicity (LC50) | Data not available | |
| Occupational Exposure Limits | ||
| Permissible Exposure Limit (PEL) | Data not available | [3] |
| Threshold Limit Value (TLV) | Data not available | [3] |
Essential Safety and Handling Protocol
This protocol outlines the necessary steps for the safe handling of this compound, from preparation to disposal, to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory when handling this compound.[3][4][5]
-
Eye and Face Protection: Wear tightly fitting safety goggles with side shields.[3] A face shield should be worn in situations with a higher risk of splashes.
-
Hand Protection: Chemical-resistant gloves are required.[3][4] Nitrile gloves are a common choice for handling powdered chemicals, but it is crucial to inspect them for any signs of degradation before and during use.[6][7][8][9] Change gloves immediately if they become contaminated.
-
Body Protection: A lab coat must be worn and fully buttoned.[5] For tasks with a higher risk of exposure, a chemical-resistant apron or suit is recommended. Ensure that shoes are closed-toe.
-
Respiratory Protection: All handling of this compound powder should be conducted within a certified chemical fume hood to avoid the generation of dust and aerosols.[3][4][5][6] If there is a risk of inhalation exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Operational Plan: Step-by-Step Guidance
2.1. Preparation and Weighing:
-
Designate a specific area within a chemical fume hood for handling this compound.
-
Before starting, ensure all necessary equipment, including a calibrated scale, weighing paper, spatulas, and waste containers, are within the fume hood.
-
Handle the container with care to avoid generating dust.
-
Slowly open the container and carefully weigh the desired amount of this compound on weighing paper.
2.2. Dissolving and Transferring:
-
When dissolving the powder, add the solvent to the vessel containing the this compound slowly to prevent splashing.
-
If transferring the solution, use appropriate and clean glassware.
-
All transfers should be performed within the fume hood.
2.3. Spill Management:
-
In the event of a small spill within the fume hood, carefully collect the powder with absorbent paper and place it in a sealed container for hazardous waste disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
Do not dry sweep spilled powder as this can generate dust.[6]
2.4. Storage:
-
Store this compound in a tightly sealed, clearly labeled container.[3][10]
-
Keep the container in a cool, dry, and well-ventilated area, segregated from incompatible materials.[3][10]
Disposal Plan
-
Solid Waste: All solid waste contaminated with this compound, including weighing paper, gloves, and absorbent materials, must be placed in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, labeled hazardous waste container. Do not pour any solutions containing this compound down the drain.[5]
-
Disposal Method: Dispose of all hazardous waste through your institution's environmental health and safety office, following all local, state, and federal regulations.
Experimental Workflow
The following diagram illustrates the logical flow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for Safe Handling of this compound.
References
- 1. 3-Phenylisoserine, (2R,3S)- | C9H11NO3 | CID 7020763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. N-Benzoyl-(2R,3S)-3-phenylisoserine 98 132201-33-3 [sigmaaldrich.com]
- 3. echemi.com [echemi.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. gz-supplies.com [gz-supplies.com]
- 6. uwlax.edu [uwlax.edu]
- 7. dess.uccs.edu [dess.uccs.edu]
- 8. ehrs.upenn.edu [ehrs.upenn.edu]
- 9. safety.fsu.edu [safety.fsu.edu]
- 10. mynewlab.com [mynewlab.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
